molecular formula C9H10O B1583988 1-Methoxy-3-vinylbenzene CAS No. 626-20-0

1-Methoxy-3-vinylbenzene

Cat. No.: B1583988
CAS No.: 626-20-0
M. Wt: 134.17 g/mol
InChI Key: PECUPOXPPBBFLU-UHFFFAOYSA-N
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Description

Inhibited with 1000ppm p-tert-butylcatechol>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUPOXPPBBFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342749
Record name 1-Methoxy-3-vinylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-20-0
Record name 1-Ethenyl-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-vinylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 1-Methoxy-3-vinylbenzene in Modern Synthesis

This compound, also known as 3-vinylanisole, is a valuable aromatic building block in organic synthesis. Its utility stems from the presence of two key functional groups: a vinyl group, which can participate in a wide array of polymerization and carbon-carbon bond-forming reactions, and a methoxy group, which influences the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group. This unique combination makes it a sought-after intermediate in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals. This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques for its thorough characterization, offering both theoretical insights and practical, field-proven protocols for researchers and professionals in drug development and chemical sciences.

I. Strategic Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity. This section will delve into three robust and commonly employed synthetic strategies: the Wittig reaction, the Grignard reaction, and the dehydration of 1-(3-methoxyphenyl)ethanol.

The Wittig Reaction: Precision in Carbon-Carbon Double Bond Formation

The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, leading to the formation of an alkene and triphenylphosphine oxide.[2] For the synthesis of this compound, the most direct approach involves the reaction of 3-methoxybenzaldehyde with a methylidene phosphorus ylide.

Causality Behind the Choice: The Wittig reaction is often the method of choice due to its high functional group tolerance and the predictable location of the newly formed double bond. The strong thermodynamic driving force, the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, ensures a high conversion of the starting materials.[3]

Part 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with triphenylphosphine (26.23 g, 100 mmol) and 100 mL of anhydrous toluene.

  • Addition of Methyl Bromide: The solution is cooled to 0 °C in an ice bath, and methyl bromide (10.44 g, 110 mmol) is carefully bubbled through the solution or added as a condensed liquid.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 24 hours, during which a white precipitate of methyltriphenylphosphonium bromide will form.

  • Isolation: After cooling to room temperature, the white solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the phosphonium salt.

Part 2: The Wittig Reaction

  • Ylide Formation: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (35.73 g, 100 mmol) is suspended in 200 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 62.5 mL, 100 mmol) is added dropwise via a syringe. The formation of the orange-red ylide indicates a successful deprotonation.

  • Aldehyde Addition: After stirring for 1 hour at 0 °C, a solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise to the ylide solution.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The disappearance of the orange-red color is an indication of reaction completion.

  • Work-up and Purification: The reaction is quenched by the addition of 100 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[4][5][6]

Diagram of the Wittig Reaction Workflow

Wittig_Reaction cluster_prep Part 1: Wittig Reagent Preparation cluster_wittig Part 2: Wittig Reaction PPh3 Triphenylphosphine Reagent_Prep Reaction & Reflux PPh3->Reagent_Prep MeBr Methyl Bromide MeBr->Reagent_Prep Solvent1 Anhydrous Toluene Solvent1->Reagent_Prep Phosphonium_Salt Methyltriphenylphosphonium Bromide Reagent_Prep->Phosphonium_Salt Phosphonium_Salt_input Methyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (0°C) Phosphonium_Salt_input->Ylide_Formation Base n-BuLi Base->Ylide_Formation Solvent2 Anhydrous THF Solvent2->Ylide_Formation Ylide Phosphorus Ylide Ylide_Formation->Ylide Wittig_Reaction_step Wittig Reaction (RT) Ylide->Wittig_Reaction_step Aldehyde 3-Methoxybenzaldehyde Aldehyde->Wittig_Reaction_step Crude_Product Crude Product Wittig_Reaction_step->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

The Grignard Reaction: A Versatile Carbon-Carbon Bond Forming Tool

Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds by reacting with a variety of electrophiles.[7] For the synthesis of this compound, a plausible route involves the reaction of 3-methoxyphenylmagnesium bromide with a vinyl halide, such as vinyl bromide.

Causality Behind the Choice: The Grignard reaction is a robust and widely applicable method.[8] Its primary advantage lies in the ready availability of the starting materials and the straightforwardness of the reaction. However, careful control of reaction conditions is paramount, as Grignard reagents are highly sensitive to moisture and protic solvents.[9][10][11][12]

  • Grignard Reagent Formation: A flame-dried 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Magnesium turnings (2.91 g, 120 mmol) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 3-bromoanisole (20.57 g, 110 mmol) in 100 mL of anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[13]

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of vinyl bromide (10.7 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise.[14]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography.[15]

Diagram of the Grignard Reaction Workflow

Grignard_Reaction cluster_grignard_prep Part 1: Grignard Reagent Formation cluster_coupling Part 2: Coupling Reaction Bromoanisole 3-Bromoanisole Grignard_Formation Grignard Formation Bromoanisole->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Solvent1 Anhydrous THF Solvent1->Grignard_Formation Grignard_Reagent 3-Methoxyphenylmagnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Reagent_input 3-Methoxyphenylmagnesium Bromide Coupling Coupling Reaction Grignard_Reagent_input->Coupling Vinyl_Bromide Vinyl Bromide Vinyl_Bromide->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Dehydration of 1-(3-Methoxyphenyl)ethanol: An Elimination Approach

An alternative strategy involves the synthesis of the corresponding alcohol, 1-(3-methoxyphenyl)ethanol, followed by its dehydration to yield the desired alkene. The alcohol precursor can be readily synthesized by the Grignard reaction of 3-methoxybenzaldehyde with methylmagnesium bromide or by the reduction of 3-methoxyacetophenone.

Causality Behind the Choice: This two-step approach can be advantageous if the starting materials for the alcohol synthesis are more readily available or cost-effective. The dehydration step is typically straightforward, often requiring just an acid catalyst and heat.

Part 1: Synthesis of 1-(3-Methoxyphenyl)ethanol [16][17][18][19]

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. A solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 100 mL of anhydrous diethyl ether is placed in the flask and cooled to 0 °C.

  • Grignard Addition: A solution of methylmagnesium bromide in diethyl ether (3.0 M, 36.7 mL, 110 mmol) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(3-methoxyphenyl)ethanol, which can be used in the next step without further purification.

Part 2: Acid-Catalyzed Dehydration

  • Reaction Setup: The crude 1-(3-methoxyphenyl)ethanol (approx. 100 mmol) is placed in a 250 mL round-bottom flask with a distillation head and a receiving flask. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.5 g) or a few drops of concentrated sulfuric acid, is added.

  • Dehydration and Distillation: The mixture is heated in an oil bath. As the dehydration proceeds, the product, this compound, will distill along with water. The distillation temperature should be monitored.

  • Purification: The collected distillate is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to obtain pure this compound.

II. Comprehensive Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[20][21]

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~6.90m2HAr-H
~6.80d1HAr-H
~6.70dd1HVinylic-H
~5.75d1HVinylic-H (trans)
~5.25d1HVinylic-H (cis)
3.82s3H-OCH₃

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160.0Ar-C (C-OCH₃)
~139.5Ar-C (C-vinyl)
~137.0Vinylic =CH
~129.5Ar-CH
~119.0Ar-CH
~115.0Vinylic =CH₂
~113.0Ar-CH
~111.5Ar-CH
55.2-OCH₃

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.)[22][23]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[24][25][26][27]

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080-3010C-H stretchVinylic and Aromatic
~2960-2850C-H stretchAliphatic (-OCH₃)
~1630C=C stretchVinylic
~1600, 1580, 1480C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~990, 910C-H bendVinylic (out-of-plane)

The presence of strong absorptions in the aromatic and vinylic C-H stretching regions, along with the characteristic C=C stretching bands and the strong C-O stretching of the aryl ether, would be indicative of the successful synthesis of this compound.[28]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of this compound (C₉H₁₀O).

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a methyl group (m/z = 119) and a methoxy group (m/z = 103).

III. Purification and Handling

Purification by Column Chromatography

For obtaining high-purity this compound, column chromatography is the recommended method.[29][30]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Starting with pure hexane and gradually increasing the polarity by adding ethyl acetate will allow for the separation of the desired product from non-polar impurities and more polar byproducts like triphenylphosphine oxide (in the case of the Wittig reaction).

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

Safety and Handling
  • Wittig Reagents: Phosphonium salts and ylides should be handled in a well-ventilated fume hood. Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere with extreme care.

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable.[9][10][11][12][31]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

IV. Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods, with the Wittig reaction, Grignard reaction, and dehydration of the corresponding alcohol being the most prominent. The choice of the synthetic route should be guided by factors such as substrate availability, scale, and desired purity. Thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to confidently synthesize and characterize this important chemical intermediate.

V. References

  • Careers360. (2021, December 21). What are the precautions considered while handling Grignard reagent. Retrieved from [Link]

  • DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). vinyl bromide. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) polystyrene, (b) cross-linked PS without dimethoxy.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl.... Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Vinylanisole: Properties, Reactivity, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Vinylanisole, also known as 3-methoxystyrene, is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a vinyl group and a methoxy-substituted phenyl ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of 3-vinylanisole, delves into its reactivity, and explores its applications as a valuable building block in the synthesis of complex molecules, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties of 3-Vinylanisole

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. 3-Vinylanisole is a colorless liquid under standard conditions.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
CAS Number 626-20-0[1]
Boiling Point 204-205 °C (lit.)[1]
Density 0.967 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.5540 (lit.)[1]
Flash Point 77.78 °C (closed cup)
Storage Temperature 2-8°C[1]

Molecular Structure:

The structure of 3-vinylanisole consists of a benzene ring substituted with a vinyl group (-CH=CH₂) and a methoxy group (-OCH₃) at the meta position. This arrangement influences the electronic properties and reactivity of the molecule.

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of 3-vinylanisole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are standard techniques used to confirm the structure of 3-vinylanisole. The chemical shifts and coupling constants of the vinyl and aromatic protons, as well as the carbon signals, provide a unique fingerprint of the molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-vinylanisole is primarily dictated by the vinyl group and the electron-donating methoxy group on the aromatic ring. This section explores key reactions that highlight its versatility as a synthetic building block.

Reactions of the Vinyl Group

The vinyl group is a key functional handle that allows for a variety of transformations, most notably carbon-carbon bond formation and polymerization.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-vinylanisole can serve as a valuable coupling partner.

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] While 3-vinylanisole itself is an alkene, it can be synthesized via the Heck reaction by coupling 3-bromoanisole with ethylene or a vinylboronic acid derivative. Conversely, the vinyl group of 3-vinylanisole can participate in Heck-type reactions with suitable coupling partners.[2]

  • Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide.[3] 3-Vinylanisole can be prepared by the Suzuki coupling of 3-methoxyphenylboronic acid with a vinyl halide or triflate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Workflow for a Generic Suzuki Coupling to Synthesize a 3-Substituted Styrene Derivative:

Suzuki_Coupling reagents 3-Methoxyphenylboronic Acid + Vinyl Halide/Triflate reaction Reaction Mixture reagents->reaction 1. Add reagents catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction 2. Add catalyst & base solvent Solvent (e.g., Toluene/Water) solvent->reaction 3. Add solvent workup Aqueous Workup & Extraction reaction->workup 4. Heat & Stir purification Column Chromatography workup->purification 5. Isolate crude product product 3-Vinylanisole Derivative purification->product 6. Purify

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4][5][6] 3-Vinylanisole can be synthesized by the reaction of 3-methoxybenzaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂).[7] This method is particularly useful for controlling the position of the double bond.

Experimental Protocol for Wittig Synthesis of 3-Vinylanisole:

  • Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

  • Reaction with Aldehyde: A solution of 3-methoxybenzaldehyde in the same solvent is added to the ylide solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield 3-vinylanisole.

Wittig_Reaction ylide_prep Methyltriphenylphosphonium Bromide + Strong Base (n-BuLi) in THF ylide Phosphonium Ylide ylide_prep->ylide Deprotonation reaction Reaction Mixture ylide->reaction 1. Add ylide aldehyde 3-Methoxybenzaldehyde aldehyde->reaction 2. Add aldehyde hydrolysis Quench & Extraction reaction->hydrolysis 3. Stir purification Chromatography hydrolysis->purification 4. Isolate crude product 3-Vinylanisole purification->product 5. Purify

Caption: Step-by-step workflow for the Wittig synthesis of 3-vinylanisole.

The vinyl group of 3-vinylanisole can undergo polymerization to form poly(3-methoxystyrene). Styrenic polymers have found applications in the medical field, including in drug delivery devices.[8][9] The methoxy group can influence the properties of the resulting polymer, such as its polarity and solubility.

Reactions of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the vinyl group can influence the regioselectivity of these reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-vinylanisole are of significant interest in the design and synthesis of biologically active molecules.

The Methoxystyrene Scaffold in Bioactive Molecules

The methoxy group is a common substituent in many natural products and approved drugs.[9] It can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. The methoxystyrene scaffold, therefore, represents a "privileged scaffold" that can be utilized in the design of new therapeutic agents.[2][10]

While direct applications of 3-vinylanisole in marketed drugs are not prominently documented, its derivatives and related structures have been explored in medicinal chemistry. For instance, methoxy-substituted stilbene analogs, which can be conceptually derived from methoxystyrenes, have been investigated as tumor angiogenesis inhibitors.[4] Furthermore, β-nitrostyrene derivatives, some of which are synthesized from methoxy-substituted benzaldehydes, have been evaluated as tyrosine kinase inhibitors with antiplatelet activity.[5][11]

3-Vinylanisole as a Versatile Building Block

The synthetic accessibility and reactivity of 3-vinylanisole make it a valuable starting material for the construction of more complex molecules with potential pharmacological activity. Its ability to participate in reliable C-C bond-forming reactions allows for its incorporation into a variety of molecular frameworks. Researchers can leverage the vinyl group for chain extension and functionalization, while the aromatic ring can be further modified to optimize biological activity.

The synthesis of isoxazole derivatives, a class of compounds with known anti-inflammatory activity, can be initiated from 3-methoxy substituted chalcones, which are in turn synthesized from 3-methoxy acetophenone. This highlights the utility of the 3-methoxy phenyl moiety, a core component of 3-vinylanisole, in the generation of bioactive heterocyclic compounds.

Safety and Handling

3-Vinylanisole is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is recommended to wear personal protective equipment, including gloves and eye protection. For long-term storage, it should be kept in a cool, dry place, typically refrigerated at 2-8°C to inhibit polymerization.[1]

Conclusion

3-Vinylanisole is a versatile and valuable chemical compound with a rich profile of physical and chemical properties. Its synthetic utility, particularly in modern cross-coupling and olefination reactions, makes it an important building block for organic chemists. For researchers in drug discovery and development, the methoxystyrene scaffold offers a promising starting point for the design and synthesis of novel therapeutic agents. As our understanding of the role of specific structural motifs in biological activity continues to grow, the importance of readily available and reactive building blocks like 3-vinylanisole is set to increase.

References

  • Cas no 3179-09-7 (3-Methoxy-β-nitrostyrene) - 960化工网. (URL: [Link])

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  • Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

  • 3-Methoxystyrene oxide, (R)- | C9H10O2 | CID 22882163 - PubChem. (URL: [Link])

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed. (URL: [Link])

  • 3-methoxystyrene-Molbase. (URL: [Link])

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  • Special Issue : Synthesis of Bioactive Compounds - Molecules - MDPI. (URL: [Link])

  • Green chemistry, The Wittig Reaction. (URL: [Link])

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - MDPI. (URL: [Link])

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

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An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 3-Vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-vinylanisole using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of organic molecules. This document moves beyond a simple recitation of data, offering insights into the underlying principles and practical considerations for obtaining and interpreting high-quality spectra.

Introduction

3-Vinylanisole (3-methoxy-1-vinylbenzene) is an aromatic compound of interest in various fields, including polymer chemistry and as a building block in organic synthesis. Accurate structural confirmation and purity assessment are critical for its application. Mass spectrometry and IR spectroscopy are two powerful, complementary techniques for this purpose. Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering clues to the molecular structure, while IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

I. Mass Spectrometry of 3-Vinylanisole

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For volatile and thermally stable compounds like 3-vinylanisole, Electron Ionization (EI) is a common and effective ionization method.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a radical cation known as the molecular ion (M•+).[2] This process imparts significant internal energy, leading to fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Molecular Ion Peak (M•+): The molecular ion peak for 3-vinylanisole is observed at an m/z of 134, corresponding to its molecular weight (C9H10O). The presence of this peak is crucial for confirming the molecular formula.

Key Fragmentation Pathways: The fragmentation of 3-vinylanisole is driven by the stability of the resulting carbocations and radicals. The most prominent fragmentation pathways are initiated by cleavages at positions alpha and beta to the aromatic ring and the ether linkage.

A key fragmentation involves the loss of a methyl radical (•CH3) from the methoxy group, leading to a highly stable resonance-stabilized cation at m/z 119. Another significant fragmentation is the loss of a formyl radical (•CHO), resulting in a fragment at m/z 105. Subsequent loss of acetylene (C2H2) from this fragment can produce an ion at m/z 79.

Below is a summary of the major fragments observed in the EI mass spectrum of 3-vinylanisole:

m/zProposed Fragment IonRelative Intensity
134[C9H10O]•+ (Molecular Ion)High
119[M - CH3]•+High
105[M - CHO]•+Moderate
91[C7H7]+ (Tropylium ion)High
77[C6H5]+ (Phenyl cation)Moderate

Diagram of the Fragmentation Pathway of 3-Vinylanisole:

fragmentation M [C9H10O]•+ m/z = 134 F119 [C8H7O]+ m/z = 119 M->F119 - •CH3 F105 [C8H9]+ m/z = 105 M->F105 - •CHO F91 [C7H7]+ m/z = 91 F119->F91 - CO F77 [C6H5]+ m/z = 77 F105->F77 - C2H4

Caption: Proposed EI-MS fragmentation of 3-vinylanisole.

Protocol for EI-MS Analysis of 3-Vinylanisole

This protocol outlines the general steps for acquiring an EI mass spectrum of 3-vinylanisole.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Sample Preparation:

  • Dilution: Prepare a dilute solution of 3-vinylanisole (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[3] High concentrations can lead to detector saturation and source contamination.[3]

  • Vial: Transfer the solution to a standard 2 mL autosampler vial with a screw cap and septum.[3]

  • Blank: Prepare a blank sample containing only the solvent to be run before and after the sample to ensure the system is clean.[3]

Instrumental Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[2]

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1-2 scans/second

Data Acquisition:

  • Inject the blank sample to obtain a background spectrum.

  • Inject the 3-vinylanisole sample. If using GC-MS, the sample will be separated chromatographically before entering the mass spectrometer.

  • Acquire the mass spectrum.

  • Process the data by subtracting the background spectrum from the sample spectrum to obtain a clean mass spectrum of 3-vinylanisole.

II. Infrared (IR) Spectroscopy of 3-Vinylanisole

Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[4] The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[5]

Interpretation of the IR Spectrum of 3-Vinylanisole

The IR spectrum of 3-vinylanisole is characterized by absorption bands corresponding to the vibrations of its aromatic ring, vinyl group, and methoxy ether linkage. For a non-linear molecule with N atoms, there are 3N-6 possible fundamental vibrations.[6]

Key Vibrational Modes: The main absorption bands in the IR spectrum of 3-vinylanisole and their assignments are summarized below:

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3080-3010=C-H StretchAromatic and vinyl C-H stretching vibrations.
~2960-2850C-H StretchAsymmetric and symmetric stretching of the methyl group.[7]
~1630C=C StretchStretching vibration of the vinyl double bond.
~1600, 1580, 1480C=C StretchAromatic ring skeletal vibrations.
~1250C-O-C StretchAsymmetric stretching of the aryl-alkyl ether.
~1040C-O-C StretchSymmetric stretching of the aryl-alkyl ether.
~990, 910=C-H BendOut-of-plane bending (wagging) of the vinyl group hydrogens.
~880, 780C-H BendOut-of-plane bending of aromatic C-H bonds, indicative of 1,3-disubstitution.

Diagram of Key Functional Group Vibrations:

vibrations cluster_aromatic Aromatic Vibrations cluster_vinyl Vinyl Vibrations cluster_methoxy Methoxy Vibrations Molecule 3-Vinylanisole Aromatic Aromatic Ring Molecule->Aromatic Vinyl Vinyl Group Molecule->Vinyl Methoxy Methoxy Group Molecule->Methoxy Aro_CH_str =C-H Stretch ~3050 cm⁻¹ Aromatic->Aro_CH_str Aro_CC_str C=C Stretch ~1600-1480 cm⁻¹ Aromatic->Aro_CC_str Aro_CH_bend C-H Bend (oop) ~880, 780 cm⁻¹ Aromatic->Aro_CH_bend Vin_CH_str =C-H Stretch ~3080 cm⁻¹ Vinyl->Vin_CH_str Vin_CC_str C=C Stretch ~1630 cm⁻¹ Vinyl->Vin_CC_str Vin_CH_bend =C-H Bend (oop) ~990, 910 cm⁻¹ Vinyl->Vin_CH_bend Met_CH_str C-H Stretch ~2960-2850 cm⁻¹ Methoxy->Met_CH_str Met_COC_str C-O-C Stretch ~1250, 1040 cm⁻¹ Methoxy->Met_COC_str

Caption: Key IR vibrational modes of 3-vinylanisole.

Protocol for FT-IR Analysis of 3-Vinylanisole

This protocol describes the acquisition of an FT-IR spectrum of 3-vinylanisole, which is a liquid at room temperature, using the thin-film method.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

Sample Preparation (Thin Liquid Film):

  • Clean Plates: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a dry solvent like dichloromethane or acetone and wipe with a soft tissue.[8][9]

  • Apply Sample: Place a single, small drop of 3-vinylanisole onto the center of one salt plate.[8]

  • Form Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a thin, even film.[8] Avoid applying excessive pressure.

  • Mount: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the prepared 3-vinylanisole film into the sample chamber.

  • Acquire Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Conclusion

The combined application of mass spectrometry and IR spectroscopy provides a robust and definitive characterization of 3-vinylanisole. EI-MS confirms the molecular weight and provides structural information through predictable fragmentation patterns, while FT-IR offers a detailed fingerprint of the functional groups present. The protocols and interpretive guidance provided in this document serve as a practical resource for researchers and scientists, enabling them to confidently identify and characterize this and similar molecules.

References

  • Sample preparation for FT-IR. (n.d.).
  • IR Spectroscopy of Solids. (n.d.).
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An In-Depth Technical Guide to 1-Ethenyl-3-methoxybenzene (CAS 626-20-0)

Author: BenchChem Technical Support Team. Date: January 2026

It appears there has been a discrepancy in the initial information provided. The CAS number 626-20-0 correctly corresponds to 1-Ethenyl-3-methoxybenzene , also known as 3-Vinylanisole or m-Methoxystyrene, not 2-iodo-5-nitropyridine. This guide will proceed with a comprehensive analysis of the correct compound, 1-Ethenyl-3-methoxybenzene.

To professionals in the fields of chemical research and drug development, a thorough understanding of key reagents is paramount. This guide offers a detailed examination of 1-Ethenyl-3-methoxybenzene, a versatile organic compound with significant applications in synthesis.

Section 1: Core Chemical Identity and Physicochemical Properties

1-Ethenyl-3-methoxybenzene is an organic compound featuring a vinyl group and a methoxy group attached to a benzene ring at the meta position.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Data Summary

The key physical and chemical properties of 1-Ethenyl-3-methoxybenzene are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 626-20-0
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, aromatic[1]
Boiling Point 204-205 °C[3]
Density 0.967 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5540[3]
Flash Point 77.78 °C (172.0 °F) - closed cup
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
Storage Temperature 2-8°C[3]

Section 2: Synthesis and Reactivity

Synthesis

While specific industrial synthesis routes for 1-Ethenyl-3-methoxybenzene are proprietary, laboratory-scale synthesis can be achieved through various methods, commonly involving Wittig reactions or dehydration of the corresponding alcohol. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Reactivity

The reactivity of 1-Ethenyl-3-methoxybenzene is dominated by the vinyl and methoxy-substituted phenyl groups.[1] The vinyl group readily undergoes polymerization and addition reactions, making it a valuable monomer in the production of specialty polymers.[1] The methoxy group enhances the reactivity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.[1]

Section 3: Applications in Research and Development

1-Ethenyl-3-methoxybenzene serves as a crucial building block in various synthetic applications.

Polymer Chemistry

The primary application of 1-Ethenyl-3-methoxybenzene is in the synthesis of polymers. The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with specific properties conferred by the methoxy-substituted phenyl group. These polymers can have applications in advanced materials and coatings.

Fine Chemical Synthesis

As an intermediate, 1-Ethenyl-3-methoxybenzene is used in the synthesis of more complex molecules.[1] Its ability to undergo various reactions on both the vinyl group and the aromatic ring makes it a versatile starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, a related compound, 2-Amino-5-iodopyridine, is a key intermediate in synthesizing antiviral and anticancer agents.[4] While not directly about 1-Ethenyl-3-methoxybenzene, this highlights the importance of substituted aromatic compounds in drug discovery.

Section 4: Safety, Handling, and Storage

Proper handling and storage of 1-Ethenyl-3-methoxybenzene are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

1-Ethenyl-3-methoxybenzene is considered a combustible liquid and may be irritating to the skin and eyes.[1] Therefore, appropriate personal protective equipment should always be used. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working in poorly ventilated areas.

Handling and Storage Procedures

The compound should be handled in a well-ventilated area, and exposure to heat or open flames should be avoided due to its combustible nature. It is recommended to store 1-Ethenyl-3-methoxybenzene in a cool, dry place, with a suggested storage temperature of 2-8°C.[3]

The following diagram outlines the general workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE: - Safety Goggles - Gloves - Respirator Ventilation Ensure Proper Ventilation PPE->Ventilation Dispense Dispense Chemical Ventilation->Dispense Reaction Perform Reaction Dispense->Reaction Store Store at 2-8°C Reaction->Store Dispose Dispose of Waste Properly Reaction->Dispose

Caption: Workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.

Section 5: Conclusion

1-Ethenyl-3-methoxybenzene is a valuable and versatile chemical intermediate with significant applications in polymer science and fine chemical synthesis. A comprehensive understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

  • AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE. (n.d.).
  • 626-20-0 | CAS DataBase - ChemicalBook. (n.d.).
  • 2-Iodo-5-nitropyridine 97 28080-54-8 - Sigma-Aldrich. (n.d.).
  • CAS 626-20-0: 1-Ethenyl-3-methoxybenzene | CymitQuimica. (n.d.).
  • 3-Vinylanisole 97 626-20-0 - Sigma-Aldrich. (n.d.).
  • Chemical Properties of Benzene, 1-ethenyl-3-methoxy- (CAS 626-20-0) - Cheméo. (n.d.).
  • 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem. (n.d.).
  • 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025, March 5).

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An In-depth Technical Guide to the Electronic Effects of the Methoxy Group in 3-Vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuanced electronic effects of a methoxy substituent positioned meta to a vinyl group on a benzene ring, as exemplified by the molecule 3-vinylanisole (also known as 3-methoxystyrene). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. We will delve into the interplay of inductive and resonance effects, their manifestation in spectroscopic data, and their influence on the reactivity of the vinyl moiety. This guide will provide both theoretical grounding and practical, field-proven insights, including detailed experimental protocols and quantitative analysis, to facilitate a deeper understanding and more effective utilization of this and related chemical structures.

Introduction: The Duality of the Methoxy Group's Electronic Influence

The methoxy group (-OCH₃) is a ubiquitous functional group in organic chemistry, renowned for its potent ability to modulate the electronic landscape of a molecule. Its influence is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon. Consequently, it withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophiles.

Typically, when a methoxy group is in the ortho or para position relative to a reactive site, the resonance effect dominates, making it a powerful electron-donating and activating group. However, the scenario changes significantly when the methoxy group is situated in the meta position, as in 3-vinylanisole.

The Electronic Landscape of 3-Vinylanisole: A Meta-Relationship

In 3-vinylanisole, the methoxy group is meta to the vinyl group. This specific arrangement leads to a unique electronic environment that dictates the molecule's properties and reactivity.

Inductive vs. Resonance Effects in the Meta Position

A key principle of resonance is that it primarily influences the ortho and para positions. For a meta-substituent, direct resonance interaction with another substituent is not possible. Therefore, in 3-vinylanisole, the electron-donating resonance effect of the methoxy group does not directly extend to the vinyl group. As a result, the electron-withdrawing inductive effect (-I) of the methoxy group becomes the dominant electronic influence on the overall electron density of the aromatic ring and, by extension, on the vinyl substituent.

This is quantitatively supported by the Hammett equation, a linear free-energy relationship that quantifies the electronic effect of substituents on a benzene ring.[1][2] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)meta+0.12Electron-withdrawing
Methoxy (-OCH₃)para-0.27Electron-donating
Vinyl (-CH=CH₂)meta+0.08Weakly electron-withdrawing
Vinyl (-CH=CH₂)para-0.08Weakly electron-donating

Table 1: Hammett Substituent Constants for Methoxy and Vinyl Groups.[3]

The positive Hammett constant for the meta-methoxy group confirms its electron-withdrawing character at this position. The vinyl group itself has a relatively small Hammett constant, indicating it has a much weaker electronic influence compared to the methoxy group.

Caption: Dominant electronic effects in 3-vinylanisole.

Spectroscopic Characterization of 3-Vinylanisole

The electronic effects of the methoxy group in 3-vinylanisole are clearly observable in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-vinylanisole provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectrum:

  • Aromatic Protons: The protons on the aromatic ring will appear in the range of δ 6.5-7.5 ppm. The electron-withdrawing nature of the meta-methoxy group will cause a slight downfield shift for the aromatic protons compared to unsubstituted styrene.

  • Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic splitting pattern (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal protons). Their chemical shifts will be influenced by the electronic environment of the aromatic ring.

  • Methoxy Protons: A sharp singlet will be observed around δ 3.8 ppm, characteristic of the three equivalent protons of the methoxy group.

¹³C NMR Spectrum: The chemical shifts of the carbon atoms in the aromatic ring and the vinyl group are sensitive to the electron density. The carbons directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded (shifted downfield). The other aromatic carbons will also show shifts indicative of the overall electron-withdrawing effect of the meta-methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-vinylanisole displays characteristic absorption bands for its functional groups.

Functional GroupVibrationWavenumber (cm⁻¹)
C-H (aromatic)Stretch3100-3000
C-H (vinyl)Stretch3100-3000
C-H (methyl)Stretch2950-2850
C=C (aromatic)Stretch1600-1450
C=C (vinyl)Stretch~1630
C-O (ether)Stretch1250-1000

Table 2: Characteristic IR Absorption Bands for 3-Vinylanisole.[4][5]

The exact positions of these bands can provide further insight into the electronic structure of the molecule.

Reactivity of the Vinyl Group in 3-Vinylanisole

The electronic effects of the meta-methoxy group directly impact the reactivity of the vinyl group in reactions such as electrophilic addition and polymerization.

Electrophilic Addition

The vinyl group of 3-vinylanisole can undergo electrophilic addition reactions. The π-bond of the double bond acts as a nucleophile, attacking an electrophile. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

Electrophilic_Addition cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Attack Alkene 3-Vinylanisole Carbocation Benzylic Carbocation (more stable) Alkene->Carbocation + E+ Electrophile E+ Product Addition Product Carbocation->Product + Nu- Nucleophile Nu-

Caption: General mechanism of electrophilic addition to the vinyl group.

The electron-withdrawing inductive effect of the meta-methoxy group slightly deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, the formation of a relatively stable benzylic carbocation intermediate still allows these reactions to proceed.

Experimental Protocol: Electrophilic Bromination of 3-Vinylanisole

This protocol describes a representative electrophilic addition reaction.

Materials:

  • 3-Vinylanisole

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve 3-vinylanisole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to a dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of 3-vinylanisole over 15-20 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-(3-methoxyphenyl)ethane.

  • Purify the product by column chromatography if necessary.

Causality: The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and minimize side reactions. The formation of the more stable benzylic carbocation directs the addition of the second bromine atom.

Radical Polymerization

3-Vinylanisole can undergo radical polymerization to form poly(3-methoxystyrene). The reaction is initiated by a radical initiator, which adds to the vinyl group to form a stable benzylic radical. This radical then propagates by adding to subsequent monomer units.

Experimental Protocol: Radical Polymerization of 3-Vinylanisole

This protocol is adapted from the polymerization of a similar substituted styrene.[6]

Materials:

  • 3-Vinylanisole (purified to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Vacuum line

  • Constant temperature bath

Procedure:

  • Place the purified 3-vinylanisole and AIBN in a Schlenk flask.

  • Add anhydrous toluene to achieve the desired monomer concentration.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C) to initiate polymerization.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the flask and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Causality: The removal of oxygen is critical as it can act as a radical scavenger and inhibit polymerization. The choice of initiator and temperature will influence the rate of polymerization and the molecular weight of the resulting polymer.

Computational Insights

An electrostatic potential map would visually represent the electron distribution, with electron-rich regions (negative potential) and electron-poor regions (positive potential). For 3-vinylanisole, the oxygen atom of the methoxy group would be a region of high electron density, while the vinyl group would be slightly less electron-rich than in styrene.

Conclusion

The electronic effects of the methoxy group in 3-vinylanisole are a compelling example of how substituent position dictates molecular properties and reactivity. In the meta position, the electron-withdrawing inductive effect of the methoxy group dominates over its resonance effect, leading to a slight deactivation of the vinyl group towards electrophilic attack. This nuanced electronic interplay is reflected in the molecule's spectroscopic signatures and its behavior in chemical reactions. A thorough understanding of these principles, supported by quantitative data from Hammett analysis and insights from spectroscopic and computational methods, is essential for the effective application of 3-vinylanisole and related compounds in various fields of chemical science.

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  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

Sources

Reactivity and stability of 1-methoxy-3-vinylbenzene monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-Methoxy-3-vinylbenzene

Abstract: this compound, also known as 3-vinylanisole or m-methoxystyrene, is a versatile aromatic monomer with significant applications in polymer synthesis and as an intermediate in the development of fine chemicals and pharmaceuticals. Its unique electronic structure, featuring an electron-donating methoxy group and a polymerizable vinyl group, dictates its specific reactivity and stability profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the monomer's reactivity in various polymerization schemes, its inherent stability challenges, and best practices for its handling and storage to ensure experimental success and safety.

Introduction to this compound

This compound (CAS No. 626-20-0) is a substituted styrene derivative. The molecule consists of a benzene ring substituted with a methoxy (-OCH₃) group and a vinyl (-CH=CH₂) group at the meta positions. This arrangement imparts a distinct electronic character that influences the reactivity of the vinyl group, making it a valuable building block for polymers with tailored properties and a key intermediate in multi-step organic syntheses.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification procedures, and safe handling protocols.

PropertyValueReference
CAS Number 626-20-0
Molecular Formula C₉H₁₀O[2][3]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 204-205 °C[4]
Density 0.967 g/mL at 25 °C
Refractive Index n20/D 1.5540
Flash Point 77.78 °C (172.0 °F) - closed cup
Synonyms 3-Vinylanisole, 3-Methoxystyrene, m-Methoxystyrene

Reactivity Profile of the Monomer

The reactivity of this compound is dominated by the chemistry of its vinyl group, which is significantly influenced by the electron-donating nature of the meta-positioned methoxy group. This electronic effect makes the monomer particularly amenable to specific types of polymerization and other addition reactions.

Cationic Polymerization

Cationic polymerization is a highly favorable pathway for methoxy-substituted styrenes.[5][6] The methoxy group, being an electron-donating group, stabilizes the carbocation intermediate formed at the benzylic position during propagation. This stabilization lowers the activation energy for polymerization and allows for controlled reactions, even in challenging media like aqueous suspensions.[5]

Mechanism Insight: The initiation step involves the attack of a cation (from an initiator like a Lewis acid or a protonic acid) on the vinyl group's double bond.[7][8] This creates a new carbocation, which is stabilized by resonance and the inductive effect of the methoxy group. The chain then propagates by the successive addition of monomer units to this cationic center.[7]

G cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Carbocation Stabilized Carbocation Monomer->Carbocation Formation Initiator Initiator (A⁺) Initiator->Monomer Attack on π-bond Growing_Chain Growing Polymer Chain (Cationic) Next_Monomer Monomer Growing_Chain->Next_Monomer Addition Elongated_Chain Elongated Chain Next_Monomer->Elongated_Chain Elongated_Chain->Growing_Chain ...repeats n times

Cationic polymerization mechanism.

Controlled cationic polymerization of methoxystyrenes can be achieved using specific initiating systems, such as ytterbium triflate [Yb(OTf)₃] in aqueous media, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5]

Radical Polymerization

Like most vinyl monomers, this compound readily undergoes free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.

Mechanism Insight:

  • Initiation: A free radical (R•) adds to the vinyl group, forming a new, more stable benzylic radical.

  • Propagation: The benzylic radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.

  • Termination: The reaction ceases when two growing chains combine or disproportionate.

The presence of the methoxy group does not inhibit radical polymerization, allowing this monomer to be incorporated into a wide variety of copolymers with monomers like styrene, acrylates, and vinylbenzyl-terminated macromonomers.[9]

Anionic Polymerization

Anionic polymerization is generally less favorable for this compound compared to monomers with electron-withdrawing substituents (e.g., acrylonitrile, methyl methacrylate).[10]

Causality: The initiation of anionic polymerization involves a nucleophilic attack on the vinyl group to form a carbanion.[11] The electron-donating methoxy group destabilizes this carbanion by increasing electron density on the aromatic ring, making the initiation and propagation steps less efficient. While not impossible, polymerization via this route requires strong initiators like alkyllithium compounds and is often sluggish compared to cationic or radical methods.[12][13]

Other Reactions

The vinyl group can participate in other addition reactions. For example, this compound can be converted to 2-amino-1-(3-methoxyphenyl)ethan-1-ol through an iron-catalyzed hydroxyamination reaction, demonstrating its utility as an intermediate in the synthesis of pharmacologically active molecules.[1]

Stability, Storage, and Handling

The primary stability concern for this compound, like other vinyl aromatic monomers, is its high propensity for spontaneous, uncontrolled polymerization.[14][15] This can be initiated by exposure to heat, light, or contaminants that can generate free radicals.

Inhibition of Polymerization

To ensure stability during transport and storage, this compound is typically supplied with an added polymerization inhibitor.

  • Tert-Butyl Catechol (TBC): This is a very common and effective inhibitor for vinyl monomers.[14][16] TBC functions as a radical scavenger, but it is crucial to understand that it is only effective in the presence of dissolved oxygen .[14] The mechanism involves the transfer of a hydrogen atom from TBC to a peroxy radical, which is formed by the reaction of a carbon-centered radical with O₂. This terminates the polymerization chain.

  • Hydroquinone (HQ) and its ethers (MeHQ): These are also widely used phenolic inhibitors that function by trapping radicals.[17]

Depletion of the inhibitor over time, especially at elevated temperatures, leaves the monomer susceptible to polymerization.[14] Therefore, regular monitoring of the inhibitor level is a critical safety and quality control measure.

G cluster_workflow Inhibitor Monitoring Workflow cluster_results Interpretation Sample 1. Obtain a representative monomer sample from storage. Test_Tube 2. Add 5 mL of sample to a clean, clear test tube. Sample->Test_Tube Methanol 3. Add 25 mL of dry reagent-grade methanol. Test_Tube->Methanol Mix 4. Mix thoroughly. Methanol->Mix Observe 5. Observe the solution's appearance. Mix->Observe Clear Clear Solution: No polymer present. Observe->Clear Hazy Hazy Solution: Low polymer concentration (<20 ppm). Observe->Hazy Cloudy Cloudy/Milky Solution: Higher polymer concentration (>20 ppm). ACTION REQUIRED. Observe->Cloudy

Sources

Potential applications of poly(3-vinylanisole) in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of Poly(3-vinylanisole) in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(3-vinylanisole), a functionalized polystyrene derivative, represents a versatile and underexplored polymer platform with significant potential across multiple domains of materials science. Its unique chemical architecture, featuring a styrenic backbone for thermal and mechanical stability and a methoxy side group for tailored functionality, positions it as a compelling candidate for advanced applications. This guide elucidates the fundamental synthesis and properties of poly(3-vinylanisole) and explores its prospective applications in organic electronics, functional coatings, separation membranes, and as a precursor for biomedical materials. We provide the scientific rationale, detailed experimental protocols, and comparative data to equip researchers and industry professionals with the foundational knowledge to innovate with this promising polymer.

Introduction: The Case for Poly(3-vinylanisole)

In the vast landscape of polymeric materials, polystyrene is a cornerstone, prized for its processability, low cost, and excellent dielectric properties. However, its non-polar, chemically inert nature limits its utility in applications requiring functionality. Poly(3-vinylanisole), or P3VA, emerges as a strategic modification. By incorporating a methoxy (-OCH₃) group at the meta-position of the phenyl ring, P3VA retains the desirable styrenic backbone while gaining a functional handle that fundamentally alters its electronic and chemical profile.

The methoxy group is a moderately activating, electron-donating group. This electronic influence, combined with the group's polarity and potential for chemical transformation, unlocks a suite of properties not accessible to standard polystyrene. This guide will demonstrate that P3VA is not merely a polystyrene alternative but a distinct material platform with compelling potential in next-generation technologies.

Synthesis and Core Properties of Poly(3-vinylanisole)

The synthesis of high-quality P3VA is paramount to harnessing its potential. The vinyl group, activated by the phenyl ring, is highly susceptible to cationic polymerization, which offers a robust pathway to achieving polymers with controlled molecular weights and narrow dispersity.[1][2]

Synthesis via Living Cationic Polymerization

Living cationic polymerization is the method of choice as it minimizes termination and chain-transfer reactions, allowing for precise control over the polymer architecture.[3][4] The electron-donating nature of the methoxy group helps stabilize the propagating carbocation at the chain end, facilitating a controlled reaction.[1]

Experimental Protocol: Synthesis of P3VA

  • Monomer Purification: 3-Vinylanisole monomer is passed through a column of basic alumina to remove inhibitors and trace water. The purified monomer is then distilled under reduced pressure and stored under an inert atmosphere (N₂ or Ar) at 2-8°C.[5]

  • Solvent Preparation: Dichloromethane (CH₂Cl₂) is dried over calcium hydride (CaH₂) for 48 hours and then distilled under an inert atmosphere immediately before use.

  • Initiation System: A typical initiating system involves a weak protonic acid or a carbocation source, often paired with a Lewis acid co-initiator like TiCl₄ or SnCl₄.[1] For this protocol, we will use the 1-chloro-1-phenylethane/SnCl₄ system.

  • Polymerization:

    • A flame-dried Schlenk flask is charged with dried CH₂Cl₂ (100 mL) and cooled to -78°C in a dry ice/acetone bath.

    • The purified 3-vinylanisole monomer (5 g, 37.26 mmol) is added via syringe.

    • 1-chloro-1-phenylethane initiator (0.052 g, 0.37 mmol) is added.

    • The polymerization is started by the dropwise addition of the SnCl₄ co-initiator (0.19 mL, 1.63 mmol) dissolved in 5 mL of CH₂Cl₂.

    • The reaction is allowed to proceed for 2 hours at -78°C.

  • Termination & Purification: The polymerization is terminated by adding pre-chilled methanol (10 mL). The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (800 mL) with vigorous stirring.

  • Isolation: The precipitated white polymer is collected by filtration, redissolved in a minimal amount of tetrahydrofuran (THF), and re-precipitated into methanol. This process is repeated twice. The final product is dried in a vacuum oven at 60°C to a constant weight.

Diagram: Cationic Polymerization Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_end Workup & Isolation Monomer Monomer Purification (3-Vinylanisole) Reactor Reactor Setup (Schlenk Flask, -78°C) Monomer->Reactor Solvent Solvent Drying (CH₂Cl₂) Solvent->Reactor Initiator Initiator Prep (1-chloro-1-phenylethane/SnCl₄) Addition Reagent Addition (Solvent -> Monomer -> Initiator) Initiator->Addition Reactor->Addition Start Start Reaction (Add SnCl₄) Addition->Start Proceed Reaction Proceeds (2 hours) Start->Proceed Quench Termination (Add Methanol) Proceed->Quench Precipitate Precipitation (Pour into Methanol) Quench->Precipitate Purify Purification (Redissolve/Re-precipitate) Precipitate->Purify Dry Drying (Vacuum Oven) Purify->Dry Final Final Polymer (P3VA) Dry->Final

Caption: Workflow for the synthesis of Poly(3-vinylanisole).

Core Physicochemical Properties

The properties of P3VA are derived from its monomer and polymeric nature. While extensive characterization data is sparse, we can infer key properties based on its structure and comparison with analogues like polystyrene (PS) and poly(4-methoxystyrene) (P4MS).

PropertyMonomer (3-Vinylanisole)Polymer (Poly(3-vinylanisole)) - ExpectedReference/Rationale
Molecular Weight 134.18 g/mol Controllable (e.g., 10,000 - 100,000 g/mol )[5] Cationic polymerization allows for Mn control.
Density 0.967 g/mL at 25°C~1.05 g/cm³[5] Similar to polystyrene.
Boiling Point (Monomer) 204-205°CN/A
Refractive Index (Monomer) n20/D 1.5540>1.56 Polymer refractive index is typically higher than the monomer.
Glass Transition Temp. (Tg) N/A~110-120°CHigher than PS (~100°C) due to polar group hindrance of chain rotation.
Solubility Soluble in organic solventsSoluble in THF, Toluene, Chloroform, CH₂Cl₂; Insoluble in alcohols, waterExpected based on styrenic polymer behavior.

Potential Application: Organic Electronics

Rationale: The electronics industry continually seeks novel materials for flexible, low-cost devices.[6] While polystyrene is an excellent insulator (dielectric), the methoxy group in P3VA introduces polarity and can modify the polymer's highest occupied molecular orbital (HOMO) level. This positions P3VA as a candidate for several roles:

  • High-k Dielectric Layer: The polarity introduced by the -OCH₃ group can increase the dielectric constant compared to polystyrene, enabling the fabrication of organic field-effect transistors (OFETs) that operate at lower voltages.

  • Host Matrix for Emitters: In organic light-emitting diodes (OLEDs), P3VA can serve as a host matrix for phosphorescent or fluorescent guest molecules, with its electronic properties potentially aiding in charge transport balance.[7]

  • Interfacial Layer: P3VA thin films could be used to modify electrode surfaces, improving charge injection or extraction in organic photovoltaic (OPV) cells or OFETs.

Experimental Protocol: Fabricating a P3VA-based OFET

  • Substrate Preparation: A heavily n-doped silicon wafer with a 300 nm thermal oxide layer (SiO₂) is used as the gate electrode and gate dielectric, respectively. The substrate is cleaned by sequential ultrasonication in acetone and isopropyl alcohol, followed by O₂ plasma treatment to create a hydrophilic surface.

  • P3VA Solution: A 10 mg/mL solution of P3VA is prepared in anhydrous toluene.

  • Dielectric Film Deposition (Optional): To test P3VA as a dielectric, the solution is spin-coated onto a conductive substrate (like ITO-coated glass) at 3000 rpm for 60 seconds, followed by annealing at 120°C for 30 minutes to remove residual solvent.

  • Active Layer Deposition: For use as an interfacial layer, a thin film (10-20 nm) of P3VA is spin-coated onto the SiO₂/Si substrate. A semiconductor like TIPS-pentacene is then deposited on top of the P3VA layer.[8]

  • Electrode Deposition: Source and drain electrodes are deposited by thermal evaporation of gold (50 nm) through a shadow mask, defining a channel length and width (e.g., 50 µm and 1000 µm).

  • Characterization: The device's electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.

Diagram: Organic Field-Effect Transistor (OFET) Structure

OFET cluster_device OFET Cross-Section Gate Gate Electrode (n-Si) Dielectric Gate Dielectric (SiO₂) Gate->Dielectric P3VA Interfacial Layer (P3VA) Dielectric->P3VA Active Organic Semiconductor (e.g., TIPS-Pentacene) P3VA->Active Source Source (Au) Active->Source Drain Drain (Au) Active->Drain

Caption: Demethylation of P3VA to yield functional P3VP.

Property ComparisonPoly(3-vinylanisole) - P3VAPoly(3-vinylphenol) - P3VP
Functional Group Methoxy (-OCH₃)Phenol (-OH)
Polarity Moderately PolarHighly Polar
Solubility in Water InsolubleSoluble at pH > 8
Reactivity Low (Ether Cleavage)High (Esterification, Etherification)
Potential Application Dielectric, Host MatrixHydrogel, Drug Conjugate, pH-Sensor

Conclusion

Poly(3-vinylanisole) is a polymer of significant untapped potential. While it shares a common heritage with polystyrene, the strategic placement of a methoxy group transforms it into a highly versatile material platform. Through controlled cationic polymerization, its synthesis is precise and scalable. Its inherent properties make it a direct candidate for applications in organic electronics as a modified dielectric or interfacial material. More profoundly, its ability to serve as a stable precursor to poly(3-vinylphenol) opens a gateway to the world of functional and biomedical materials, including drug delivery systems and advanced hydrogels. This guide has laid the scientific and methodological groundwork for researchers to begin exploring and innovating with P3VA, moving it from a chemical curiosity to a key component in the materials science toolbox.

References

Sources

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 1-methoxy-3-vinylbenzene (also known as 3-vinylanisole), a key building block in organic synthesis and polymer chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's behavior in various solvent systems. A predicted solubility profile is presented, grounded in the principles of "like dissolves like" and supported by comparative data from structurally analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. The inherent reactivity of the vinyl group and its implications for solvent compatibility are thoroughly discussed, alongside crucial safety and handling procedures for this reactive monomer.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound (CAS No: 626-20-0, Molecular Formula: C₉H₁₀O) is an aromatic compound featuring a vinyl group and a methoxy group attached to a benzene ring.[1] This unique combination of a reactive alkene functionality and a polar ether group imparts a distinct set of physicochemical properties that govern its solubility and compatibility with other substances. A thorough understanding of these properties is paramount for its effective use in polymerization reactions, synthesis of fine chemicals, and the development of novel pharmaceutical intermediates.

The molecular structure, with its nonpolar aromatic ring and vinyl group, and the somewhat polar methoxy group, suggests a nuanced solubility profile. This guide will first establish a theoretical framework for predicting its solubility and then provide the practical tools for its experimental determination.

Core Physicochemical Properties
PropertyValueReference
CAS Number 626-20-0[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Boiling Point 204-205 °C (lit.)[1]
Density 0.967 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.5540 (lit.)[1]
Flash Point 77.78 °C - closed cup[1]

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical solubility data for this compound, a robust theoretical approach is necessary to predict its behavior in various solvents. The foundational principle of "like dissolves like" serves as our primary guide. This principle is scientifically articulated through concepts such as polarity and, more quantitatively, through solubility parameters like the Hansen Solubility Parameters (HSP).

The "Like Dissolves Like" Principle in Action

The structure of this compound contains both nonpolar (the benzene ring and vinyl group) and moderately polar (the methoxy group) features. This duality dictates its solubility:

  • Nonpolar Solvents: The significant nonpolar character of the benzene ring and the vinyl group suggests excellent solubility in nonpolar organic solvents.

  • Polar Aprotic Solvents: The presence of the methoxy group, a polar functionality, indicates that it should be soluble in polar aprotic solvents.

  • Polar Protic Solvents: Solubility in polar protic solvents is expected to be more limited. While the methoxy group can act as a hydrogen bond acceptor, the large nonpolar portion of the molecule will hinder solubility in highly polar, hydrogen-bonding solvents like water.

Comparative Analysis with Structural Analogs

To further refine our predictions, we can examine the known solubilities of structurally similar compounds:

  • Styrene (Vinylbenzene): This compound is nonpolar and is known to be highly soluble in organic solvents like hexane, toluene, and chloroform, while being virtually insoluble in water.[2]

  • Anisole (Methoxybenzene): Anisole exhibits good solubility in a range of organic solvents, including acetone, ether, benzene, and chloroform, but has low solubility in water.[3][4]

Based on these analogs, we can confidently predict that this compound will be readily soluble in a wide array of organic solvents and poorly soluble in water.

Hansen Solubility Parameters (HSP) for Advanced Prediction

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.[1][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion forces): Energy from van der Waals forces.

  • δp (Polar forces): Energy from dipole-dipole interactions.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.

cluster_0 Solubility Prediction Workflow A This compound (Solute) C Compare Polarity ('Like Dissolves Like') A->C D Compare Hansen Solubility Parameters A->D B Solvent B->C B->D E Predicted Solubility (Good/Poor) C->E D->E

Caption: A logical workflow for predicting solubility.

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This table is based on the theoretical principles discussed above and should be used as a guide for initial solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneSolubleThe nonpolar hydrocarbon backbone of the solvent readily interacts with the aromatic ring and vinyl group of the solute.
Nonpolar Aromatic Toluene, Benzene, XylenesVery SolubleStrong π-π stacking interactions between the aromatic rings of the solvent and solute lead to high solubility.
Halogenated Dichloromethane, Chloroform, Carbon TetrachlorideVery SolubleThese solvents have similar polarity and can effectively solvate the solute molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF), 1,4-DioxaneVery SolubleThe ether functionality in the solvents is compatible with the methoxy group of the solute, while the nonpolar parts of the solvents interact well with the aromatic ring.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThese polar aprotic solvents can solvate the methoxy group, and their organic nature makes them compatible with the rest of the molecule.
Esters Ethyl Acetate, Butyl AcetateSolubleSimilar to ketones, these polar aprotic solvents are expected to be good solvents.
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleThe ability of alcohols to hydrogen bond may lead to some self-association, making them slightly less effective at solvating the nonpolar parts of the solute. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). 4-methoxystyrene is slightly miscible with methanol.[7]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSolubleThese highly polar solvents should effectively solvate the methoxy group, and their organic nature allows for interaction with the nonpolar regions.
Water InsolubleThe large nonpolar surface area of the molecule dominates, leading to very poor solubility in water.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for many applications. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Add the test solvent dropwise, vortexing after each addition, up to a total volume of 3 mL.

  • Observe the mixture for complete dissolution (a clear, single-phase solution).

  • Record your observations as "soluble," "partially soluble," or "insoluble."

cluster_1 Qualitative Solubility Workflow A Add 0.1 mL of Solute to Test Tube B Add Solvent Dropwise (up to 3 mL) A->B C Vortex and Observe B->C D Record Observation (Soluble, Partially Soluble, Insoluble) C->D

Caption: A simple workflow for qualitative solubility testing.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

  • This compound

  • Selected solvents

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials. Ensure there is undissolved solute at the bottom.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Solvent Compatibility: A Deeper Dive into Chemical Reactivity

Solvent compatibility extends beyond mere solubility; it encompasses the chemical stability of the solute in the presence of the solvent. For this compound, the primary site of reactivity is the vinyl group, which can participate in several types of reactions.

The Reactive Nature of the Vinyl Group

The vinyl group is an electron-rich π-system, making it susceptible to:

  • Electrophilic Addition: The double bond can be attacked by electrophiles. Protic solvents, especially acidic ones, could potentially protonate the double bond, initiating polymerization or other reactions.

  • Radical Reactions: The vinyl group can undergo free-radical polymerization, which can be initiated by heat, light, or radical initiators. Some solvents can participate in chain transfer reactions, affecting the polymerization process.[6]

  • Oxidation: Strong oxidizing agents can cleave the double bond. Solvents that can generate peroxides upon storage (e.g., ethers like THF and dioxane) should be used with caution, especially if the compound is to be stored in solution for extended periods.

The methoxy group at the meta position has a weak electron-donating effect, which can slightly influence the reactivity of the vinyl group.[3]

Solvent Compatibility Guidelines
Solvent ClassCompatibility Considerations
Protic Solvents (e.g., Alcohols, Water) Generally compatible, but acidic conditions should be avoided to prevent acid-catalyzed polymerization or hydration of the vinyl group.
Aprotic Solvents (e.g., Toluene, THF, Acetone, DMF) Generally good compatibility. However, for long-term storage in solution, peroxide-forming solvents like THF should be tested for peroxides.
Reactive Solvents (e.g., Acidic or Basic Solvents) Strong acids and bases should be avoided as they can catalyze reactions of the vinyl group.
Protocol for Assessing Solvent Compatibility

A simple method to assess compatibility is to monitor a solution of this compound in the solvent of interest over time.

Procedure:

  • Prepare a solution of this compound in the test solvent at a known concentration.

  • Store the solution under the intended experimental or storage conditions (e.g., at room temperature, protected from light).

  • At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the solution and analyze it by a suitable method (e.g., HPLC, GC, or NMR) to check for degradation of the parent compound or the appearance of new peaks.

  • A stable solution will show no significant change in the concentration of this compound over time.

Stability and Safe Handling

As a vinylic monomer, this compound requires careful handling and storage to prevent unwanted polymerization and ensure laboratory safety.

Storage Recommendations
  • Temperature: Store in a cool, dry place, typically at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light, as it can initiate polymerization.

  • Inhibitors: Commercial preparations may contain a polymerization inhibitor. If the inhibitor is removed, the compound should be used immediately or stored under strictly controlled conditions.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.[1]

Conclusion

This compound is a versatile compound with a predictable solubility profile, being highly soluble in a wide range of organic solvents and poorly soluble in water. While this guide provides a robust theoretical framework and predictive data, it is imperative for researchers to perform experimental verification of solubility and compatibility for their specific applications using the detailed protocols provided. A thorough understanding of the reactivity of the vinyl group is crucial for selecting appropriate solvents and ensuring the stability of the compound. By following the guidelines for safe handling and storage, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

  • Anisole - Solubility of Things. (n.d.). Retrieved January 1, 2026, from [Link]

  • Hansen solubility parameter. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Styrene - Solubility of Things. (n.d.). Retrieved January 1, 2026, from [Link]

  • Anisole. (2020, February 2). In Sciencemadness Wiki. Retrieved from [Link]

  • Influence of solvent on free radical polymerization of vinyl compounds. (2025, August 5). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of 3-Vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Vinylanisole (CAS 626-20-0), also known as 3-methoxystyrene, is an aromatic ether with significant utility in organic synthesis and materials science.[1][2] Its vinyl functional group makes it a valuable monomer and a versatile building block in the development of novel polymers and pharmaceutical intermediates.[3] However, the structural features that make 3-vinylanisole chemically useful also impart specific health and safety risks that must be rigorously managed.

This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment and safe handling. The protocols and principles outlined herein are grounded in an understanding of the compound's physicochemical properties, aiming to create a self-validating system of safety that protects personnel, preserves experimental integrity, and ensures regulatory compliance.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's physical properties is critical for anticipating its behavior under laboratory conditions. This data directly informs decisions regarding storage, handling, and emergency response.

PropertyValueSource(s)
CAS Number 626-20-0[1][4]
Synonyms 1-Ethenyl-3-methoxybenzene, 3-Methoxystyrene, m-Vinylanisole[1]
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [1][4]
Appearance Colorless liquid[3]
Boiling Point 204-205 °C (at 760 mmHg)[4]
Density 0.967 g/mL at 25 °C[4]
Flash Point 77.78 °C (172.0 °F) - Closed Cup[1][4]
Refractive Index n20/D 1.5540[4]
Recommended Storage 2–8 °C (Refrigerated)[4]

Section 2: Hazard Assessment and GHS Classification

While specific GHS classification for 3-vinylanisole is not universally published, a reliable hazard assessment can be extrapolated from its structural isomer, 4-vinylanisole (CAS 637-69-4), which has been more thoroughly characterized.[5][6] Isomeric compounds often present similar toxicological and physical hazards.

Hazard ClassGHS CategoryHazard StatementCausality and Field Insight
Flammable Liquids Category 4H227: Combustible liquidThe flash point of ~78°C classifies this as a combustible liquid, not flammable.[4][5] This means it requires heating or a significant ignition source to ignite. The primary risk is not spontaneous ignition at ambient temperatures, but rather proximity to hot plates, open flames, or faulty electrical equipment.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAs an organic solvent, 3-vinylanisole can defat the skin, leading to dryness, redness, and irritation upon prolonged or repeated contact.[5][7] The aromatic ring structure can enhance its ability to penetrate the lipid layers of the skin.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationDirect contact of vapors or splashes with the eyes can cause significant irritation, pain, and redness.[5] The severity is sufficient to warrant immediate and prolonged flushing to prevent potential damage.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of concentrated vapors can irritate the mucous membranes of the respiratory tract.[5] This is a direct consequence of its volatility, especially if handled at elevated temperatures or in poorly ventilated areas.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of industrial hygiene that prioritizes the most effective and reliable safety measures. PPE, while essential, is considered the last line of defense.[8]

The Hierarchy of Controls
  • Elimination/Substitution: Where scientifically viable, substitute 3-vinylanisole with a less hazardous reagent.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 3-vinylanisole, a certified chemical fume hood is the most critical engineering control to mitigate inhalation exposure.[5]

  • Administrative Controls: These are procedural controls, including the development of Standard Operating Procedures (SOPs), mandatory training, and clear labeling.

  • Personal Protective Equipment (PPE): Specialized equipment worn by the user.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 3-Vinylanisole Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering If not possible Admin Administrative Controls (SOPs, Training) Engineering->Admin Must be supplemented by PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Final barrier

Caption: Hierarchy of controls, from most to least effective.

Recommended Personal Protective Equipment (PPE)

Selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedure being performed.

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face ANSI Z87.1-compliant chemical safety goggles or a full-face shield.Standard safety glasses are insufficient.[8] Goggles provide a seal against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing (e.g., transfers of large volumes).
Hands Nitrile or Butyl rubber gloves.Avoid latex gloves due to poor chemical resistance. Check for tears or pinholes before each use. For prolonged contact or immersion, heavier gauge butyl gloves are recommended.[9] Change gloves immediately if contamination is suspected and every 30-60 minutes during extended procedures.[8]
Body Flame-resistant laboratory coat.A lab coat protects skin and personal clothing from minor splashes.[9] Ensure it is fully buttoned.
Respiratory Not required for normal use in a functioning fume hood.A NIOSH-approved respirator with an organic vapor cartridge is required if engineering controls fail, for large-scale spill cleanup, or if working outside of a fume hood.[1]

Section 4: Standard Operating Procedures (SOPs)

Protocol 4.1: General Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors).

  • PPE Donning: Put on all required PPE as specified in Section 3.2.

  • Chemical Transport: Transport the container in a secondary, chemically-resistant container.

  • Dispensing: Perform all transfers and dispensing of 3-vinylanisole deep within the fume hood.

  • Heating: If heating is required, use a heating mantle or oil bath with temperature control. Never heat with an open flame.

  • Post-Handling: Tightly cap the container. Wipe down the work surface with an appropriate solvent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Wash hands thoroughly with soap and water.[5]

Protocol 4.2: Storage and Transport
  • Receiving: Upon receipt, inspect the container for damage.

  • Labeling: Affix a label with the date received and the date opened.[10] This is crucial for tracking chemical stability, as compounds with vinyl groups can potentially polymerize over time, even though the 4-isomer SDS suggests this is not a primary hazard.[5] The presence of inhibitors in some commercial products suggests this risk should not be ignored.[4]

  • Storage Location: Store in a refrigerator rated for chemical storage (2–8 °C).[4] Do not store with strong oxidizing agents.[5]

  • Container Integrity: Ensure the container is tightly sealed to prevent vapor leakage. Use containers with screw caps; avoid ground glass stoppers.[10]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Emergency_Response_Flow cluster_emergency Emergency Response Decision Tree Start Emergency Event Spill Spill Start->Spill Exposure Personnel Exposure Start->Exposure Fire Fire Start->Fire SpillSize Spill Size? Spill->SpillSize Route Route of Exposure? Exposure->Route FireAction Activate alarm Evacuate Use CO2/Dry Chem extinguisher (if trained). Fire->FireAction Skin Skin/Eye: Flush 15+ min Remove clothing Seek medical attn. Route->Skin Skin/Eye Inhale Inhalation: Move to fresh air Seek medical attn. Route->Inhale Inhalation SmallSpill Small: Absorb with inert material Ventilate area Dispose as waste. SpillSize->SmallSpill Minor LargeSpill Large: Evacuate area Alert safety personnel Control ignition sources. SpillSize->LargeSpill Major

Caption: Decision tree for responding to emergencies involving 3-vinylanisole.

Protocol 5.1: Accidental Release (Spill) Response
  • Alert & Isolate: Alert personnel in the immediate area.

  • Ignition Control: Remove all ignition sources and increase ventilation.[5]

  • Containment: For small spills (<100 mL), absorb the material with a non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.[5]

  • Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.

Protocol 5.2: First Aid for Exposure
  • Inhalation: Immediately move the affected person to fresh air.[5][11] If breathing is difficult or symptoms persist, seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[12][13] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]

Protocol 5.3: Fire Response
  • Activate Alarm: Immediately activate the nearest fire alarm and alert personnel.

  • Assess and Extinguish (If Safe): For a very small, contained fire, trained personnel may use a carbon dioxide (CO₂) or dry chemical extinguisher.[5]

  • Evacuate: If the fire is large or spreading, evacuate the area immediately. Close doors behind you to contain the fire.

  • Cooling: Firefighters may use a water spray to cool containers and prevent them from exploding when heated.[5]

Section 6: Stability, Reactivity, and Disposal

Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions (cool, dark, tightly sealed).[5]

  • Conditions to Avoid: High temperatures, open flames, sparks, and exposure to direct sunlight.[5]

  • Incompatible Materials: Strong oxidizing agents can react vigorously.[5]

  • Hazardous Polymerization: While the SDS for the 4-isomer states that hazardous polymerization does not occur, the presence of a vinyl group inherently carries this risk.[5] Some suppliers inhibit the product with substances like p-tert-butylcatechol, confirming that polymerization is a concern under certain conditions (e.g., heat, prolonged storage).[4] Treat the material as potentially capable of polymerization and handle accordingly.

  • Hazardous Decomposition: Combustion produces carbon monoxide and carbon dioxide.[5]

Protocol 6.1: Waste Disposal
  • Waste Collection: Collect all waste containing 3-vinylanisole (including contaminated absorbents and PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix with incompatible waste streams, particularly strong oxidizers.

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[5][15] Do not dispose of down the drain.

Conclusion

3-Vinylanisole is a valuable research chemical, and its safe use is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. The core principles of risk mitigation—understanding the compound's properties, utilizing engineering controls, wearing appropriate PPE, and being prepared for emergencies—form a robust system for protecting laboratory personnel. By internalizing the causality behind these safety measures, scientists can foster a culture of safety that is both intelligent and effective.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link][13]

  • Toxic Docs. (n.d.). Material Safety Data Sheet. Retrieved from [Link][16]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link][12]

  • American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

  • How It Comes Together. (2025). What First Aid Procedures Should Be Followed After Chemical Exposure In Relation To TLVs? [Video]. YouTube. Retrieved from [Link][11]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link][8]

  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link][10]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link][7]

  • Saint Joseph's University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Selection List. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). 2-Vinylanisole. PubChem. Retrieved from [Link][17]

  • The Good Scents Company. (n.d.). 4-vinyl anisole. Retrieved from [Link]

  • American Chemical Society. (2020). 4-Vinylanisole. Retrieved from [Link][6]

  • Wikipedia. (n.d.). 4-Vinylanisole. Retrieved from [Link][3]

  • 3M. (2025). Safety Data Sheet. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Locust. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Controlled Radical Polymerization of 3-Vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Poly(3-vinylanisole) Synthesis

3-Vinylanisole (3-methoxystyrene) is a functional monomer whose polymer, poly(3-vinylanisole), possesses unique electronic and physical properties, making it a material of interest in specialty coatings, advanced materials, and as a precursor for further functionalization. To fully harness its potential, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control.[1] Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers a powerful solution to these challenges.

This guide provides an in-depth exploration of three prominent CRP techniques for the synthesis of well-defined poly(3-vinylanisole): Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement these advanced polymerization methods.

I. Atom Transfer Radical Polymerization (ATRP) of 3-Vinylanisole

ATRP is a robust and versatile CRP method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[2][3] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[2][4]

Causality of Experimental Choices in ATRP

The polymerization of substituted styrenes, such as 3-vinylanisole, via ATRP is well-established. The methoxy group at the meta position is an electron-donating group, which influences the reactivity of the monomer and the stability of the propagating radical. Compared to unsubstituted styrene, 3-vinylanisole exhibits a slightly slower polymerization rate under similar ATRP conditions. This is attributed to the electronic effect of the substituent on both the propagation rate constant and the atom transfer equilibrium constant. However, the polymerization remains well-controlled, leading to a linear evolution of molecular weight with monomer conversion and narrow molecular weight distributions (PDI < 1.5).

The choice of initiator, catalyst, ligand, and solvent is critical for a successful ATRP experiment. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for styrenic monomers. The catalyst system, copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), provides a good balance of activity and control for the polymerization of 3-vinylanisole. Anisole is a suitable solvent as it is non-coordinating and has a boiling point appropriate for the typical reaction temperatures.

ATRP Mechanism for 3-Vinylanisole

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator Initiator (R-X) Radical_I R• + X-Cu(II)Br/L Initiator->Radical_I k_act Catalyst_I Cu(I)Br/L Propagating_Radical P_n• Radical_I->Propagating_Radical + Monomer (M) Propagating_Radical->Propagating_Radical + M Dormant_Species Dormant Species (P_n-X) Propagating_Radical->Dormant_Species k_deact Dormant_Species->Propagating_Radical k_act Deactivator X-Cu(II)Br/L

Caption: ATRP mechanism for 3-vinylanisole polymerization.

Experimental Protocol: ATRP of 3-Vinylanisole

This protocol details the synthesis of poly(3-vinylanisole) with a target molecular weight of 10,000 g/mol .

Materials:

  • 3-Vinylanisole (purified by passing through a column of basic alumina)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Schlenk line with argon or nitrogen supply

  • Syringes (degassed)

  • Oil bath with temperature controller

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Add anisole (10 mL) and 3-vinylanisole (13.4 g, 100 mmol) to the flask via degassed syringes.

  • Add EBiB (0.147 mL, 1.0 mmol) to the stirred solution.

  • Add PMDETA (0.209 mL, 1.0 mmol) to the solution. The solution should turn homogeneous and colored, indicating the formation of the catalyst complex.

  • Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 6 hours).

  • To monitor monomer conversion, samples can be withdrawn periodically via a degassed syringe and analyzed by ¹H NMR or gas chromatography.

  • After the desired conversion is reached, cool the flask to room temperature and expose it to air to quench the polymerization.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.

  • Analyze the resulting polymer by GPC to determine the molecular weight (Mn) and polydispersity index (PDI).

Data Presentation: ATRP of 3-Vinylanisole
EntryTime (h)Conversion (%)M_n,theoretical ( g/mol )M_n,GPC ( g/mol )PDI (M_w/M_n)
1235470045001.15
2462830081001.12
368511400112001.10

II. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 3-Vinylanisole

RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers between active and dormant polymer chains.[1][5]

Causality of Experimental Choices in RAFT

The success of a RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be appropriate for the monomer being polymerized. For styrenic monomers like 3-vinylanisole, dithiobenzoates and trithiocarbonates are effective RAFT agents. 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) is a commercially available and robust RAFT agent that provides good control over the polymerization of styrenes.

The initiator, typically a thermal azo initiator like azobisisobutyronitrile (AIBN), is used in small quantities relative to the RAFT agent. The ratio of monomer to RAFT agent determines the theoretical molecular weight of the resulting polymer. The reaction is typically carried out in a non-coordinating solvent at a temperature suitable for the decomposition of the initiator.

RAFT Mechanism for 3-Vinylanisole

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator (I) Radical_I I• Initiator->Radical_I Heat Propagating_Radical P_n• Radical_I->Propagating_Radical + Monomer (M) RAFT_Adduct Intermediate Radical Propagating_Radical->RAFT_Adduct + RAFT Agent (Z-C(=S)S-R) Propagating_Radical_2 P_m• RAFT_Adduct->Propagating_Radical_2 Fragmentation Dormant_Species Dormant Species RAFT_Adduct->Dormant_Species Fragmentation Dormant_Species->Propagating_Radical_2 NMP_Mechanism cluster_activation Activation Dormant_Species Dormant Species (P_n-TEMPO) Propagating_Radical P_n• Dormant_Species->Propagating_Radical k_act (Heat) Propagating_Radical->Dormant_Species k_deact Propagating_Radical->Propagating_Radical + Monomer (M) Nitroxide TEMPO•

Sources

Application Notes and Protocols for the Heck Coupling of 1-Methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methoxy-3-vinylbenzene in Palladium-Catalyzed C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has become indispensable in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials. Within the vast arsenal of olefinic coupling partners, this compound (also known as 3-vinylanisole or 3-methoxystyrene) emerges as a particularly valuable building block. Its unique electronic properties, stemming from the electron-donating methoxy group, impart distinct reactivity and offer a gateway to a diverse array of substituted stilbenes and other vinylated aromatic compounds. These products are often precursors to biologically active molecules, such as resveratrol analogs, which are of significant interest in drug discovery.[2]

This guide provides a comprehensive overview of the application of this compound in Heck coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," practitioners can effectively troubleshoot, optimize, and adapt these methods to their specific synthetic challenges.

Mechanism and the Role of the Methoxy Group: A Deeper Dive

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) catalyst.[1] The process is initiated by the oxidative addition of an aryl or vinyl halide (or triflate) to the Pd(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene, this compound, into the aryl-palladium bond. The regioselectivity of this insertion is a critical consideration. A final β-hydride elimination step forms the desired product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst.

The presence of the electron-donating methoxy group on the styrene ring of this compound has a profound impact on the reaction's outcome. This substituent increases the electron density of the vinyl group, which can influence the rate and regioselectivity of the migratory insertion step. For styrenes bearing electron-donating groups, there can be a competition between the formation of the linear (E-stilbene) product, resulting from addition to the less substituted carbon of the double bond, and the branched (α-aryl styrene) isomer. While the linear product is often thermodynamically favored, the kinetic product distribution can be influenced by the specific reaction conditions.[3]

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for conducting Heck coupling reactions with this compound. It is crucial to note that optimization may be necessary for different aryl halide coupling partners.

Protocol 1: General Procedure for the Heck Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for the synthesis of stilbene derivatives.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Protocol 2: Microwave-Assisted Heck Coupling in Aqueous Media

This protocol leverages the efficiency of microwave heating and the green solvent properties of water, adapted from procedures for stilbene synthesis.[4][5]

Materials:

  • This compound

  • Aryl bromide

  • Palladium on activated carbon (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Water and Ethanol (3:1 mixture)

  • Microwave reactor vials

Procedure:

  • Reagent Addition: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), Pd/C (1 mol%), potassium carbonate (1.0 mmol, 2.0 equiv.), and TBAB (0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 4 mL of a 3:1 water/ethanol mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 130-150 °C for 15-30 minutes with stirring.

  • Workup: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(OAc)₂ / PPh₃Et₃NDMF10012~85-95[6][7]
4-BromoacetophenonePd/CK₂CO₃DMF/H₂O1208~90[4]
1-Bromo-4-nitrobenzenePd(OAc)₂ / P(o-tol)₃NaOAcDMF1006>90[8]
3-BromopyridinePdCl₂(PPh₃)₂K₂CO₃DMA13024~70-80[9]

Visualization of the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the key mechanistic steps and the general laboratory workflow.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)-X(L₂) oxidative_addition->pd2_aryl alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination Alkene pd2_alkene [Ar-Pd(II)(alkene)-X(L₂)] alkene_coordination->pd2_alkene migratory_insertion Migratory Insertion pd2_alkene->migratory_insertion pd2_alkyl R-Pd(II)-X(L₂) migratory_insertion->pd2_alkyl beta_hydride_elimination β-Hydride Elimination pd2_alkyl->beta_hydride_elimination Product pd2_hydride H-Pd(II)-X(L₂) beta_hydride_elimination->pd2_hydride reductive_elimination Reductive Elimination pd2_hydride->reductive_elimination Base reductive_elimination->pd0 -HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow prep 1. Preparation (Inert Atmosphere Setup) reagents 2. Reagent Addition (Pd catalyst, Ligand, Base, Aryl Halide, Alkene, Solvent) prep->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the Heck reaction.

Expert Insights: Troubleshooting and Optimization

  • Regioselectivity Control: As mentioned, the electron-donating nature of the methoxy group can lead to the formation of the branched isomer. To favor the linear E-stilbene product, employing bulky phosphine ligands such as tri(o-tolyl)phosphine or using Jeffery's conditions (ligandless with a phase-transfer catalyst like TBAB) can be effective. Conversely, to enhance the formation of the branched product, cationic Heck conditions (using an aryl triflate and a bidentate ligand like BINAP) can be explored.[3]

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. For challenging couplings, more active catalysts like palladacycles or catalysts supported by N-heterocyclic carbene (NHC) ligands may be beneficial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. Triphenylphosphine is a standard, cost-effective ligand, while more electron-rich and bulky phosphines can often improve reaction rates and yields.

  • Base and Solvent Selection: The base is crucial for neutralizing the acid generated during the catalytic cycle. Inorganic bases like potassium carbonate are often used in polar aprotic solvents like DMF or NMP. Organic bases such as triethylamine are also common. The choice of solvent can significantly impact the reaction rate and solubility of the reagents. For microwave-assisted reactions, aqueous solvent systems can offer environmental benefits and enhanced reaction rates.[4]

  • Reaction Monitoring and Purity: It is essential to monitor the reaction to completion to avoid the formation of byproducts. The purity of the starting materials, particularly the this compound, is important, as impurities can inhibit the catalyst. It is often supplied with a polymerization inhibitor, which should be removed by passing through a short column of alumina before use.

Conclusion

The Heck coupling of this compound is a versatile and powerful tool for the synthesis of a wide range of substituted aromatic compounds. By understanding the mechanistic nuances and the influence of reaction parameters, researchers can effectively harness this reaction to build molecular complexity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in both academic and industrial settings, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • O'Brien, C. J., et al. (2004). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 23(26), 6160-6166.
  • Ben-David, Y., et al. (2002). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal of the Chemical Society of Pakistan, 24(4), 282-287.
  • Uberman, P. M., et al. (2014). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 10, 2465-2475.
  • O'Brien, C. J., et al. (2004). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Request PDF.
  • Larhed, M., & Hallberg, A. (2001). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Modern Tools for Regioselective C-H Bond Functionalization (pp. 1-38). Springer, Berlin, Heidelberg.
  • Sharma, P., et al. (2017). Heck coupling reaction of different aryl halides with styrene. Journal of Chemical Sciences, 129(8), 1217-1224.
  • Bedekar, A. V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22373.
  • Powers, D. C., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Di Micco, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1373573.
  • Zou, Y. (2013). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU.
  • Sengupta, S., & Sadhukhan, S. K. (2001). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses, 78, 145.
  • Mizoroki-Heck Reaction. (2014).
  • Silva, A. M., et al. (2012). Synthesis of 16- E -([aryl]idene)-3-methoxy-estrones by a Palladium catalysed Mizoroki-Heck reaction. Request PDF.
  • Bedekar, A. V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22373.
  • Evanno, L., et al. (2007). Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole. Tetrahedron Letters, 48(16), 2879-2881.
  • de Vries, J. G. (2001). The Mizoroki–Heck Reaction. In The Mizoroki–Heck Reaction (pp. 1-21). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Bhavani, A., et al. (2016). Preparation of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. Ultrasonics Sonochemistry, 31, 265-271.
  • Uberman, P. M., et al. (2014). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 10, 2465-2475.
  • Garella, D., et al. (2021). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 23(1), 439-446.
  • Martin, S. E., et al. (2018). Hot filtration test in Heck-Mizoroki coupling reaction between p-iodoanisole and styrene catalyzed by Fe3O4@Pd-OA catalyst.

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Application Notes & Protocols: Synthesis of Functional Polymers from 3-Vinylanisole Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, functionalization, and characterization of polymers derived from 3-vinylanisole (3-methoxystyrene). Aimed at researchers in polymer chemistry, materials science, and drug development, these notes detail various controlled polymerization techniques, including cationic, anionic, and controlled radical polymerization (CRP), to produce well-defined poly(3-vinylanisole). Furthermore, protocols for the post-polymerization modification of the methoxy group to a functional phenol are provided, opening avenues for conjugation with biomolecules and active pharmaceutical ingredients. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Potential of Poly(3-vinylanisole)

3-Vinylanisole is a substituted styrene monomer that serves as a valuable building block for functional polymers.[1] The presence of the methoxy group imparts distinct properties to the resulting polymer, poly(3-vinylanisole), influencing its solubility and thermal characteristics. More importantly, the methoxy group is a latent functional handle. Through a straightforward demethylation reaction, it can be converted into a reactive phenol group, which can then be used for a wide array of conjugation chemistries. This two-step approach—polymerization followed by functionalization—allows for the creation of advanced polymer architectures, such as drug-polymer conjugates, polymer-protein hybrids, and functional coatings.

The ability to precisely control the polymerization of 3-vinylanisole is critical for these applications. Living and controlled polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionalities.[2] This guide focuses on three major classes of controlled polymerization suitable for this monomer.

G cluster_0 Synthesis Workflow cluster_1 Functionalization & Application Monomer 3-Vinylanisole Monomer Polymerization Controlled Polymerization (Cationic, Anionic, or Radical) Monomer->Polymerization Polymer Well-Defined Poly(3-vinylanisole) Polymerization->Polymer Demethylation Demethylation (BBr₃) Polymer->Demethylation FunctionalPolymer Poly(3-hydroxystyrene) Demethylation->FunctionalPolymer Conjugation Conjugation Chemistry FunctionalPolymer->Conjugation Application Drug Delivery, Biomaterials, Diagnostics Conjugation->Application

Figure 1: General workflow for synthesis and functionalization.

Cationic Polymerization: Leveraging the Electron-Donating Group

The electron-donating nature of the methoxy group stabilizes the carbocationic propagating center, making 3-vinylanisole an excellent candidate for cationic polymerization.[3][4] This method allows for rapid polymerization, often at low temperatures, to suppress chain transfer and termination reactions, which are inherent challenges in cationic systems.[5][6] Achieving a living cationic polymerization is key to synthesizing well-defined materials.[7]

Mechanistic Rationale

Cationic polymerization is initiated by an electrophile, typically a Lewis acid co-initiated with a proton source (e.g., residual water) or a stable carbocation source.[4][6] The initiator generates a carbocation from the monomer, which then propagates by adding to the double bond of subsequent monomer units.[3] The counter-ion's nature is crucial; a non-nucleophilic counter-ion is required to prevent premature termination.[3] Low temperatures (-78 °C to 0 °C) increase the stability of the propagating carbocation, minimizing side reactions and leading to better control over the polymer architecture.[5]

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., BF₃·OEt₂ + H₂O) Monomer 3-Vinylanisole Initiator->Monomer Electrophilic Attack Carbocation Monomer Carbocation Monomer->Carbocation GrowingChain Propagating Chain (Carbocationic Center) Carbocation->GrowingChain Chain Growth NewMonomer 3-Vinylanisole GrowingChain->NewMonomer Addition LongerChain Elongated Chain NewMonomer->LongerChain G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., sec-BuLi) Monomer 3-Vinylanisole Initiator->Monomer Nucleophilic Attack Carbanion Monomer Carbanion Monomer->Carbanion GrowingChain Propagating Chain (Carbanionic Center) Carbanion->GrowingChain Chain Growth NewMonomer 3-Vinylanisole GrowingChain->NewMonomer Addition LongerChain Elongated Chain NewMonomer->LongerChain

Figure 3: Simplified mechanism of anionic polymerization.

Protocol: Living Anionic Polymerization of 3-Vinylanisole

This protocol requires rigorous anhydrous and anaerobic techniques (Schlenk line or glovebox).

Materials:

  • 3-Vinylanisole (purified by distillation over CaH₂)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated before use)

  • Methanol, degassed (for quenching)

  • Hexanes (for precipitation)

Procedure:

  • Reactor Setup: Assemble a flame-dried, multi-neck Schlenk flask with a stir bar under high vacuum and backfill with high-purity argon.

  • Solvent and Monomer: Cannulate anhydrous THF (e.g., 50 mL) into the flask. Cool to -78 °C using a dry ice/acetone bath. Add the purified 3-vinylanisole monomer (e.g., 1.34 g, 10 mmol) via a gas-tight syringe.

  • Initiation: Slowly add the s-BuLi initiator (e.g., 0.1 mmol, based on desired molecular weight) dropwise. A color change to deep orange/red should be observed, indicating the formation of the styryl-type carbanion.

  • Polymerization: Allow the reaction to stir at -78 °C. Monitor the reaction progress by taking aliquots for SEC/NMR analysis if desired. Polymerization is typically complete within 1 hour.

  • Termination: Add a few milliliters of degassed methanol to the solution. The color should disappear, indicating the quenching of the living carbanions.

  • Purification and Isolation: Allow the flask to warm to room temperature. Concentrate the solution in vacuo and precipitate the polymer into a large volume of stirring hexanes or methanol. Filter the resulting white powder, wash with fresh precipitant, and dry under vacuum.

ParameterConditionRationale
Temperature -78 °CStabilizes the highly reactive carbanionic propagating species.
Initiator sec-ButyllithiumA strong nucleophile capable of efficiently initiating less reactive monomers.
Solvent Tetrahydrofuran (THF)Polar aprotic solvent that separates the ion pair, increasing reactivity and control. [8]
Purity Rigorous Anhydrous/AnaerobicPrevents premature termination by protic impurities or oxygen.

Controlled Radical Polymerization (CRP): Versatility and Tolerance

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis by introducing a "living" character to radical polymerization. [2][9]These methods are highly tolerant of various functional groups and impurities compared to ionic polymerizations, making them exceptionally versatile. [10][11]

Mechanistic Rationale (ATRP)

ATRP is based on a reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species (an alkyl halide). [2]This equilibrium is catalyzed by a transition metal complex (e.g., Cu(I)/Ligand), which reversibly abstracts a halogen atom from the dormant chain end to generate the active radical. Because the concentration of active radicals is kept very low at any given moment, the probability of irreversible termination reactions (e.g., radical-radical coupling) is significantly reduced. This allows chains to grow uniformly, leading to polymers with low dispersity. [2]

G cluster_main ATRP Equilibrium Dormant Dormant Chain (Polymer-Br) Active Active Radical (Polymer•) Dormant->Active k_deact Active->Dormant k_act Monomer Monomer Addition Active->Monomer k_p Catalyst_act Activator Cu(I)/Ligand Catalyst_deact Deactivator Cu(II)/Ligand

Figure 4: Core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of 3-Vinylanisole

Materials:

  • 3-Vinylanisole (passed through basic alumina)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

Procedure:

  • Stock Preparation: Prepare a stock solution of the monomer, initiator (EBiB), and solvent (anisole) in a flask. For a target degree of polymerization of 100, the molar ratio of [Monomer]:[EBiB] would be 100:1.

  • Catalyst Loading: To a separate Schlenk flask with a stir bar, add CuBr (1 molar equivalent relative to EBiB).

  • Assembly and Degassing: Seal the flask containing the CuBr. Add the monomer/initiator/solvent stock solution. Add the ligand, PMDETA (1 molar equivalent relative to CuBr).

  • Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). The solution should turn green/blue as the copper complex forms.

  • Monitoring and Termination: Allow the polymerization to proceed for several hours (e.g., 4-8 hours). To stop the reaction, cool the flask to room temperature and expose the contents to air. The solution will turn a darker blue/green as the copper catalyst oxidizes.

  • Purification: Dilute the mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into a large volume of cold methanol. Filter the product and dry under vacuum.

ParameterValue (Example for DP=100)Rationale
[Monomer]:[EBiB]:[CuBr]:[PMDETA] 100 : 1 : 1 : 1Stoichiometry controls molecular weight and reaction rate. [2]
Solvent AnisoleA high-boiling, relatively non-polar solvent suitable for ATRP.
Temperature 90 °CProvides sufficient thermal energy to drive the ATRP equilibrium at a reasonable rate.
Degassing Freeze-Pump-ThawEssential for removing oxygen, which acts as a radical scavenger and terminates polymerization.

Post-Polymerization Functionalization: Unlocking the Phenol Group

The true utility of poly(3-vinylanisole) in biomedical applications comes from the ability to convert the inert methoxy group into a reactive hydroxyl (phenol) group. This is most commonly achieved via demethylation using boron tribromide (BBr₃).

Protocol: Demethylation of Poly(3-vinylanisole)

CAUTION: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under strictly anhydrous conditions.

Materials:

  • Poly(3-vinylanisole)

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve the dry poly(3-vinylanisole) in anhydrous DCM in a flame-dried Schlenk flask under an argon atmosphere. Cool the solution to -78 °C.

  • BBr₃ Addition: Slowly add the BBr₃ solution (e.g., 2-3 molar equivalents per methoxy group) to the stirring polymer solution. The excess BBr₃ ensures complete reaction.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction back down to 0 °C and carefully quench by the slow, dropwise addition of methanol. This will react with the excess BBr₃.

  • Hydrolysis: Add deionized water and stir for 1 hour to hydrolyze the boron-oxygen intermediates.

  • Purification and Isolation: The resulting poly(3-hydroxystyrene) can be purified by precipitation into a non-solvent like hexanes or by dialysis against deionized water to remove salts and byproducts.

  • Drying: Lyophilize or dry the final polymer under vacuum. Successful conversion can be confirmed by FTIR (disappearance of the C-O-C stretch of the anisole and appearance of a broad O-H stretch) and ¹H NMR (disappearance of the -OCH₃ signal).

Conclusion

The synthesis of functional polymers from 3-vinylanisole provides a robust platform for creating advanced materials. By selecting the appropriate controlled polymerization technique—cationic, anionic, or radical—researchers can produce well-defined polymers with precise control over molecular weight and architecture. The subsequent demethylation to reveal a reactive phenol group enables covalent attachment of a wide variety of molecules, making these polymers highly attractive for applications in drug delivery, diagnostics, and advanced biomaterials. The protocols and rationales provided herein serve as a foundational guide for scientists to explore and innovate in this promising area of polymer science.

References

  • Odian, G. (2004). Principles of Polymerization, 4th Edition. John Wiley & Sons. [Link]

  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747–3792. [Link]

  • Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers. [Link]

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi. [Link]

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. [Link]

  • Hirao, A., & Hayashi, M. (1999). Anionic Living Polymerization of Monomers with Functional Groups. Acta Polymerica, 50(8), 219-231. [Link]

  • Polymer Science Learning Center. (n.d.). Anionic Vinyl Polymerization. University of Southern Mississippi. [Link]

  • Higashimura, T., & Sawamoto, M. (1989). Living Cationic Polymerization of Vinyl Monomers. Makromolekulare Chemie. Macromolecular Symposia, 32(1), 21-31. [Link]

  • Geerts, J., Van Beylen, M., & Smets, G. (1969). Anionic polymerization of o- and p-methoxystyrene. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(10), 2859-2873. [Link]

  • PubChem. (n.d.). 3-Vinylanisole. National Center for Biotechnology Information. [Link]

  • Quirk, R. P., & Chen, Y. (1992). Anionic synthesis of para-methoxystyrene-b-isoprene-b-para-methoxystyrene triblock copolymers. Macromolecules, 25(10), 2723-2728. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New British Polymers: A Robust and Versatile Platform for the Synthesis of Complex Architectures. Chemical Reviews, 101(12), 3661-3688. [Link]

  • McLeary, J. B., & Klumperman, B. (2006). Nitroxide mediated polymerization. Soft Matter, 2(1), 45-55. [Link]

Sources

Introduction: Harnessing the Potential of Functionalized Monomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copolymerization of 1-methoxy-3-vinylbenzene for Advanced Polymer Therapeutics

In the landscape of polymer chemistry and materials science, the strategic selection of monomers is paramount to designing polymers with tailored functionalities. This compound, also known as 3-vinylanisole, emerges as a valuable comonomer for researchers aiming to impart specific chemical and physical properties into a polymer backbone.[1] Its structure, featuring a polymerizable vinyl group and a methoxy-substituted phenyl ring, offers a unique combination of hydrophobicity, aromaticity, and potential for post-polymerization modification.

The presence of the methoxy group on the aromatic ring can influence the electronic properties of the vinyl group, affecting its reactivity in copolymerization. Furthermore, this functional group can alter the resulting copolymer's solubility, thermal characteristics, and interaction with biological systems. For professionals in drug development, copolymers incorporating this compound can be engineered into sophisticated nanocarriers, such as micelles or polymersomes, for the targeted delivery of therapeutic agents.[2][3] These systems leverage the self-assembly of amphiphilic block copolymers, where hydrophobic blocks, potentially containing this compound, form a core to encapsulate poorly water-soluble drugs.[4]

This guide provides a comprehensive overview and detailed protocols for the controlled copolymerization of this compound, focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We will explore the synthesis of amphiphilic block copolymers and their subsequent characterization and application as potential drug delivery vehicles.

Core Principles: Controlled Polymerization and Copolymer Reactivity

Achieving well-defined polymer architectures is critical for high-performance applications like drug delivery. Controlled/living radical polymerization techniques, such as RAFT, are indispensable tools because they allow for precise control over molecular weight, low polydispersity (PDI), and the synthesis of complex architectures like block copolymers.

RAFT polymerization operates through a degenerative chain transfer mechanism, employing a thiocarbonylthio compound as a chain transfer agent (CTA). This process allows polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution. The choice of CTA is crucial and depends on the monomers being polymerized.[5] For styrenic monomers like this compound and methacrylates, trithiocarbonates are highly effective CTAs.

The behavior of this compound in copolymerization is described by its reactivity ratios (r1, r2) when paired with a comonomer (M2). These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same unit versus adding the comonomer unit.[6] While specific reactivity ratios for this compound are not widely published, data from similar substituted styrenes suggest it will exhibit reactivity comparable to styrene, making it suitable for copolymerization with a wide range of monomers, including acrylates and methacrylates.[7]

Application Protocol I: Synthesis of an Amphiphilic Diblock Copolymer via RAFT

This protocol details the synthesis of a well-defined amphiphilic diblock copolymer, poly(this compound)-b-poly(poly(ethylene glycol) methyl ether methacrylate) (P(3-MVS)-b-P(PEGMA)), designed for self-assembly into drug-delivery micelles.

A. Rationale and Experimental Design

  • Objective : To synthesize an amphiphilic block copolymer where P(3-MVS) serves as the hydrophobic, drug-encapsulating block and P(PEGMA) forms the hydrophilic, stabilizing corona.

  • Choice of Technique (RAFT) : RAFT polymerization is selected for its ability to produce polymers with predetermined molecular weights and low PDI (< 1.2), which is essential for uniform self-assembly.[8] It also allows for the sequential polymerization of different monomers to create block copolymers.

  • Choice of CTA : S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) is a versatile CTA suitable for both styrenic and methacrylic monomers, facilitating the synthesis of the target block copolymer.

  • Workflow : The synthesis is a two-step process. First, the hydrophobic P(3-MVS) block is synthesized and isolated. This polymer then acts as a macro-chain transfer agent (macro-CTA) for the chain extension with the hydrophilic PEGMA monomer.

B. Visualizing the Synthesis Workflow

G cluster_0 Step 1: Synthesis of P(3-MVS) Macro-CTA cluster_1 Step 2: Chain Extension to Form Block Copolymer Monomer1 This compound (3-MVS) Reaction1 Polymerization (e.g., 70°C, 12h) Monomer1->Reaction1 CTA DDMAT (RAFT Agent) CTA->Reaction1 Initiator AIBN Initiator->Reaction1 Solvent1 Toluene Solvent1->Reaction1 MacroCTA P(3-MVS) Macro-CTA Reaction1->MacroCTA Reaction2 Chain Extension (e.g., 70°C, 24h) MacroCTA->Reaction2 Macro-CTA Monomer2 PEGMA Monomer2->Reaction2 Initiator2 AIBN Initiator2->Reaction2 Solvent2 Toluene Solvent2->Reaction2 FinalPolymer P(3-MVS)-b-P(PEGMA) Amphiphilic Copolymer Reaction2->FinalPolymer

Caption: Workflow for two-step RAFT synthesis of the block copolymer.

C. Detailed Step-by-Step Protocol

Materials:

  • This compound (3-MVS), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, e.g., Mn = 500 g/mol ), inhibitor removed

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol, cold

  • Diethyl ether, cold

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen gas, high purity

Procedure: Synthesis of P(3-MVS) Macro-CTA

  • Reagent Calculation : Target a degree of polymerization (DP) of 50. For a [3-MVS]:[DDMAT]:[AIBN] ratio of 50:1:0.2:

    • 3-MVS: 50 mmol

    • DDMAT: 1 mmol

    • AIBN: 0.2 mmol

  • Reaction Setup : Add 3-MVS, DDMAT, AIBN, and anhydrous toluene (to achieve ~50% w/v monomer concentration) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Degassing : Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.[9][10]

  • Polymerization : Place the flask in a preheated oil bath at 70°C and stir for 12-16 hours.

  • Termination & Isolation : Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.

  • Purification : Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (~10x volume). Filter the resulting solid and re-dissolve it in a minimal amount of THF. Re-precipitate into cold methanol.

  • Drying : Collect the purified polymer and dry it under vacuum at 40°C overnight.

Procedure: Synthesis of P(3-MVS)-b-P(PEGMA)

  • Reagent Calculation : Target a DP of 100 for the PEGMA block. For a [PEGMA]:[P(3-MVS) macro-CTA]:[AIBN] ratio of 100:1:0.2:

    • P(3-MVS) macro-CTA: 1 equivalent (based on its calculated Mn)

    • PEGMA: 100 equivalents

    • AIBN: 0.2 equivalents

  • Reaction Setup : Add the P(3-MVS) macro-CTA, PEGMA, AIBN, and anhydrous toluene to a dry Schlenk flask.

  • Degassing & Polymerization : Repeat steps 3 and 4 from the macro-CTA synthesis, extending the polymerization time to 24 hours.

  • Isolation & Purification : Quench the reaction as before. Precipitate the final block copolymer by adding the mixture to cold diethyl ether. Purify by re-dissolving in THF and re-precipitating into cold diethyl ether.

  • Drying : Collect the final P(3-MVS)-b-P(PEGMA) copolymer and dry under vacuum.

Application Protocol II: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the target copolymer and to understand its properties.

TechniqueObjectiveSample PreparationExpected Results & Interpretation
¹H NMR Confirm structure, determine copolymer composition.Dissolve ~5-10 mg of polymer in CDCl₃ or DMSO-d₆.- P(3-MVS) block : Broad peaks at ~6.5-7.2 ppm (aromatic protons), a distinct singlet around 3.8 ppm (methoxy, -OCH₃), and broad peaks at ~1.0-2.5 ppm (polymer backbone). - P(PEGMA) block : A sharp singlet around 3.38 ppm (-OCH₃ of PEG end), a broad peak at ~3.65 ppm (-CH₂CH₂O- of PEG), and backbone signals. - Composition : Determined by integrating the characteristic methoxy proton signal of the P(3-MVS) block and the repeating unit protons of the P(PEGMA) block.
GPC/SEC Determine Mₙ, Mₙ, and PDI.Dissolve ~1-2 mg/mL in a suitable mobile phase (e.g., THF with 0.1% triethylamine).- P(3-MVS) macro-CTA : A narrow, monomodal peak with PDI < 1.2. - P(3-MVS)-b-P(PEGMA) : A clear shift of the peak to a higher molecular weight (lower elution time) compared to the macro-CTA, with the PDI remaining low (< 1.3). This confirms successful chain extension.[8]
DSC Determine glass transition temperature (T₉).Use 5-10 mg of dry polymer in an aluminum pan. Heat-cool-heat cycle from -50°C to 150°C.The copolymer will likely exhibit two distinct T₉s corresponding to the P(PEGMA) block (typically below 0°C) and the P(3-MVS) block (expected to be similar to polystyrene, ~100°C), indicating microphase separation.[11]

Application Protocol III: Self-Assembly and Drug Encapsulation

This protocol demonstrates the formation of nano-sized micelles from the amphiphilic copolymer and their use in encapsulating a model hydrophobic drug.

A. Rationale

Amphiphilic block copolymers spontaneously self-assemble in a selective solvent (e.g., water) to minimize unfavorable interactions between the hydrophobic block and the aqueous environment.[2] The hydrophobic P(3-MVS) cores form a reservoir for hydrophobic drugs, while the hydrophilic P(PEGMA) corona provides a stabilizing interface with the aqueous medium, enhancing biocompatibility and circulation time.

B. Visualizing the Self-Assembly Process

G cluster_0 In Organic Solvent cluster_1 Solvent Exchange (Add Water) cluster_2 In Aqueous Solution Unimer Copolymer Chains (Unimers) Process Self-Assembly Process Unimer->Process Drug Hydrophobic Drug (Dissolved) Drug->Process Micelle Micelle Process->Micelle Core Hydrophobic Core (P(3-MVS)) Corona Hydrophilic Corona (P(PEGMA)) DrugLoaded Drug

Caption: Self-assembly of copolymers into a drug-loaded micelle.

C. Step-by-Step Protocol

Materials:

  • P(3-MVS)-b-P(PEGMA) copolymer

  • Model hydrophobic drug (e.g., Doxorubicin or Nile Red)

  • A common organic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Deionized water

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dissolution : Dissolve 10 mg of the P(3-MVS)-b-P(PEGMA) copolymer and 1 mg of the hydrophobic drug in 1 mL of THF.

  • Micelle Formation : While stirring vigorously, add the polymer/drug solution dropwise to 10 mL of deionized water. The solution may turn slightly opalescent, indicating micelle formation.

  • Solvent Removal : Stir the solution overnight in a fume hood to allow the organic solvent to evaporate.

  • Purification : Transfer the micellar solution to a dialysis bag and dialyze against deionized water for 48 hours, changing the water every 6-8 hours. This removes any unencapsulated drug.

  • Characterization :

    • Size and Distribution : Analyze the final solution using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity of the drug-loaded micelles.

    • Drug Loading : To quantify, the micelle solution can be lyophilized, weighed, and then redissolved in a solvent that breaks the micelles (e.g., THF). The drug concentration can then be measured using UV-Vis spectroscopy or fluorescence spectroscopy against a standard curve.

Conclusion

This compound is a versatile comonomer that enables the synthesis of functional copolymers with tunable properties. Through controlled radical polymerization techniques like RAFT, it can be incorporated into well-defined amphiphilic block copolymers. These polymers serve as excellent platforms for creating self-assembled nanostructures for advanced applications, particularly in the field of drug delivery. The protocols outlined in this guide provide a robust framework for researchers and scientists to explore the potential of this compound in developing next-generation polymer therapeutics.

References

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  • Sigma-Aldrich. "RAFT Polymerization Procedures." Sigma-Aldrich.
  • Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates." ResearchGate.
  • Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates." ResearchGate.
  • Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates." ChemRxiv.
  • "RAFT Polymerization - Reaction Setup." YouTube.
  • Kharas, G. B., et al. "Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isoprop." Taylor & Francis Online.
  • Corral-Gomez, L., et al. "Scheme 2 (i) RAFT polymerization of a vinyl-bearing monomer; (ii)..." ResearchGate.
  • Govo,S., et al. "2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers." NIH.
  • dos Santos, J. F. S., et al. "Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment." PubMed Central.
  • Nurbas, M., et al. "Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application." Google Scholar.
  • "Free Radical Copolymerization Reactivity Ratios." ResearchGate.
  • Boyer, C., et al. "RAFT Polymerization—A User Guide." ResearchGate.
  • Mohammed, A. H., et al. "SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER." TSI Journals.
  • Satoh, K., et al. "Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2." MDPI.
  • A., Goksel. "Amphiphilic Block Copolymer Micelles for Drug Delivery Vehicles." Google Scholar.
  • Aoshima, S., et al. "Cationic Copolymerization of Styrene Derivatives and Oxiranes via Concurrent Vinyl-Addition and Ring-Opening Mechanisms: Multiblock Copolymer Formation via Occasional Crossover Reactions." ACS Publications.
  • Sigma-Aldrich. "Polymersomes for Drug Delivery." Sigma-Aldrich.
  • PubChem. "1-Ethenyl-3-methoxybenzene." PubChem.
  • Dindas, B., & Nurbas, M. "Synthesis and Characterization of Poly [2-(3,7-dimethyloctyloxy)-5- methoxy-p-phenylenevinylene] (MDMO-PPV) by Gilch Polymerization." Research India Publications.
  • Sigma-Aldrich. "Polymer Drug Delivery Techniques." Sigma-Aldrich.
  • Liu, J., et al. "MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ." Google Scholar.
  • Govo, S., et al. "2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers." ResearchGate.
  • Govo, S., et al. "2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers." MDPI.
  • "Applications of copolymeric nanoparticles in drug delivery systems." Bohrium.
  • Aguiar, M., et al. "Synthesis of poly(p‐phenylene vinylene)‐ and poly(phenylene ethynylene)‐based polymers containing p‐terphenyl in the main chain with alkoxyphenyl side groups." ResearchGate.

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Application Note & Protocol: Synthesis of 3-Vinylanisole via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-vinylanisole, a valuable monomer and synthetic intermediate. The methodology is centered on the Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and address critical parameters for success, including troubleshooting and safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry.[1][2] Its utility lies in the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[3] The genius of the reaction is the inversion of polarity (umpolung) at a carbon center. In an alkyl or aryl halide, the carbon bonded to the halogen is electrophilic; upon insertion of magnesium, this carbon becomes strongly nucleophilic and basic.[2][4]

This protocol focuses on the synthesis of 3-vinylanisole (also known as 3-methoxystyrene), an important building block in the synthesis of polymers and complex organic molecules.[5] The strategy involves the formation of a Grignard reagent from 3-bromoanisole, followed by a coupling reaction with vinyl bromide.

Reaction Mechanism and Rationale

The overall synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 3-bromoanisole to form 3-methoxyphenylmagnesium bromide.

  • Nucleophilic Attack: The nucleophilic aryl carbon of the Grignard reagent attacks the electrophilic terminal carbon of vinyl bromide, displacing the bromide and forming the desired vinylated product.

The entire process must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents are extremely strong bases and will be readily destroyed by reacting with even trace amounts of water or other protic solvents.[2][6]

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Vinyl Coupling & Work-up 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenyl- magnesium Bromide 3-Bromoanisole->Grignard_Reagent  + Mg(0) (Anhydrous THF) Mg Mg(0) Intermediate Magnesium Salt Intermediate Grignard_Reagent->Intermediate  + Vinyl Bromide Vinyl_Bromide Vinyl_Bromide Product 3-Vinylanisole Intermediate->Product Aqueous Work-up (e.g., sat. NH4Cl)

Caption: Reaction mechanism for the synthesis of 3-vinylanisole.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolesEquivalentsProperties
3-BromoanisoleC₇H₇BrO187.0410.0 g53.5 mmol1.0d=1.496 g/mL, bp=210 °C
Magnesium TurningsMg24.311.43 g58.8 mmol1.1-
Vinyl BromideC₂H₃Br106.956.25 g58.4 mmol1.09bp=16 °C, d=1.493 g/mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~150 mL--bp=66 °C, d=0.889 g/mL
IodineI₂253.811 crystalcatalytic--
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--Quenching agent
Anhydrous MgSO₄MgSO₄120.37~5 g--Drying agent

Note: Data sourced from supplier specifications.[7]

Equipment Setup
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

  • Ice-water bath

  • Syringes and needles

Critical Prerequisite: All glassware must be rigorously dried before use. This is best achieved by flame-drying under vacuum or by assembling hot from a drying oven and allowing it to cool under a stream of inert gas.[1][8] This step is paramount to the success of the reaction.

Step-by-Step Procedure

Part A: Formation of 3-Methoxyphenylmagnesium Bromide

  • Magnesium Activation: Place the magnesium turnings (1.43 g) and a magnetic stir bar into the three-necked flask. Assemble the glassware and flush the system with inert gas (N₂ or Ar). Add a single small crystal of iodine.[9] Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will subsequently dissipate as it reacts with the magnesium surface, a key indicator of activation.[10] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.[10][11]

  • Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole (10.0 g) in 50 mL of anhydrous THF. Add ~5 mL of this solution to the activated magnesium turnings. The reaction mixture should become cloudy and begin to gently reflux, indicating initiation.[9] If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.[1][9]

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The reaction is exothermic.[8] An ice bath can be used intermittently to moderate the reaction rate if necessary.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grey-brown, cloudy solution is the Grignard reagent, 3-methoxyphenylmagnesium bromide.

Part B: Reaction with Vinyl Bromide and Work-up

  • Coupling Reaction: Cool the Grignard solution to 0 °C using an ice-water bath. Vinyl bromide is a low-boiling point liquid and should be handled with care.[7] Prepare a solution of vinyl bromide (6.25 g) in 20 mL of cold, anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent over 30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and cautiously add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the dropping funnel to quench the reaction.[12] This step is also exothermic and may produce gas; slow addition is critical for safety.

  • Extraction: Transfer the mixture to a separatory funnel. Add ~50 mL of diethyl ether and shake. Separate the organic layer. Wash the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

Part C: Purification

  • Vacuum Distillation: The crude residue is purified by vacuum distillation to yield 3-vinylanisole as a clear liquid. The boiling point is approximately 204-205 °C at atmospheric pressure and will be significantly lower under vacuum.

Workflow Visualization

G start Start setup Assemble & Flame-Dry Glassware under Inert Gas start->setup activate Activate Mg Turnings (Iodine or DBE) setup->activate form_grignard Form Grignard Reagent: Slow addition of 3-Bromoanisole activate->form_grignard react Couple with Vinyl Bromide (0°C to RT) form_grignard->react quench Quench Reaction (sat. aq. NH4Cl at 0°C) react->quench extract Extract with Ether quench->extract dry Dry Organic Layer (MgSO4) & Remove Solvent extract->dry purify Purify by Vacuum Distillation dry->purify end Pure 3-Vinylanisole purify->end

Caption: Experimental workflow for the synthesis of 3-vinylanisole.

Troubleshooting and Safety

Troubleshooting Guide
  • Problem: Reaction fails to initiate.

    • Cause: Inadequate drying of glassware/reagents or passive MgO layer on turnings.

    • Solution: Ensure all equipment is scrupulously dry.[10] Re-attempt activation by adding another iodine crystal, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium with a dry glass rod.[10][11] An ultrasonic bath can also be used to aid initiation.[11]

  • Problem: Low yield of the final product.

    • Cause: Grignard reagent destroyed by moisture/air; formation of Wurtz coupling byproduct (biphenyl derivative).

    • Solution: Maintain a positive pressure of inert gas throughout the reaction.[12] Ensure slow addition of the aryl bromide to minimize localized high concentrations which can favor side reactions.

  • Problem: Formation of a thick, un-stirrable precipitate during work-up.

    • Cause: Insufficient aqueous solution to dissolve magnesium salts.

    • Solution: Add more saturated NH₄Cl solution or a small amount of dilute HCl until the solids dissolve.[2]

Critical Safety Precautions
  • Exothermic Reaction: The formation of the Grignard reagent and the quenching step are highly exothermic and can lead to a runaway reaction if not controlled.[8][13] Always have an ice bath ready to cool the reaction.

  • Flammable Solvents: Diethyl ether and THF are extremely flammable.[8] Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.

  • Reagent Handling: Vinyl bromide is a gas at room temperature and is flammable.[7] It should be handled in a fume hood and kept cool. Grignard reagents can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A fire-retardant lab coat is recommended.[13]

References

Application Notes and Protocols for the Post-Polymerization Modification of Poly(3-vinylanisole)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Post-polymerization modification is a powerful and versatile strategy in polymer chemistry for the synthesis of functional polymers that may be inaccessible through direct polymerization of functional monomers.[1][2] This approach allows for the introduction of a wide array of chemical functionalities onto a pre-formed polymer backbone, enabling the precise tuning of material properties for specialized applications in drug development, materials science, and biomedical engineering. This guide provides a comprehensive overview and detailed protocols for the post-polymerization modification of poly(3-vinylanisole), a versatile precursor polymer.

The primary focus of this document is the demethylation of the pendant anisole groups to yield poly(3-vinylphenol). This transformation is of significant interest as it converts a relatively inert, hydrophobic polymer into a reactive, hydrophilic polymer bearing phenolic hydroxyl groups. These hydroxyl groups can serve as handles for further functionalization, such as drug conjugation, or impart useful properties like antioxidant activity and altered solubility.

This guide is structured to provide both the theoretical underpinning and practical, step-by-step protocols for the synthesis of the precursor polymer, its subsequent modification, and the analytical techniques required for thorough characterization.

Part 1: Synthesis of Poly(3-vinylanisole) via RAFT Polymerization

To ensure the synthesis of a well-defined precursor polymer with controlled molecular weight and a narrow molecular weight distribution (low dispersity, Đ), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the method of choice. RAFT is a form of living radical polymerization that allows for the synthesis of polymers with complex architectures.

Causality Behind Experimental Choices:
  • RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. For styrenic monomers like 3-vinylanisole, a trithiocarbonate-based RAFT agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPAD) is highly effective.

  • Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate the initial radicals that start the polymerization process. The ratio of RAFT agent to initiator is key to maintaining the "living" nature of the polymerization.

  • Solvent and Temperature: The polymerization is typically carried out in a non-protic solvent like toluene or dioxane at a temperature suitable for the thermal decomposition of the initiator (typically 60-80 °C for AIBN).

Experimental Workflow: RAFT Polymerization of 3-Vinylanisole

RAFT_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification monomer 3-Vinylanisole deoxygenate Deoxygenate (Freeze-Pump-Thaw Cycles) monomer->deoxygenate raft_agent RAFT Agent (CPAD) raft_agent->deoxygenate initiator Initiator (AIBN) initiator->deoxygenate solvent Solvent (Toluene) solvent->deoxygenate heating Heat to 70°C deoxygenate->heating Inert Atmosphere precipitation Precipitate in Methanol heating->precipitation After 12-24h filtration Filter precipitation->filtration drying Dry under Vacuum filtration->drying product Poly(3-vinylanisole) drying->product

Caption: Workflow for the synthesis of poly(3-vinylanisole) via RAFT polymerization.

Detailed Protocol: RAFT Polymerization of 3-Vinylanisole

Materials:

  • 3-Vinylanisole (monomer), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-vinylanisole (e.g., 5.0 g, 37.3 mmol), CPAD (e.g., 128 mg, 0.37 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 6.1 mg, 0.037 mmol) in toluene (10 mL).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.

  • Isolation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collection and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Part 2: Post-Polymerization Demethylation to Poly(3-vinylphenol)

The conversion of poly(3-vinylanisole) to poly(3-vinylphenol) is achieved by cleaving the aryl methyl ether bond. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, proceeding under relatively mild conditions.

Causality Behind Experimental Choices:
  • Reagent: BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[3][4][5]

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for BBr₃ reactions as it is inert to the reagent and a good solvent for the polymer.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., -78°C or 0°C) to control the exothermic reaction and then allowed to warm to room temperature.

  • Work-up: A careful aqueous work-up is necessary to quench the excess BBr₃ and hydrolyze the resulting borate esters to yield the desired phenol groups.

Experimental Workflow: Demethylation of Poly(3-vinylanisole)

Demethylation_Workflow cluster_reaction Reaction Setup cluster_demethylation Demethylation cluster_workup Isolation & Purification polymer_sol Poly(3-vinylanisole) in DCM addition Add BBr3 at 0°C polymer_sol->addition bbr3 BBr3 in DCM bbr3->addition stirring Stir at RT addition->stirring Allow to warm quench Quench with Methanol/Water stirring->quench After 12-24h precipitation Precipitate in Water quench->precipitation filtration Filter precipitation->filtration drying Dry under Vacuum filtration->drying product Poly(3-vinylphenol) drying->product

Caption: Workflow for the demethylation of poly(3-vinylanisole) to poly(3-vinylphenol).

Detailed Protocol: Demethylation of Poly(3-vinylanisole)

Materials:

  • Poly(3-vinylanisole)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon supply

Procedure:

  • Dissolution: Dissolve poly(3-vinylanisole) (e.g., 2.0 g) in anhydrous DCM (40 mL) in a Schlenk flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.5 equivalents per anisole repeat unit) dropwise to the stirred polymer solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess BBr₃. Then, add water to hydrolyze the borate esters.

  • Purification: Precipitate the product by adding the reaction mixture to a large volume of deionized water.

  • Collection and Drying: Collect the precipitated poly(3-vinylphenol) by filtration, wash thoroughly with water, and dry under vacuum at 60°C to a constant weight.

Part 3: Characterization of Polymers

Thorough characterization of both the precursor and the modified polymer is essential to confirm the success of the synthesis and modification steps. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of the polymers.

  • ¹H NMR:

    • Poly(3-vinylanisole): Expect broad peaks for the polymer backbone protons (typically 1.0-2.5 ppm). The aromatic protons will appear in the range of 6.5-7.2 ppm. A sharp singlet around 3.8 ppm will correspond to the methoxy (-OCH₃) protons.

    • Poly(3-vinylphenol): The disappearance of the methoxy signal at ~3.8 ppm is a key indicator of successful demethylation. A new broad peak corresponding to the phenolic hydroxyl (-OH) proton will appear, typically between 8.0 and 9.5 ppm (this can vary with solvent and concentration). The aromatic and backbone proton signals will remain, although they may shift slightly.

  • ¹³C NMR:

    • Poly(3-vinylanisole): Expect signals for the aliphatic backbone carbons (~40-45 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons (~110-160 ppm).

    • Poly(3-vinylphenol): The methoxy carbon signal at ~55 ppm will disappear. The aromatic carbon attached to the hydroxyl group will shift significantly.

Polymer ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Poly(3-vinylanisole) ~1.0-2.5 (backbone -CH₂-CH-), ~3.8 (-OCH₃), ~6.5-7.2 (aromatic)~40-45 (backbone), ~55 (-OCH₃), ~110-160 (aromatic)
Poly(3-vinylphenol) ~1.0-2.5 (backbone -CH₂-CH-), ~6.4-7.1 (aromatic), ~8.0-9.5 (-OH)~40-45 (backbone), ~112-158 (aromatic)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymers.

  • Poly(3-vinylanisole): Characteristic peaks include C-H stretching of the backbone and aromatic rings, and a strong C-O stretching band for the aryl ether around 1240 cm⁻¹.

  • Poly(3-vinylphenol): The most significant change will be the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching of the aryl ether will be replaced by a C-O stretching of a phenol, typically around 1220 cm⁻¹.[1][6]

Functional Group Poly(3-vinylanisole) Wavenumber (cm⁻¹) Poly(3-vinylphenol) Wavenumber (cm⁻¹)
O-H Stretch (phenolic)-3200-3600 (broad)
C-H Stretch (aromatic)~3000-3100~3000-3100
C-H Stretch (aliphatic)~2850-2950~2850-2950
C=C Stretch (aromatic)~1600, ~1480~1600, ~1480
C-O Stretch (aryl ether)~1240-
C-O Stretch (phenol)-~1220
Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mₙ and Mₙ) and dispersity (Đ) of the polymers. For a successful RAFT polymerization, a narrow dispersity (typically Đ < 1.3) is expected. The GPC trace should show a monomodal distribution. When comparing the precursor and modified polymers, there should not be a significant change in the molecular weight distribution, indicating that the demethylation process did not cause significant chain scission or cross-linking.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of a well-defined precursor polymer via RAFT can be confirmed by GPC analysis showing a low dispersity. The subsequent demethylation is validated by the clear and unambiguous changes in the NMR and FTIR spectra, namely the disappearance of the methoxy signals and the appearance of the hydroxyl signals. The integrity of the polymer backbone after modification is confirmed by the lack of significant changes in the GPC chromatogram.

References

  • Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58. [Link]

  • Boyer, C., et al. (2011). Bioapplications of RAFT polymerization. Chemical Reviews, 111(3), 1147-1201.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • McLeary, J. B., & Klumperman, B. (2006). RAFT polymerization in heterogeneous media.
  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of poly(vinyl phenol) prepared in...[Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. [Link]

  • MDPI. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. [Link]

  • National Center for Biotechnology Information. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range...[Link]

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The Versatile Synthon: Application Notes and Protocols for 3-Vinylanisole in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3-Vinylanisole

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Vinylanisole, also known as 3-methoxystyrene, emerges as a highly versatile and valuable synthon, offering a unique combination of reactive functionalities: a polymerizable vinyl group and an aromatic ring activated by an electron-donating methoxy group. This dual reactivity profile makes it an attractive precursor for a diverse array of specialty chemicals, ranging from tailored polymers with specific optical properties to intricate scaffolds for pharmaceutical intermediates and natural product analogues.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 3-vinylanisole in the synthesis of specialty chemicals. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower chemists in their synthetic endeavors. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 3-vinylanisole is primarily centered around the reactivity of its vinyl group and the susceptibility of the aromatic ring to electrophilic substitution. The methoxy group at the meta-position influences the electronic properties of both the vinyl group and the aromatic ring, directing the regioselectivity of certain reactions and modulating the reactivity.

G 3-Vinylanisole 3-Vinylanisole Vinyl_Group Vinyl Group (C=C) 3-Vinylanisole->Vinyl_Group Reactivity Site 1 Aromatic_Ring Aromatic Ring (meta-substituted) 3-Vinylanisole->Aromatic_Ring Reactivity Site 2 Heck_Coupling Heck_Coupling Vinyl_Group->Heck_Coupling C-C Bond Formation Diels_Alder Diels_Alder Vinyl_Group->Diels_Alder [4+2] Cycloaddition Polymerization Polymerization Vinyl_Group->Polymerization Monomer Unit

Core reactivity pathways of 3-vinylanisole.

Application in Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] 3-Vinylanisole serves as an excellent alkene partner in these reactions, enabling the synthesis of substituted stilbene derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.[2][3]

Expertise & Experience: Causality in Experimental Choices

The success of a Heck reaction is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of ligand is critical; for electron-rich styrenes like 3-vinylanisole, bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) can enhance catalytic activity by promoting oxidative addition and preventing catalyst decomposition.[4]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) is required to neutralize the hydrogen halide formed during the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[5]

  • Phase-Transfer Catalyst: In biphasic systems or when using inorganic bases with limited solubility in the organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the base into the organic phase, thereby accelerating the reaction.[4]

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol details the synthesis of (E)-1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethene via a Heck reaction between 3-vinylanisole and 1-bromo-4-nitrobenzene.

Materials and Reagents:

  • 3-Vinylanisole (1.0 eq)

  • 1-Bromo-4-nitrobenzene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-nitrobenzene, potassium carbonate, palladium(II) acetate, and tri(tert-butyl)phosphine.

  • Add anhydrous DMF and toluene to the flask.

  • Add 3-vinylanisole to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.[6]

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂ / P(t-Bu)₃Efficient for cross-coupling with electron-rich styrenes.[4]
Base K₂CO₃Effective neutralization of HBr generated.
Solvent DMF/TolueneGood solubility for reactants and catalyst.[5]
Temperature 110 °CProvides sufficient energy for oxidative addition and reductive elimination.
Reactant Ratio 1.2 eq of Aryl BromideA slight excess ensures complete consumption of the vinylanisole.

G cluster_0 Heck Reaction Workflow Start Start Reaction_Setup Reaction Setup: - 3-Vinylanisole - Aryl Halide - Pd Catalyst & Ligand - Base, Solvent Heating Heating under Inert Atmosphere Monitoring Reaction Monitoring (TLC) Workup Aqueous Workup & Extraction Purification Column Chromatography Product Stilbene Derivative

General workflow for the Heck reaction of 3-vinylanisole.

Application in Cycloaddition Reactions: The Diels-Alder Reaction

The vinyl group of 3-vinylanisole can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful reaction allows for the stereocontrolled formation of six-membered rings, a common motif in natural products and pharmaceuticals.[1] Furthermore, styrenes can participate in tandem Diels-Alder reactions, such as the Wagner-Jauregg reaction, to form complex polycyclic structures.[7]

Expertise & Experience: Understanding Reactivity and Selectivity
  • Diene Selection: The choice of diene is crucial. Electron-rich dienes will react more readily with the relatively electron-neutral vinyl group of 3-vinylanisole. Forcing conditions (high temperature or pressure) or the use of a Lewis acid catalyst may be necessary for less reactive dienes.

  • Dienophile Activation: The reactivity of 3-vinylanisole as a dienophile can be enhanced by the presence of electron-withdrawing groups on the diene.

  • Regioselectivity: The methoxy group on the aromatic ring can influence the regioselectivity of the cycloaddition, although its effect is less pronounced from the meta position compared to ortho or para positions.

  • Stereoselectivity: The Diels-Alder reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The endo rule generally predicts the major diastereomer in kinetically controlled reactions.

Experimental Protocol: Synthesis of a Substituted Chromane Derivative

This protocol describes a potential Diels-Alder reaction between 3-vinylanisole and an in-situ generated ortho-quinone methide to form a chromane derivative, a scaffold found in many bioactive molecules.[8]

Materials and Reagents:

  • 3-Vinylanisole (1.5 eq)

  • 2-(Hydroxymethyl)phenol (1.0 eq)

  • Triflimide (Tf₂NH) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask containing a stir bar and 4 Å molecular sieves, add 2-(hydroxymethyl)phenol and anhydrous dichloromethane under an inert atmosphere.

  • Add 3-vinylanisole to the solution.

  • In a separate vial, prepare a stock solution of triflimide in anhydrous dichloromethane.

  • Add the triflimide solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chromane derivative.[8]

ParameterValue/ConditionRationale
Catalyst Triflimide (Tf₂NH)Brønsted acid catalyst for in-situ generation of the ortho-quinone methide diene.[8]
Dienophile 3-VinylanisoleActs as the 2π component in the [4+2] cycloaddition.
Solvent Dichloromethane (DCM)Anhydrous, non-coordinating solvent suitable for Lewis/Brønsted acid catalysis.
Temperature Room TemperatureMild conditions are often sufficient for reactive dienes.
Additives 4 Å Molecular SievesTo ensure anhydrous conditions, preventing catalyst deactivation.

G cluster_0 Diels-Alder Reaction Pathway o_QM_precursor o-Hydroxybenzyl Alcohol Catalyst Brønsted/Lewis Acid o_QM ortho-Quinone Methide (Diene) 3_VA 3-Vinylanisole (Dienophile) Cycloaddition [4+2] Cycloaddition Product Chromane Derivative

Pathway for chromane synthesis via Diels-Alder reaction.

Application in Polymer Science: Synthesis of Specialty Polymers

3-Vinylanisole is a valuable monomer for the synthesis of specialty polymers. The presence of the methoxy group can impart unique properties to the resulting polymer, such as a higher refractive index and altered thermal characteristics compared to standard polystyrene.[9] Free-radical polymerization is a common and straightforward method for polymerizing vinyl monomers like 3-vinylanisole.[10]

Expertise & Experience: Controlling Polymer Properties
  • Initiator: The choice of initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and its concentration will affect the polymerization rate and the molecular weight of the resulting polymer.

  • Temperature: The polymerization temperature influences both the rate of initiation and propagation, thereby affecting the overall polymerization kinetics and polymer properties.

  • Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the chain transfer kinetics.

  • Copolymerization: 3-Vinylanisole can be copolymerized with other vinyl monomers to tailor the properties of the final material. For example, copolymerization with monomers containing cross-linkable groups can lead to the formation of thermosets.[11]

Experimental Protocol: Free-Radical Polymerization of 3-Vinylanisole

This protocol provides a general procedure for the bulk free-radical polymerization of 3-vinylanisole.

Materials and Reagents:

  • 3-Vinylanisole (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., toluene or anisole), if solution polymerization is desired

Procedure:

  • Place the purified 3-vinylanisole and AIBN (typically 0.1-1.0 mol% relative to the monomer) in a polymerization tube.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Seal the tube under vacuum or an inert atmosphere.

  • Immerse the sealed tube in a constant temperature oil bath (typically 60-80 °C) for a predetermined time (e.g., 24-48 hours).

  • After the desired time, terminate the polymerization by rapidly cooling the tube in an ice-water bath.

  • Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg).[12]

ParameterValue/ConditionRationale
Initiator AIBNCommon thermal initiator for free-radical polymerization.
Monomer Purification Removal of InhibitorInhibitors present in the monomer prevent premature polymerization.
Degassing Freeze-Pump-ThawRemoval of oxygen is crucial as it acts as a radical scavenger.
Temperature 60-80 °COptimal temperature range for the thermal decomposition of AIBN.
Purification PrecipitationTo remove unreacted monomer and initiator residues.

Conclusion and Future Outlook

3-Vinylanisole stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its ability to participate in a range of powerful transformations, including palladium-catalyzed cross-couplings, cycloadditions, and polymerizations, underscores its significance in the creation of specialty chemicals. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this versatile molecule. Future investigations into asymmetric catalysis involving 3-vinylanisole and its application in the synthesis of complex natural products and novel polymeric materials are anticipated to further solidify its role as a key player in the synthetic chemist's toolbox.

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Use of 1-methoxy-3-vinylbenzene in organic electronic materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-methoxy-3-vinylbenzene for Organic Electronic Materials

Authored by: A Senior Application Scientist

Introduction: The Role of Molecular Design in Organic Electronics

The field of organic electronics has rapidly evolved, driven by the promise of creating lightweight, flexible, and low-cost devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The performance of these devices is fundamentally dictated by the molecular structure of the organic semiconductor materials used. Strategic chemical design allows for the fine-tuning of electronic properties to optimize device efficiency, stability, and processability.

This compound, also known as 3-vinylanisole or m-methoxystyrene, is a valuable monomeric building block for the synthesis of advanced organic electronic materials.[3][4] Its structure is composed of a styrene core functionalized with a methoxy (-OCH₃) group at the meta position. This specific arrangement offers two key features:

  • The Vinyl Group (-CH=CH₂): Provides a reactive site for polymerization, enabling the creation of long-chain polymers. This is crucial for forming the uniform, amorphous thin films required for device fabrication.[5]

  • The Methoxy Group (-OCH₃): As a strong electron-donating group, it increases the electron density of the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the resulting polymer well-suited for use as a hole-transporting or electron-donating material in electronic devices.[6]

This guide provides a comprehensive overview of this compound, detailing its properties, polymerization protocols, and its application in the fabrication of OLEDs and OPVs. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their experimental design.

Properties of this compound

A thorough understanding of the monomer's properties is the foundation for its successful application.

PropertyValueReference
IUPAC Name 1-ethenyl-3-methoxybenzene[4]
Synonyms 3-Vinylanisole, m-Methoxystyrene, 3-Methoxystyrene[4]
CAS Number 626-20-0[3][4]
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol [3][4]
Appearance Liquid (typically)
Purity Typically >95%[3][7]
Key Features Contains a polymerizable vinyl group and an electron-donating methoxy group.

Synthesis of Polymers from Methoxy-Substituted Vinyl Aromatics

The vinyl group on this compound allows it to be polymerized into a high-molecular-weight material, poly(this compound). While various polymerization techniques exist, this section details a conceptual free-radical polymerization protocol. Furthermore, as methoxy-substituted phenylenes are critical components of highly efficient poly(phenylene vinylene) (PPV) derivatives, we also present a protocol for Gilch polymerization, a standard method for synthesizing PPVs used in OLEDs and OPVs.[8][9]

Workflow for Polymer Synthesis and Purification

The general process involves polymerization followed by purification to remove unreacted monomer and catalyst residues, which is critical for achieving optimal electronic performance.

G cluster_synthesis Polymerization cluster_purification Purification Monomer This compound + Initiator/Catalyst + Solvent Reaction Reaction under Inert Atmosphere (N₂ or Ar) Monomer->Reaction Polymerization Crude Polymer Solution Reaction->Polymerization Precipitation Precipitation in Non-Solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying PurifiedPolymer Purified Polymer Drying->PurifiedPolymer

Caption: General workflow for polymer synthesis and purification.

Protocol 1: Free-Radical Polymerization of this compound (Conceptual)

This protocol describes a standard solution polymerization method. The causality behind this choice is its simplicity and effectiveness for vinyl monomers. An inert atmosphere is crucial to prevent oxygen from inhibiting the radical reaction.

Materials:

  • This compound (stabilizer removed)

  • Azobisisobutyronitrile (AIBN) as a thermal initiator

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer Preparation: Pass this compound through a column of basic alumina to remove the shipping stabilizer (e.g., TBC).

  • Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g, 37.3 mmol) and AIBN (e.g., 0.1 mol%) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination & Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solution).

  • Isolation: The polymer will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Methoxy-Substituted PPV via Gilch Polymerization

This method is highly effective for producing conjugated polymers like Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene] (MDMO-PPV), a classic material for organic solar cells. It proceeds via a base-promoted elimination reaction.[9]

Materials:

  • 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)

  • Potassium tert-butoxide (strong base)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent)

  • Acetic acid (for quenching)

  • Three-neck reactor with condenser and dropping funnel

Procedure:

  • Reactor Setup: Assemble and dry a three-neck reactor under a nitrogen atmosphere.

  • Monomer Addition: Add the bis(chloromethyl) monomer to the reactor with anhydrous THF.

  • Base Addition: Dissolve potassium tert-butoxide in THF and add it dropwise to the stirring monomer solution over 5-10 minutes. The solution will typically change color (e.g., to yellow/orange) and its viscosity will increase significantly, indicating polymerization.[9]

  • Reaction: Allow the solution to stir at the desired temperature (e.g., room temperature) for 2-24 hours.[9]

  • Quenching: Cool the reaction and quench it by adding a small amount of acetic acid to neutralize the excess base.

  • Purification: Precipitate the polymer by adding methanol. The polymer can be further purified by re-dissolving it in THF and re-precipitating with methanol.[9]

  • Isolation: Collect the fibrous polymer product by filtration and dry it under vacuum.

Application in Organic Electronic Devices

Polymers derived from this compound are primarily used as hole-transporting (p-type) or donor materials due to the electron-donating nature of the methoxy group.

Organic Light-Emitting Diodes (OLEDs)

In an OLED, the polymer can function as the Hole-Transporting Layer (HTL) or as the host for an emissive dopant in the Emissive Layer (EML).[10] An effective HTL must have a HOMO level that aligns well with the anode's work function to facilitate efficient hole injection. The methoxy group helps achieve this alignment.

OLED Device Architecture

Caption: Layered structure of a typical polymer-based OLED.

Protocol 3: Fabrication of a Simple Polymer OLED (PLED) via Spin-Coating

This protocol outlines the creation of a multi-layer device using solution-based spin-coating, a common laboratory technique for producing thin, uniform films.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized polymer (e.g., poly(this compound)) dissolved in a solvent like toluene or chlorobenzene

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Spin-coater, vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates and treat with UV-Ozone or Oxygen Plasma to improve the work function and wettability.

  • HTL Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the ITO surface to form a thin film (typically 30-40 nm). Anneal the film on a hotplate to remove residual water.

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the solution of your synthesized polymer onto the PEDOT:PSS layer. Anneal the film to remove the solvent.

  • Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit the cathode by evaporating a layer of a low work-function metal (e.g., Ca, ~20 nm) followed by a protective layer of aluminum (Al, ~100 nm) through a shadow mask.

  • Encapsulation: For improved device lifetime, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Organic Photovoltaics (OPVs)

In OPVs, methoxy-substituted polymers act as the electron donor material in a blend with an electron acceptor (like a fullerene derivative or a non-fullerene acceptor). The energy levels of the donor are critical for determining the open-circuit voltage (V_oc), a key metric for solar cell efficiency.[6] Introducing methoxy groups is a proven strategy to raise the HOMO level of the donor polymer, which can lead to a higher V_oc.[6]

OPV Device Architecture (Bulk Heterojunction)

Caption: Structure of a bulk heterojunction organic solar cell.

Protocol 4: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell

Materials:

  • Same substrate and HTL materials as for the OLED.

  • Synthesized donor polymer.

  • Electron acceptor material (e.g., PC₇₁BM).

  • Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene).

  • Solar simulator, I-V measurement system.

Procedure:

  • Substrate & HTL: Prepare the ITO substrate and deposit the PEDOT:PSS layer as described in Protocol 3.

  • Active Layer Preparation: Inside a glovebox, prepare a solution by dissolving the synthesized donor polymer and the acceptor material in a common solvent at a specific weight ratio (e.g., 1:1.2). Stir the solution, possibly with gentle heating, to ensure complete dissolution.

  • Active Layer Deposition: Spin-coat the donor:acceptor blend solution onto the HTL. The film thickness is critical and is controlled by the solution concentration and spin speed.

  • Annealing (Optional): Often, the film is thermally annealed at a specific temperature (e.g., 80-150 °C) to optimize the nanoscale phase separation (morphology) of the donor and acceptor domains, which is crucial for efficient charge separation and transport.

  • Cathode Deposition: Deposit the top electrode (e.g., Al) via thermal evaporation as described for the OLED.

  • Device Characterization: Test the device under a calibrated solar simulator (e.g., AM 1.5G, 100 mW/cm²) to measure its key performance parameters.

Characterization Techniques

Validating the material properties and device performance requires a suite of characterization techniques.

CategoryTechniquePurpose
Material ¹H NMR Spectroscopy Confirms the chemical structure of the monomer and the resulting polymer.[8]
UV-Vis Spectroscopy Determines the optical absorption range and the optical bandgap of the polymer film.[8]
Photoluminescence (PL) Spectroscopy Measures the emission spectrum of the polymer, crucial for OLED applications.[8]
Cyclic Voltammetry (CV) Estimates the HOMO and LUMO energy levels of the material.
Device Current-Voltage-Luminance (J-V-L) Measures the electrical characteristics and light output of an OLED.
J-V Characteristics (under illumination) Measures the performance of an OPV, yielding V_oc, J_sc, Fill Factor, and PCE.[6]
External Quantum Efficiency (EQE) Measures the ratio of collected charge carriers to incident photons as a function of wavelength.[6]

Summary and Outlook

This compound is a versatile and accessible building block for creating functional polymers for organic electronics. The presence of the electron-donating methoxy group provides a powerful tool for tuning the electronic energy levels of the resulting materials, making them particularly suitable as hole-transporting and donor materials in OLEDs and OPVs. The protocols and principles outlined in this guide offer a solid foundation for researchers to synthesize, fabricate, and characterize high-performance organic electronic devices. Future work may involve copolymerizing this monomer with other functional units to further refine properties such as charge mobility, color purity, and device stability, continuing the data-driven discovery of next-generation organic electronic materials.[11]

References

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  • Synthesis and Characterization of Poly [2-(3,7-dimethyloctyloxy)-5- methoxy-p-phenylenevinylene] (MDMO-PPV) by Gilch Polymerization.
  • 1-Ethenyl-3-methoxybenzene. PubChem, National Library of Medicine. [Link]

  • Mousa, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers. [Link]

  • Preparation and Polymerization of p-Vinylphenol. The Journal of Organic Chemistry. [Link]

  • Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells. Journal of Materials Chemistry C, RSC Publishing. [Link]

  • Organic light-emitting diodes (OLED) including poly[2-methoxy-5-(2′-ethyl-hexyloxy).
  • Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. MDPI. [Link]

  • Data-driven discovery of organic electronic materials enabled by hybrid top-down/bottom-up design. ChemRxiv. [Link]

  • Optimization of Bulk Heterojunction Organic Photovoltaics. ResearchGate. [Link]

  • Organic materials for organic electronic devices. ResearchGate. [Link]

  • Vinyl-Type Polynorbornenes with Triarylamine Side Groups: A New Class of Soluble Hole-Transporting Materials for OLEDs. ResearchGate. [Link]

  • Pseudo-Planar Heterojunction Organic Photovoltaics with Optimized Light Utilization for Printable Solar Windows. ResearchGate. [Link]Windows)

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Troubleshooting & Optimization

How to prevent premature polymerization of 1-methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-methoxy-3-vinylbenzene (also known as 3-vinylanisole or 3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this reactive vinyl aromatic monomer. As your Senior Application Scientist, my goal is to provide not just procedures, but a deep understanding of the chemical principles to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of this compound.

Q1: I've noticed solid white particles or a viscous, syrupy consistency in my bottle of this compound. What has happened, and is the material still usable?

A: The presence of solid precipitates or increased viscosity indicates that the monomer has undergone premature polymerization. This compound, like other styrene derivatives, is susceptible to free-radical polymerization, which converts the liquid monomer into solid or semi-solid polystyrene chains.[1][2]

Causality: This unwanted polymerization is typically initiated by one or more of the following factors:

  • Elevated Temperature: Heat accelerates the rate of spontaneous radical formation, initiating the polymerization cascade.[1] Styrene, a similar monomer, begins to polymerize thermally at a significant rate at temperatures above 100°C, but even prolonged storage at ambient temperatures can be problematic.[1]

  • Exposure to Light: UV light possesses sufficient energy to initiate radical formation.

  • Oxygen Depletion: Standard inhibitors, such as 4-tert-butylcatechol (TBC), require the presence of a small amount of dissolved oxygen to function effectively.[] Storing under a strictly inert atmosphere (like pure nitrogen or argon) without an oxygen-independent inhibitor can inadvertently promote polymerization.

  • Inhibitor Depletion: The inhibitor is consumed over time as it scavenges free radicals. If the monomer is stored for an extended period, especially under suboptimal conditions, the inhibitor concentration can drop below the effective level.

Recommended Action: If a significant amount of polymer has formed, the monomer is generally not considered usable for applications requiring high purity. The presence of oligomers and polymers can unpredictably alter reaction kinetics and final material properties. For minor polymerization, purification by distillation may be possible, but this is a hazardous procedure that risks runaway polymerization in the distillation pot and should only be attempted by experienced chemists with appropriate safety measures. It is often safer and more cost-effective to discard the polymerized material according to your institution's hazardous waste guidelines.[4]

Q2: My reaction involving this compound is giving inconsistent results or failing completely. Could residual inhibitor be the cause?

A: Yes, this is a very common issue. Polymerization inhibitors are designed to scavenge free radicals, which are the same reactive species that initiate most controlled polymerization reactions (e.g., free-radical, ATRP, RAFT).[5] If the inhibitor is not removed, it will quench the radicals generated by your initiator (like AIBN or benzoyl peroxide), leading to a long induction period or complete failure of the reaction.[]

Troubleshooting Steps:

  • Verify Inhibitor Removal: Ensure that the inhibitor removal step was performed correctly and immediately prior to use. See the detailed protocol below for inhibitor removal.

  • Quantify Residual Inhibitor: If you have access to analytical tools like HPLC or GC-MS, you can attempt to quantify the amount of inhibitor remaining in your monomer.

  • Increase Initiator Concentration: As a temporary workaround, you can try titrating the inhibitor by adding a slight excess of the initiator. However, this is not ideal as it makes the reaction difficult to control and reproduce.

The most reliable solution is to implement a robust and validated inhibitor removal protocol.

Experimental Workflow: Handling and Preparation

The following diagram outlines the critical decision points from receiving the monomer to its use in a reaction.

G cluster_storage Initial Handling & Storage cluster_prep Pre-Reaction Preparation cluster_reaction Reaction receive Receive Monomer inspect Inspect for Polymer (Clarity, Viscosity) receive->inspect store Store at 2-8°C Dark, Air Atmosphere inspect->store No Polymer Detected disposal Consult EHS for Disposal inspect->disposal Polymer Detected use_decision Is Inhibitor Removal Required? store->use_decision remove_inhibitor Perform Inhibitor Removal (e.g., Alkaline Wash) use_decision->remove_inhibitor Yes (Radical Rxn) use_directly Use Directly in Reaction (Non-Radical Chemistry) use_decision->use_directly No reaction Add to Reaction Vessel remove_inhibitor->reaction use_directly->reaction

Caption: Decision workflow for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of premature polymerization for this compound?

A: The polymerization proceeds via a free-radical chain reaction , which consists of three main stages: initiation, propagation, and termination.[2][6]

  • Initiation: A high-energy event (like heat or light) causes the formation of a free radical species (R•). This highly reactive radical attacks the electron-rich double bond of the vinyl group on a this compound molecule. This opens the double bond and creates a new, larger radical centered on the monomer.[6][7]

  • Propagation: The newly formed monomer radical is also highly reactive and proceeds to attack the vinyl group of another monomer molecule. This process repeats, rapidly adding monomer units to the growing chain and regenerating the radical at the propagating end.[6]

  • Termination: The reaction stops when two growing radical chains combine or react with an inhibitor molecule, neutralizing their radical nature and forming a stable polymer chain.[6]

The methoxy group on the benzene ring can influence the reactivity of the vinyl group through electronic effects, but the fundamental pathway remains the same as for unsubstituted styrene.

G R R• (Initiator) RM RM• (Active Chain) R:e->RM:w Initiation M Monomer M:s->RM:n RMn RMn+1• (Longer Chain) M:s->RMn:n RM:e->RMn:w Propagation P Stable Polymer RMn->P Termination (Combination) Dead Inactive Product RMn->Dead Termination (Inhibition) I Inhibitor (e.g., TBC) I->Dead

Caption: Simplified free-radical polymerization and inhibition pathway.

Q2: How do common polymerization inhibitors like TBC work, and why is oxygen important?

A: Phenolic inhibitors, such as 4-tert-butylcatechol (TBC) and hydroquinone (HQ), function as radical scavengers.[1][] They work through a mechanism where the phenolic hydrogen atom is abstracted by a growing polymer radical (P•). This terminates the polymer chain and creates a phenoxy radical.

The key role of oxygen is to react with this phenoxy radical to form a peroxy radical. This peroxy radical can then go on to terminate another growing polymer chain, effectively regenerating the inhibitor and stopping multiple chains for each inhibitor molecule. Without oxygen, the phenoxy radical is less effective at terminating chains and can even, under some conditions, re-initiate polymerization. Therefore, a small amount of air in the headspace of the storage container is crucial for the inhibitor to function optimally.[]

Q3: What are the ideal storage conditions for this compound?

A: To maximize shelf life and prevent premature polymerization, adhere strictly to the following conditions, which are based on best practices for styrene and its derivatives.[4][8][9]

ParameterRecommendationRationale
Temperature 2°C to 8°CReduces the rate of thermal initiation of free radicals.[4]
Atmosphere Standard Air HeadspaceProvides the necessary oxygen for phenolic inhibitors (like TBC) to function effectively. Do NOT store under a fully inert atmosphere.[4]
Light Exposure Store in an amber or opaque bottlePrevents UV light from initiating photopolymerization.
Inhibitor 4-tert-butylcatechol (TBC) at 15-50 ppmA common and effective free-radical scavenger for vinyl aromatic monomers.[8][10]
Container Tightly sealed original containerPrevents contamination and evaporation of the monomer. Ensure the cap is resealed properly after each use.[11][12]
Protocol: Inhibitor Removal via Alkaline Wash

This protocol describes the standard method for removing acidic phenolic inhibitors like TBC or HQ before use in a polymerization reaction.[13]

Safety Precautions:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Aqueous sodium hydroxide is corrosive. Handle with care.

Materials:

  • This compound (stabilized with TBC)

  • 1 M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Saturated Sodium Chloride (NaCl) solution (brine), pre-chilled

  • Deionized water, pre-chilled

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Initial Wash: Place 100 mL of the monomer into a 250 mL separatory funnel. Add 50 mL of chilled 1 M NaOH solution.

    • Rationale: The basic solution deprotonates the acidic phenol group of the TBC inhibitor, forming a water-soluble sodium salt.

  • Extraction: Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. Vigorous shaking can cause emulsions.

    • Rationale: This ensures intimate contact between the organic and aqueous phases, facilitating the transfer of the ionized inhibitor into the aqueous layer. The aqueous layer will often turn brown or yellow as it removes the TBC.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat steps 1-3 two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with 50 mL of chilled saturated brine.

    • Rationale: This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Water Wash: Wash the organic layer with 50 mL of chilled deionized water.

    • Rationale: This removes any residual NaOH or NaCl from the monomer.

  • Drying: Drain the monomer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl gently. Let it sit for 15-20 minutes.

    • Rationale: The drying agent removes trace amounts of water, which can interfere with certain polymerization techniques.

  • Filtration & Use: Filter the dried monomer to remove the drying agent. The resulting inhibitor-free this compound should be used immediately .

    • CRITICAL: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should not be stored. Prepare only the amount needed for your immediate experiment.

References

  • ResearchGate. (n.d.). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin.
  • TCI Chemicals. (2025). Safety Data Sheet: 1-(1-Ethoxyethoxy)-4-vinylbenzene (stabilized with TBC).
  • Google Patents. (2002). KR20020008993A - Polymerization inhibitor for vinyl aromatic compound.
  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
  • Google Patents. (2002). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • TCI Chemicals. (n.d.). 1-Methoxy-2-vinylbenzene (stabilized with HQ).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Slideshare. (n.d.). Guidelines for handling and storing styrene resins.
  • University of California, Santa Barbara. (2012). Styrene - Standard Operating Procedure.
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
  • Patsnap. (2025). What Is Free Radical Polymerization? How PVC and PS Are Made.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Nufarm UK. (n.d.). Polymerisation Inhibitors.
  • University of Southern Mississippi. (n.d.). Chapter 9. Reactions of vinyl polymers.
  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.
  • MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(14), 3046.
  • Shell Global. (n.d.). Safe handling and storage.
  • PubChem. (n.d.). 1-Ethenyl-3-methylbenzene. National Center for Biotechnology Information.
  • Apollo Scientific. (n.d.). This compound.
  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168.
  • PubChem. (n.d.). 1-Ethenyl-3-methoxybenzene. National Center for Biotechnology Information.
  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533.
  • PubMed. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168.
  • European Patent Office. (2003). EP1362841A2 - A method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith.

Sources

Optimizing reaction conditions for the synthesis of 3-vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-vinylanisole. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, optimizing its preparation is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your reaction.

Troubleshooting Guide: Overcoming Common Hurdles in 3-Vinylanisole Synthesis

This section addresses specific problems you might encounter during the synthesis of 3-vinylanisole, offering targeted solutions based on established chemical principles and extensive laboratory experience.

Question 1: Why is my yield of 3-vinylanisole consistently low?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Wittig Reaction: The formation of the phosphonium ylide is a critical step.[3][4] Ensure your base is sufficiently strong (e.g., n-BuLi, NaH) and the reaction is performed under strictly anhydrous conditions, as water will quench the ylide.[5] The reaction of the ylide with 3-methoxybenzaldehyde can be sluggish. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Gentle heating might be necessary, but be cautious of side reactions.

    • Heck or Suzuki Coupling: Catalyst activity is paramount.[6][7] Ensure your palladium catalyst is not deactivated. Use fresh catalyst or consider a pre-activation step. The choice of ligand is also crucial; phosphine ligands can be sensitive to air and moisture.[8] The base is necessary to regenerate the active catalyst in the Heck reaction and to activate the boronic acid in the Suzuki coupling.[6][7] Ensure the base is of good quality and adequately dispersed in the reaction mixture.

  • Side Reactions:

    • Wittig Reaction: The formation of triphenylphosphine oxide is the thermodynamic driving force of the reaction.[3] However, side reactions such as Cannizzaro reaction of the aldehyde can occur under strongly basic conditions, especially if the ylide addition is slow.

    • Heck and Suzuki Coupling: Homocoupling of the aryl halide or the boronic acid can be a significant side reaction, especially at higher temperatures or with inefficient catalysts.[9] Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this.

  • Product Loss During Workup and Purification:

    • 3-Vinylanisole is a relatively volatile liquid.[10] Avoid prolonged exposure to high vacuum or excessive heat during solvent removal.

    • Purification by column chromatography can lead to losses. Use a minimally adsorbent stationary phase like silica gel with a less polar eluent system to expedite elution. Consider flash chromatography for faster separation.

Question 2: I'm observing significant byproduct formation. How can I identify and minimize them?

Byproduct formation is a clear indicator that your reaction conditions are not optimal.

Common Byproducts and Mitigation Strategies:

  • Starting Materials: Unreacted 3-methoxybenzaldehyde, 3-bromoanisole, or 3-iodoanisole are common impurities. This points to an incomplete reaction (see Question 1).

  • Homocoupled Products: In coupling reactions like Suzuki or Heck, you might observe the formation of 3,3'-dimethoxybiphenyl. This is often due to an imbalance in the catalytic cycle.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of the vinyl source can sometimes suppress homocoupling. Optimize the catalyst and ligand loading; too much or too little can be detrimental.

  • Isomerization or Polymerization of the Product: The vinyl group in 3-vinylanisole can be susceptible to isomerization or polymerization, especially under acidic conditions or in the presence of radical initiators.

    • Solution: Ensure your workup procedure is neutral or slightly basic. Avoid strong acids. If distillation is used for purification, consider adding a radical inhibitor like BHT (butylated hydroxytoluene).[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-vinylanisole, offering a broader understanding of the available synthetic strategies.

What are the most common and effective methods for synthesizing 3-vinylanisole?

Several reliable methods exist, with the choice often depending on the available starting materials, scale, and desired purity.

  • Wittig Reaction: This is a classic and widely used method for forming carbon-carbon double bonds.[12][13][14] It involves the reaction of 3-methoxybenzaldehyde with a phosphonium ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.[3][4] This method is generally high-yielding and tolerates a wide range of functional groups.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromoanisole or 3-iodoanisole) and ethylene or a vinylating agent is a powerful tool.[6][8] The reaction requires a base and a suitable phosphine ligand.[6]

  • Suzuki Coupling: Another highly effective palladium-catalyzed cross-coupling method, the Suzuki reaction couples an aryl halide or triflate with a vinylboronic acid or ester.[7][15][16][17] This reaction is known for its mild conditions and high functional group tolerance.[16]

  • Grignard Reaction followed by Dehydration: This two-step approach involves the reaction of 3-methoxybenzaldehyde with vinylmagnesium bromide to form an intermediate alcohol, which is then dehydrated to yield 3-vinylanisole. While feasible, this method can be prone to side reactions during the dehydration step.

Which starting material is best for my synthesis?

The choice of starting material is dictated by the chosen synthetic route:

Synthetic RouteStarting Material for Anisole MoietyCo-reactant
Wittig Reaction 3-MethoxybenzaldehydeMethyltriphenylphosphonium halide
Heck Reaction 3-Bromoanisole or 3-IodoanisoleEthylene or Vinylating Agent
Suzuki Coupling 3-Bromoanisole or 3-IodoanisoleVinylboronic acid or ester
Grignard Reaction 3-MethoxybenzaldehydeVinylmagnesium bromide

Experimental Protocols

Below are detailed, step-by-step protocols for the two most common and recommended synthetic routes for preparing 3-vinylanisole.

Protocol 1: Synthesis of 3-Vinylanisole via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.[3][13]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-vinylanisole.

Protocol 2: Synthesis of 3-Vinylanisole via Suzuki Coupling

This protocol is based on general Suzuki coupling methodologies.[7][16]

Materials:

  • 3-Bromoanisole

  • Vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3-bromoanisole (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (3.0 equivalents) and toluene.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-vinylanisole.

Visualizing the Synthesis

To further clarify the reaction pathways, the following diagrams illustrate the core mechanisms.

Wittig Reaction Mechanism

Wittig_Reaction Ylide Phosphonium Ylide (Ph₃P⁺-CH₂⁻) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Methoxybenzaldehyde Aldehyde->Oxaphosphetane Product 3-Vinylanisole Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The Wittig reaction proceeds via a [2+2] cycloaddition.

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Vinyl(L₂) OxAdd->Transmetal Transmetalation (Vinyl-B(OR)₂) RedElim Product (Ar-Vinyl) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki coupling reaction.

References

Sources

Troubleshooting low yields in the Grignard synthesis of 3-vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 3-vinylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.

Troubleshooting Guide: From Initiation to Isolation

This section addresses specific, practical problems encountered during the experimental workflow. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and solutions?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the metal from reacting with the 3-bromoanisole.[1][2][3] Additionally, Grignard reagents are potent bases and will be rapidly destroyed by even trace amounts of water.[4][5][6]

Core Issues & Solutions at a Glance:

Potential Cause Underlying Problem Recommended Solution(s)
Inactive Magnesium Surface The MgO layer is physically blocking the reaction site.[1][2][3]Activate the Magnesium: Use chemical or physical methods to expose a fresh metal surface. See Protocol 1 for detailed activation techniques.
Contaminated Reagents/Glassware Trace water in solvents, on glassware, or in the starting halide quenches the Grignard reagent as it forms.[4][5][7]Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar).[1] Use freshly distilled, anhydrous ether or THF.
Impure 3-Bromoanisole Acidic impurities or residual water in the aryl halide can inhibit the reaction.[4]Purify the Starting Material: Consider passing the 3-bromoanisole through a short plug of activated, basic alumina to remove contaminants.

Protocol 1: Magnesium Activation Techniques

Choose one of the following methods to activate your magnesium turnings in a flame-dried flask under an inert atmosphere:

  • Iodine Activation (Most Common):

    • Add the magnesium turnings and a single small crystal of iodine to the flask.[1][8]

    • Gently warm the flask with a heat gun until the iodine sublimes, creating a faint purple vapor.

    • The disappearance of the brown/purple iodine color upon addition of a small amount of the 3-bromoanisole solution is a strong indicator of successful initiation.[1][2]

  • 1,2-Dibromoethane (DBE) Activation:

    • Add a few drops of DBE to the magnesium suspension in anhydrous ether.

    • Initiation is marked by the observation of ethylene gas bubbles.[3] The reaction is advantageous as its byproducts (ethylene and MgBr₂) are innocuous.[3]

  • Mechanical Activation:

    • Before adding solvent, use a dry glass rod to firmly crush some of the magnesium turnings against the bottom of the flask, physically breaking the oxide layer.[1][9]

    • Alternatively, placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[10][11]

Q2: The reaction mixture turns dark brown/black during Grignard formation, and I'm isolating a significant amount of 3,3'-dimethoxybiphenyl. What is happening?

A2: This indicates a significant side reaction known as Wurtz-type homocoupling.[12] In this process, the newly formed 3-methoxyphenylmagnesium bromide (your Grignard reagent) acts as a nucleophile and attacks a molecule of unreacted 3-bromoanisole.[12][13] This not only consumes your desired reagent but also complicates purification.

Key Factors Promoting Wurtz Coupling:

  • High Local Concentration of Aryl Halide: Rapid addition of 3-bromoanisole creates localized areas where it is more likely to encounter the Grignard reagent than the magnesium surface.[12]

  • Elevated Temperatures: The Grignard formation is exothermic.[14] Poor temperature control can lead to hotspots that accelerate the rate of the coupling side reaction.[12][14]

Strategies to Minimize Wurtz Coupling:

  • Slow, Controlled Addition: Add the 3-bromoanisole solution dropwise from an addition funnel at a rate that maintains a gentle, steady reflux of the ether solvent.[4][12] This keeps the concentration of the unreacted halide low at all times.

  • Maintain Moderate Temperature: If the reaction becomes too vigorous, slow the addition rate and, if necessary, briefly cool the flask in an ice-water bath.[14]

  • Solvent Choice: While THF is a common solvent, for some aryl halides, diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling more effectively.[4][12]

Below is a diagram illustrating the competition between the desired Grignard formation and the Wurtz coupling side reaction.

Grignard vs Wurtz ArylHalide 3-Bromoanisole (Ar-Br) Grignard 3-Methoxyphenyl- magnesium Bromide (Ar-MgBr) ArylHalide->Grignard + Mg (Desired Pathway) Wurtz 3,3'-Dimethoxybiphenyl (Ar-Ar) Mg Mg Metal Grignard->Wurtz + Ar-Br (Side Reaction) Product 3-Vinylanisole (Product) Grignard->Product (Desired Reaction) Vinyl + Vinylating Agent

Caption: Competing reaction pathways in Grignard synthesis.

Q3: My Grignard reagent seems to form successfully, but the final yield of 3-vinylanisole is low after adding the vinylating agent and workup. Where could the product be lost?

A3: Low final yield despite successful Grignard formation points to issues during the vinylation step, the aqueous workup, or purification.

Troubleshooting the Vinylation and Workup:

Problem Area Potential Cause Recommended Solution(s)
Vinylation Step Ineffective Vinylating Agent: Vinylmagnesium bromide can degrade over time. The basicity of the Grignard can also be limited with certain substrates.[15]Use a freshly prepared or recently titrated solution of vinylmagnesium bromide. Consider alternative vinylating agents if compatibility is an issue.[15]
Aqueous Workup Incomplete Quenching: The intermediate magnesium alkoxide salt may not be fully protonated or may precipitate, trapping the product.Quench the reaction by slowly adding it to a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).[16][17] This acidic salt effectively protonates the alkoxide while buffering the solution to prevent acid-catalyzed side reactions.
Purification Product Volatility: 3-Vinylanisole, like other styrene derivatives, can be volatile and may be lost during solvent removal under high vacuum.Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating.
Purification Polymerization: Vinyl aromatic compounds can polymerize upon heating during distillation.[18]Purify via Flash Chromatography: This is often the preferred method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). For Distillation: Perform under reduced pressure to lower the boiling point and consider adding a radical inhibitor (e.g., hydroquinone) to the distillation flask.[18]

Experimental Workflow Overview

The following diagram outlines the critical stages for a successful synthesis. Each step presents a potential failure point that must be carefully controlled.

Workflow Setup 1. Rigorous Setup Activation 2. Mg Activation Setup->Activation Flame-dried glassware, anhy. solvents, inert atm. Formation 3. Grignard Formation Activation->Formation Initiate with I₂ or DBE QC 4. Quality Control (Optional) Titration Formation->QC Check concentration Vinylation 5. Vinylation Reaction Formation->Vinylation Slow addition of Ar-Br to maintain reflux QC->Vinylation Use calculated amount Workup 6. Aqueous Workup Vinylation->Workup Add vinylating agent at low temp. Purification 7. Purification Workup->Purification Quench with sat. aq. NH₄Cl Product Pure 3-Vinylanisole Purification->Product Flash chromatography or vac. distillation

Caption: Key stages and control points in the synthesis of 3-vinylanisole.

Frequently Asked Questions (FAQs)

  • Q: Why is it absolutely critical to use anhydrous ether or THF as the solvent?

    • A: Grignard reagents are extremely strong bases.[4] They will react instantly with any protic source, especially water, in a simple acid-base reaction.[5][7] This reaction consumes your reagent to produce anisole (the protonated form) and renders it useless for the desired carbon-carbon bond formation.[4] Furthermore, ethereal solvents are crucial because their lone pair electrons on oxygen coordinate to the magnesium atom, solvating and stabilizing the Grignard reagent complex.[19]

  • Q: Can I prepare the Grignard reagent and store it for later use?

    • A: While possible, it is highly recommended to use the Grignard reagent immediately after its preparation. The concentration and reactivity can decrease over time due to reactions with atmospheric moisture, oxygen, or slight decomposition. If storage is necessary, it must be under a strictly inert atmosphere (N₂ or Ar) in a sealed, dry container.

  • Q: I don't have vinylmagnesium bromide. Can I use vinyl bromide directly?

    • A: No, you cannot simply add vinyl bromide to your pre-formed 3-methoxyphenylmagnesium bromide. This would result in a complex mixture, likely favoring Wurtz-type coupling between the two different organomagnesium species that would form. The standard procedure involves either adding the aryl Grignard to a solution of the vinyl Grignard or vice-versa, depending on the specific protocol being followed.

  • Q: My final product NMR shows unreacted 3-bromoanisole. What went wrong?

    • A: This indicates incomplete conversion at the Grignard formation step. The likely causes are insufficient reaction time, poor magnesium activation leading to a portion of the magnesium remaining unreactive, or an insufficient amount of magnesium used. Ensure you use a slight excess of magnesium (typically 1.1-1.2 equivalents) and allow the reaction to proceed until most or all of the metal has been consumed.

References

  • Vertex AI Search. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved January 1, 2026.
  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X'. Retrieved January 1, 2026, from [Link]

  • American Chemical Society. (n.d.). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. Retrieved January 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved January 1, 2026, from [Link]

  • Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved January 1, 2026, from [Link]

  • Google Patents. (n.d.). US2240764A - Distillation of vinyl aromatic compounds.
  • YouTube. (2013, January 29). UTSC - Chemistry Lab Grignard Reaction Experiment. Retrieved January 1, 2026, from [Link]

  • Reddit. (2016, November 1). Grignard Initation : r/chemistry. Retrieved January 1, 2026, from [Link]

  • Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose? Retrieved January 1, 2026, from [Link]

  • Shaalaa.com. (2021, March 24). What is Grignard reagent? How is it prepared? Why are they prepared under anhydrous condition? Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2013, October 4). How do Grignard Activating Reagents work? Retrieved January 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, July 13). What's the purpose of a Grignard reagent initiation? Retrieved January 1, 2026, from [Link]

  • Google Patents. (n.d.). US2270184A - Method of purifying vinyl aromatic resins.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. Retrieved January 1, 2026, from [Link]

  • Scribd. (n.d.). Wurtz Coupling Reaction | PDF. Retrieved January 1, 2026, from [Link]

  • PubMed Central. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved January 1, 2026, from [Link]

  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved January 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved January 1, 2026, from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved January 1, 2026, from [Link]

  • Grokipedia. (n.d.). Wurtz reaction. Retrieved January 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved January 1, 2026, from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 1, 2026, from [Link]

  • National Institutes of Health. (2025, April 25). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Retrieved January 1, 2026, from [Link]

  • YouTube. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2025, April 15). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Retrieved January 1, 2026, from [Link]

  • National Institutes of Health. (2023, July 31). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved January 1, 2026, from [Link]

Sources

Side reactions in the polymerization of 1-methoxy-3-vinylbenzene and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of 1-Methoxy-3-vinylbenzene

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of poly(this compound). The unique electronic properties conferred by the meta-positioned methoxy group present specific challenges and opportunities in polymerization, which this guide aims to address in a practical, question-and-answer format.

Troubleshooting Guide: Common Polymerization Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and detailed protocols for their resolution.

Question 1: Why is my radical polymerization of this compound resulting in a polymer with low molecular weight and a high polydispersity index (PDI)?

Root Cause Analysis:

This is a frequent issue stemming from the electronic nature of the this compound monomer. The methoxy group, while meta-positioned, can still influence the stability of radical intermediates. More importantly, the benzylic protons on the polymer backbone are susceptible to abstraction by the propagating radical, leading to chain transfer to the polymer. This terminates one chain and creates a new radical site on the polymer backbone, leading to branching, which broadens the molecular weight distribution. Additionally, impurities in the monomer can act as chain transfer agents.

Preventative & Corrective Actions:

  • Monomer Purification: Ensure your monomer is free from inhibitors and other impurities. The standard procedure is to pass the monomer through a column of basic alumina immediately before use to remove the storage inhibitor (typically 4-tert-butylcatechol, TBC).[1][2]

  • Controlled Radical Polymerization (CRP) Techniques: Conventional free-radical polymerization offers limited control over chain growth and is prone to side reactions.[3][4] To achieve a well-defined polymer with low PDI, it is highly recommended to use a controlled radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods maintain a low concentration of active radicals, suppressing termination and chain transfer reactions.[3]

Experimental Protocol: ATRP of this compound

Parameter Recommended Condition Rationale
Initiator Ethyl α-bromoisobutyrate (EBiB)Provides a good initiation efficiency for styrenic monomers.
Catalyst Copper(I) bromide (CuBr)The core component of the ATRP catalyst system.
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the copper catalyst and tunes its reactivity.
Solvent Anisole or TolueneAprotic solvents that are compatible with ATRP components.
Temperature 90-110 °CProvides a suitable rate of polymerization without excessive side reactions.
Monomer:Initiator Ratio [M]:[I] = 50:1 to 200:1Determines the target degree of polymerization.
[I]:[CuBr]:[PMDETA] Ratio 1:1:1The standard stoichiometry for ATRP.
Question 2: My cationic polymerization of this compound is extremely rapid and uncontrolled, yielding a discolored, insoluble product. What is causing this, and how can I achieve a controlled reaction?

Root Cause Analysis:

The methoxy group is electron-donating, which significantly stabilizes the carbocation formed at the benzylic position during cationic polymerization. This high stability leads to a very rapid, often uncontrollable polymerization.[5][6] The discoloration and insolubility suggest that significant side reactions, such as Friedel-Crafts alkylation of the aromatic rings on the polymer backbone by the propagating carbocations, are occurring. This leads to branching and cross-linking, resulting in an insoluble gel.

Preventative & Corrective Actions:

To tame this high reactivity, a "living" or controlled cationic polymerization approach is necessary. This involves establishing a dynamic equilibrium between a dormant covalent species and the active carbocationic species, which keeps the concentration of the latter very low at any given time.

Experimental Protocol: Controlled Cationic Polymerization of this compound

Parameter Recommended Condition Rationale
Initiating System 1-(Isopropoxy)ethyl chloride / SnCl4The adduct provides a controlled initiation, and SnCl4 is a suitable Lewis acid co-initiator.
Solvent Dichloromethane (CH2Cl2)A polar, aprotic solvent that can stabilize the carbocationic species.
Temperature -15 °C to -78 °CLower temperatures are crucial to slow down the rate of propagation and suppress side reactions.
Additives Tetrabutylammonium chloride (nBu4NCl)A common ion salt that can be added to further suppress the dissociation of the dormant species, reducing the concentration of free ions.[7]

Troubleshooting Workflow for Uncontrolled Cationic Polymerization

G Start Uncontrolled Polymerization Observed Check_Temp Is Temperature <= 0°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to -78°C Check_Temp->Lower_Temp No Check_Initiator Is a Controlled Initiating System Being Used? Check_Temp->Check_Initiator Yes Lower_Temp->Check_Initiator Use_Living Action: Switch to R-X / Lewis Acid System Check_Initiator->Use_Living No Check_Solvent Is the Solvent Apolar? Check_Initiator->Check_Solvent Yes Use_Living->Check_Solvent Switch_Solvent Action: Use a More Polar Solvent (e.g., CH2Cl2) Check_Solvent->Switch_Solvent Yes Add_Salt Action: Add a Common Ion Salt (e.g., nBu4NCl) Check_Solvent->Add_Salt No Switch_Solvent->Add_Salt Success Controlled Polymerization Achieved Add_Salt->Success

Caption: Troubleshooting workflow for uncontrolled cationic polymerization.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent spontaneous polymerization and degradation?

A: Like many styrenic monomers, this compound can undergo spontaneous radical polymerization, especially when exposed to heat, light, or oxygen.[2][8] To ensure its stability:

  • Storage Temperature: Store the monomer in a refrigerator at 2-8 °C.

  • Inhibitor: Ensure the monomer contains an appropriate inhibitor, such as 4-tert-butylcatechol (TBC), at a concentration of 10-50 ppm.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of peroxides that can initiate polymerization.

  • Light: Use an amber bottle or store it in the dark to prevent light-induced polymerization.

Q2: My monomer has a yellow tint. Is it still usable?

A: A yellow tint often indicates the onset of oxidation or oligomerization. While it might still be usable after purification, it is a sign of degradation. Before use, you should purify it by passing it through a column of basic alumina to remove the inhibitor and any polar degradation products. The purified monomer should be colorless and used immediately.

Monomer Purification Workflow

G Monomer Monomer as Received (May contain inhibitor/impurities) Column Prepare Basic Alumina Column Monomer->Column Pass Pass Monomer Through Column Column->Pass Collect Collect Purified, Colorless Monomer Pass->Collect Use Use Immediately in Polymerization Collect->Use

Caption: Workflow for the purification of this compound.

Q3: Can the methoxy group itself participate in side reactions?

A: Yes, under certain conditions. In cationic polymerization, the methoxy group is generally stable. However, in very strong acidic conditions or at high temperatures, there is a risk of ether cleavage, although this is not a common side reaction during polymerization. In anionic polymerization, the methoxy group is generally inert to the propagating carbanion. However, certain organometallic initiators, particularly those with highly electropositive metals, could potentially interact with the methoxy group, but this is also not a primary concern for this specific monomer. The main influence of the methoxy group is its electronic effect on the vinyl group and the aromatic ring.[9]

References

  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). (n.d.). MDPI. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC - NIH. Retrieved from [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (n.d.). Retrieved from [Link]

  • Polymerization inhibition process for vinyl aromatic compounds. (n.d.). Google Patents.
  • Reaction mechanism for styrene (ST) polymerization. Hydrogen atoms are omitted for clarity. (n.d.). Retrieved from [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]

  • Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. (1999). Retrieved from [Link]

  • Anionic Vinyl Polymerization. (n.d.). Retrieved from [Link]

  • Cationic Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. (n.d.). Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au. Retrieved from [Link]

  • Controlled Radical Polymerization. (n.d.). Retrieved from [Link]

  • Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. (n.d.). MDPI. Retrieved from [Link]

  • Radical copolymerization reactivity of methacryloyl-terminated poly(ethylene glycol methylether) with vinylbenzyl-terminated polystyrene macromonomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. (2007). PubMed. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. Retrieved from [Link]

  • Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. (n.d.). ResearchGate. Retrieved from [Link]

  • Radical Polymerization. (2014). YouTube. Retrieved from [Link]

  • Polymerization Reactions. (n.d.). Retrieved from [Link]

  • A method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith. (n.d.). European Patent Office. Retrieved from [Link]

  • Free-Radical Polymerization of Olefin Monomers. (n.d.). Retrieved from [Link]

  • Synthesis and properties of sodium vinylbenzene sulfonate-grafted poly(vinylidene fluoride) cation exchange membranes for membrane capacitive deionization process. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Purification methods for removing inhibitors from 3-vinylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 3-vinylanisole (also known as 3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals who utilize this monomer in applications sensitive to polymerization inhibitors. Here, we provide in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind each purification step.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in my 3-vinylanisole?

A: Polymerization inhibitors are chemical compounds added to reactive monomers like 3-vinylanisole to prevent them from spontaneously polymerizing during transport and storage.[1] Vinyl compounds are susceptible to polymerization initiated by heat, light, or radical species. Inhibitors act as radical scavengers, ensuring the monomer's stability and shelf-life. A very common inhibitor used for styrene-type monomers is 4-tert-butylcatechol (TBC).[2][3]

Q2: When is it necessary to remove the inhibitor?

A: Removal of the inhibitor is critical immediately before using the monomer in most polymerization reactions (e.g., radical, anionic, or coordination polymerization). The inhibitor's function is to terminate radical chains; if present during a reaction, it will consume the initiator or terminate propagating polymer chains, leading to failed reactions, low yields, or polymers with inconsistent properties.[4][5] For applications not involving polymerization, such as its use as a building block in a non-radical organic synthesis, inhibitor removal may not be necessary.

Q3: What are the primary risks associated with inhibitor removal?

A: The principal risk is unintentional polymerization. Once the inhibitor is removed, 3-vinylanisole is no longer stabilized and becomes highly susceptible to polymerization.[6] This process is exothermic and can accelerate rapidly, especially if the monomer is exposed to heat, light, or atmospheric oxygen (which can form peroxides). Therefore, purified 3-vinylanisole should ideally be used immediately after preparation.[7]

Q4: Can I store purified 3-vinylanisole?

A: While immediate use is strongly recommended, short-term storage is possible under strict conditions. The purified monomer must be stored in a refrigerator (2-8°C), in an amber or opaque container to protect it from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[7][8] Always check for any increase in viscosity before use, as this indicates polymerization has begun.

Troubleshooting Guide

Q: My polymerization reaction failed or was very sluggish after using purified 3-vinylanisole. What happened?

A: This is a classic symptom of incomplete inhibitor removal. The residual inhibitor is likely interfering with your initiator.

  • Solution 1 (Base Wash): If you used the aqueous base wash method, ensure you performed at least two to three washes with vigorous mixing to maximize interfacial contact. Also, confirm that your final water washes were neutral to ensure all caustic is removed.

  • Solution 2 (Alumina Column): If you used an alumina column, the column may have been overloaded. Try using a larger column or a slower flow rate. For styrene, a yellowing boundary layer at the top of the column indicates where the inhibitor is being adsorbed; if this color reaches the bottom, the column is saturated.[6]

  • Solution 3 (General): Verify the purity of your purified monomer using a suitable analytical technique (e.g., NMR) to check for residual inhibitor signals before starting your reaction.

Q: I performed a vacuum distillation, but a solid polymer formed in the distillation flask.

A: This indicates that the temperature in the distillation pot was too high, initiating thermal polymerization.[2]

  • Solution: The primary goal of vacuum distillation for monomers is to lower the boiling point to a safe temperature. Ensure you have a strong, stable vacuum source. For substituted styrenes, the pot temperature should ideally be kept below 60°C. If your vacuum is not sufficient to achieve this, other purification methods should be considered. Check your vacuum pump and ensure all joints in the glassware are properly sealed.

Q: After purification, my 3-vinylanisole quickly turned yellow and viscous.

A: This is a clear sign of spontaneous polymerization and oxidation.[6] The inhibitor was successfully removed, but the monomer was not handled or stored correctly afterward.

  • Solution: Purified monomers are highly reactive. Once purified, they must be immediately transferred to the reaction vessel or stored under the stringent conditions described in FAQ #4 (cold, dark, inert atmosphere).[7][8] Do not store purified, uninhibited monomer on the benchtop exposed to light and air.

Purification Method Selection

Choosing the right purification method depends on the required purity, the scale of your experiment, and the available equipment. The following decision tree can guide your choice.

G start Start: Need to Purify 3-Vinylanisole q_scale What is your experimental scale? start->q_scale q_purity Highest purity required? (e.g., for living polymerization) q_scale->q_purity Any scale method_wash Method 1: Aqueous Base Wash q_scale->method_wash > 10 g method_column Method 2: Alumina Column q_scale->method_column < 10 g q_purity->q_scale No method_distill Method 3: Vacuum Distillation q_purity->method_distill Yes desc_wash Good for moderate to large scales. Fast and effective for TBC. method_wash->desc_wash desc_column Excellent for small to moderate scales. Convenient and fast. method_column->desc_column desc_distill Provides the highest purity by removing inhibitors and other non-volatile impurities. method_distill->desc_distill

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Method 1: Aqueous Base Wash

Principle of Operation: This method is highly effective for removing acidic phenolic inhibitors like TBC. An aqueous sodium hydroxide (NaOH) solution deprotonates the hydroxyl groups of the catechol, forming a sodium phenoxide salt. This salt is highly soluble in the aqueous phase and can be easily separated from the water-insoluble organic monomer.[7][9]

Step-by-Step Protocol:

  • Place 50 mL of inhibited 3-vinylanisole into a 250 mL separatory funnel.

  • Add 50 mL of a 10% (w/v) aqueous NaOH solution to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The lower aqueous layer, which may be colored from the phenoxide salt, should be drained and collected for proper disposal.

  • Repeat the wash (steps 2-4) one or two more times, or until the aqueous layer is colorless.

  • Wash the organic layer with 50 mL of deionized water to remove residual NaOH. Check the pH of the aqueous layer with pH paper; repeat the water wash until it is neutral (pH ~7).

  • Drain the 3-vinylanisole into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to dry the monomer. Swirl gently and let it stand for 15-20 minutes.

  • Filter the dried monomer through a fluted filter paper or a cotton plug into a clean, dry storage flask.

  • The purified monomer is now ready for immediate use.

G start Inhibited 3-Vinylanisole step1 Add to Separatory Funnel with 10% NaOH(aq) start->step1 step2 Shake Vigorously & Separate Layers step1->step2 step3 Drain Aqueous Layer (contains inhibitor salt) step2->step3 step4 Repeat NaOH Wash (1-2x) step3->step4 step5 Wash with DI Water until Neutral step4->step5 step6 Dry Organic Layer (e.g., MgSO4) step5->step6 step7 Filter step6->step7 end Pure, Uninhibited 3-Vinylanisole step7->end

Caption: Workflow for Aqueous Base Wash Purification.

Method 2: Column Chromatography over Basic Alumina

Principle of Operation: This technique utilizes the principles of adsorption chromatography. Basic alumina is a polar stationary phase with a high affinity for polar and acidic compounds. As the 3-vinylanisole passes through the column, the phenolic inhibitor is strongly adsorbed onto the alumina surface, allowing the purified, less polar monomer to elute through.[6][10]

Step-by-Step Protocol:

  • Secure a glass chromatography column (appropriate for your scale) vertically on a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top.

  • Dry-pack the column with activated basic alumina. The amount should be roughly 10-20 times the weight of the inhibitor (a 5-10 cm column height is usually sufficient for small-scale lab purifications). Tap the column gently to ensure even packing.

  • Add another thin layer of sand on top of the alumina bed to prevent disruption.

  • Carefully pour the inhibited 3-vinylanisole directly onto the top of the column.

  • Allow the monomer to percolate through the column under gravity. Collect the purified eluent in a clean, dry flask. Do not use pressure unless the monomer is highly viscous, as this can lead to cracking of the column bed.

  • The first liquid to elute is the purified monomer. A colored band (typically yellow or brown) should become visible at the top of the alumina as it adsorbs the inhibitor.[6]

  • Stop collecting when the monomer has passed through. Do not flush with additional solvent, as this may cause the inhibitor to bleed from the column. The purified monomer is ready for immediate use.

  • Dispose of the alumina column appropriately, considering it is saturated with a toxic inhibitor.[1]

G start Inhibited 3-Vinylanisole step1 Prepare Column with Basic Alumina start->step1 step2 Load Monomer onto Column step1->step2 step3 Elute with Gravity Flow step2->step3 step4 Collect Purified Monomer Eluent step3->step4 note Note: Inhibitor adsorbs at the top of the column step3->note end Pure, Uninhibited 3-Vinylanisole step4->end

Caption: Workflow for Alumina Column Purification.

Method 3: Vacuum Distillation

Principle of Operation: This is a powerful purification technique that separates compounds based on differences in boiling points. By reducing the pressure, the boiling point of 3-vinylanisole is significantly lowered, allowing it to be distilled at a temperature that does not initiate polymerization.[6][7] This method also removes the inhibitor (which typically has a much higher boiling point) and any other non-volatile impurities.

Step-by-Step Protocol:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a stirring plate and a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Charge the distillation flask with the inhibited 3-vinylanisole (no more than 2/3 full).

  • Begin stirring and apply a high vacuum (e.g., <1 mmHg). Ensure all joints are well-sealed.

  • Once the vacuum is stable, gently heat the distillation flask using a heating mantle or oil bath.

  • Monitor the head temperature closely. The purified 3-vinylanisole will distill over when its boiling point at the applied pressure is reached. (For comparison, the 2-isomer boils at 36-43 °C at 0.5 mmHg).

  • Collect the distilled monomer in a receiving flask, which should ideally be cooled in an ice bath to minimize vapor loss and maintain stability.

  • Discard the first few drops (forerun) and stop the distillation before the distilling flask goes to dryness to avoid concentrating potentially explosive peroxide residues.

  • Once finished, turn off the heat and allow the system to cool completely before slowly and carefully reintroducing air into the apparatus.

  • The freshly distilled monomer is of very high purity and should be used immediately.

G start Inhibited 3-Vinylanisole step1 Assemble Vacuum Distillation Apparatus start->step1 step2 Apply High Vacuum (<1 mmHg) step1->step2 step3 Gently Heat Distillation Flask step2->step3 step4 Collect Distillate at Reduced Boiling Point step3->step4 note Warning: Keep pot temperature low to prevent polymerization step3->note end High-Purity, Uninhibited 3-Vinylanisole step4->end

Caption: Workflow for Vacuum Distillation Purification.

Data Summary: Physical Properties

This table summarizes key physical properties of 3-vinylanisole and a common inhibitor, 4-tert-butylcatechol (TBC), which are relevant to the purification processes described.

Property3-Vinylanisole4-tert-Butylcatechol (TBC)Rationale for Purification
Molecular Formula C₉H₁₀O[11]C₁₀H₁₄O₂-
Molecular Weight 134.18 g/mol 166.22 g/mol -
Boiling Point (1 atm) 204-205 °C[12]285 °CThe large difference allows for separation by vacuum distillation.
Density 0.967 g/mL at 25 °C[12]~1.05 g/mL (solid)3-Vinylanisole is less dense than water.
Appearance Colorless liquid[12]White/off-white solidColor in the monomer may indicate impurities or degradation.
Solubility in NaOH(aq) InsolubleSoluble (as sodium salt)This difference is the basis for the aqueous base wash method.

References

  • US2826581A, "Inhibitor removal
  • Various Authors, "How can I purify vinylimidazole and acrylonitrile monomers?", ResearchGate, [Link]
  • Various Authors, "How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?", ResearchGate, [Link]
  • Levy, L. A., "Inhibition and Retardation of Vinyl Polymerization", Chemical Reviews, [Link]
  • Various Authors, "remove inhibitor from monomer", Chemistry Stack Exchange, [Link]
  • US4578523A, "Process for the removal of phenolic inhibitors from polymerizable conjugated olefins", Google P
  • Magnus, P., et al., "Purification of Linalool by Column Chromatography", Organic Syntheses, [Link]
  • EP1362846A1, "A method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith", European Patent Office, [Link]
  • EP0188831B1, "Process for the removal of phenolic inhibitors from polymerizable conjugated olefins", European P
  • Various Authors, "How to remove TBC stabilizers from monomers?", ResearchGate, [Link]
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Improving the yield and purity of 1-methoxy-3-vinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methoxy-3-vinylbenzene

Welcome to the technical support center for the synthesis of this compound (also known as 3-vinylanisole). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for experimental design.

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant and reliable methods for the synthesis of this compound:

  • The Wittig Reaction: This classic olefination reaction involves reacting 3-methoxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium halide.[1][2][3] This method is highly effective for directly forming the carbon-carbon double bond.

  • Grignard Reaction followed by Dehydration: This two-step approach begins with the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methoxybenzaldehyde to form the secondary alcohol, 1-(3-methoxyphenyl)ethanol.[4][5][6] Subsequent acid-catalyzed dehydration of this alcohol yields the desired this compound.[7][8]

Q2: Which synthetic route is generally preferred?

The choice of route depends on available starting materials, scale, and desired purity profile.

  • The Wittig reaction is often preferred for its directness and generally good yields of the alkene.[9] It avoids the need for a separate dehydration step, which can sometimes lead to side products. However, it generates triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.

  • The Grignard/dehydration route is a robust alternative, particularly if 3-methoxybenzaldehyde is readily available. The Grignard reaction itself is typically high-yielding. The subsequent dehydration step is effective but must be carefully controlled to prevent the formation of ether byproducts or polymerization.[8]

Q3: What are the critical parameters to control for a successful synthesis?

Regardless of the chosen route, several parameters are crucial:

  • Anhydrous Conditions: Both Wittig ylide formation and Grignard reactions are extremely sensitive to moisture.[4][5] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reactive intermediates.

  • Temperature Control: Grignard reagent formation is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate. The dehydration step in the second route requires elevated temperatures, which must be carefully optimized to maximize conversion without degrading the product.[8]

  • Purity of Reagents: The purity of the starting aldehyde (3-methoxybenzaldehyde) is critical. Impurities can lead to side reactions and lower yields. The quality of the magnesium turnings (for the Grignard reaction) and the phosphonium salt (for the Wittig reaction) is also paramount.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.

  • Reactant Consumption: Spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is proceeding.

  • Product Formation: The product, this compound, will have a different Rf value than the starting material.

  • Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v), is typically effective for resolving the starting aldehyde from the less polar vinylbenzene product.

Q5: The final product, this compound, seems unstable. How should it be handled and stored?

This compound, like many styrenic compounds, is prone to polymerization upon exposure to heat, light, or air.

  • Inhibitors: Commercial preparations are often stabilized with inhibitors like 4-tert-butylcatechol (TBC).[10][11] If you have synthesized and purified the compound, adding a small amount of an inhibitor is recommended for long-term storage.

  • Storage Conditions: The purified product should be stored in a dark bottle, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C) to minimize polymerization.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield (Wittig Route) 1. Failed Ylide Formation: The characteristic deep color (often orange or red) of the ylide did not appear. This is typically due to wet reagents/glassware or an insufficiently strong base.Solution: Ensure all glassware is oven- or flame-dried. Use freshly opened or distilled anhydrous solvents (e.g., THF, diethyl ether).[1] Use a strong base like n-butyllithium or sodium hydride. The pKa of the proton on the phosphonium salt is around 22, requiring a potent base for complete deprotonation.[3]
2. Inactive Aldehyde: The 3-methoxybenzaldehyde may have oxidized to 3-methoxybenzoic acid.Solution: Check the purity of the aldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde by distillation or column chromatography before use.
Low or No Product Yield (Grignard Route) 1. Failed Grignard Reagent Formation: The reaction between magnesium and the alkyl/aryl halide did not initiate.Solution: Ensure anhydrous conditions are strictly maintained.[5] Activate the magnesium turnings by gently crushing them with a glass rod or by adding a small crystal of iodine to initiate the reaction. A small amount of pre-formed Grignard reagent can also be used as an initiator.
2. Incomplete Dehydration: The intermediate alcohol, 1-(3-methoxyphenyl)ethanol, is still present in the final product.Solution: Increase the reaction time or temperature of the dehydration step.[8] Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Distilling the product as it forms can help drive the equilibrium towards the alkene.
Product Contains Impurities 1. Triphenylphosphine Oxide (Wittig Route): This byproduct is often crystalline and can co-purify with the product.Solution: Triphenylphosphine oxide has lower solubility in non-polar solvents. After the reaction, dilute the mixture with a non-polar solvent like hexanes or petroleum ether and cool it to precipitate the oxide, which can then be removed by filtration.[2] Column chromatography is also highly effective for separation.
2. 1-(3-Methoxyphenyl)ethanol (Grignard Route): Incomplete dehydration leads to contamination with the starting alcohol.Solution: Re-subject the mixture to dehydration conditions or purify via column chromatography. The alcohol is significantly more polar than the desired vinylbenzene, making chromatographic separation straightforward.
3. Polymerized Product: The final product is viscous, oily, or solidifies unexpectedly.Solution: This is due to polymerization. While difficult to reverse, prevention is key. Purify the monomer quickly after synthesis and immediately add an inhibitor like TBC for storage.[10][11] Perform distillation under reduced pressure and at the lowest possible temperature to minimize thermal polymerization.
Purification Challenges 1. "Oiling Out" During Recrystallization: The product separates as an oil instead of forming crystals.Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.[13] Try using a lower-boiling point solvent or a co-solvent system. Alternatively, column chromatography is the most reliable method for purifying liquid products like this compound.
2. Difficulty Separating Isomers (if applicable): Side reactions might produce positional isomers.Solution: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient can resolve isomers. Characterization by ¹H and ¹³C NMR is essential to confirm the structure.[11]

Experimental Protocols & Data

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde.

Step 1: Ylide Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise via syringe. The mixture should develop a deep orange/yellow color, indicating ylide formation.[3]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Wittig Reaction

  • Dissolve 3-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

This two-step protocol provides an alternative route to the target compound.

Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanol

  • In a flame-dried, three-neck round-bottom flask, place magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether and a small crystal of iodine.

  • Slowly add a solution of methyl bromide in diethyl ether (or methyl iodide, 1.1 eq) to initiate the Grignard reaction. Maintain a gentle reflux.[4]

  • Once the magnesium is consumed, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • After addition, warm to room temperature and stir for 2-3 hours.

  • Quench the reaction carefully by slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, 1-(3-methoxyphenyl)ethanol.[6]

Step 2: Dehydration to this compound

  • Place the crude alcohol in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Heat the mixture. The product, this compound, will co-distill with water.[7] The temperature should be carefully controlled (typically 180-250°C).[8]

  • Collect the distillate. Separate the organic layer, dry it over anhydrous calcium chloride (CaCl₂), and perform a final fractional distillation under reduced pressure to obtain the pure product.

Table 1: Common Impurities and their ¹H NMR Signatures
CompoundKey ¹H NMR Signals (in CDCl₃, δ ppm)Notes
This compound (Product) ~6.7-7.3 (m, 4H, Ar-H), 6.68 (dd, 1H, vinyl CH), 5.75 (d, 1H, vinyl CH₂), 5.25 (d, 1H, vinyl CH₂), 3.82 (s, 3H, OCH₃)The vinyl proton signals are characteristic.
3-Methoxybenzaldehyde (Starting Material) 9.98 (s, 1H, CHO), 7.2-7.6 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃)The aldehyde proton at ~10 ppm is a clear indicator of unreacted starting material.
1-(3-Methoxyphenyl)ethanol (Intermediate) ~6.8-7.3 (m, 4H, Ar-H), 4.88 (q, 1H, CH-OH), 3.81 (s, 3H, OCH₃), 2.5 (br s, 1H, OH), 1.49 (d, 3H, CH₃)The quartet at ~4.9 ppm and the doublet at ~1.5 ppm are distinctive.[6]
Triphenylphosphine Oxide (Byproduct) ~7.4-7.8 (m, 15H, Ar-H)Broad multiplets in the aromatic region.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig olefination process, from ylide formation to the final alkene product.

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A Ph₃P⁺-CH₃ Br⁻ (Phosphonium Salt) Ylide Ph₃P=CH₂ (Phosphorus Ylide) A->Ylide - HBr - Base-H Base Strong Base (e.g., n-BuLi) Aldehyde 3-Methoxybenzaldehyde Betaine Betaine Intermediate (or direct cycloaddition) Aldehyde->Betaine + Ylide Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for alkene synthesis.

Grignard Reaction and Dehydration Pathway

This workflow shows the two-stage conversion of 3-methoxybenzaldehyde to the target vinylbenzene via a Grignard reagent.

Grignard_Dehydration Start 3-Methoxybenzaldehyde Grignard 1. CH₃MgBr 2. H₃O⁺ workup Start->Grignard Alcohol 1-(3-Methoxyphenyl)ethanol (Intermediate Alcohol) Grignard->Alcohol Dehydration Acid Catalyst (H⁺) Heat (Δ) Alcohol->Dehydration Product This compound Dehydration->Product

Caption: Two-step synthesis via Grignard reaction and dehydration.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree provides a logical path for identifying the root cause of a low-yield experiment.

Troubleshooting_Yield cluster_causes Potential Causes Start Problem: Low Yield CheckTLC Analyze TLC of crude mixture Start->CheckTLC HighSM High amount of starting material remains? CheckTLC->HighSM Yes ManySpots Multiple unidentified spots? CheckTLC->ManySpots No ProductPresent Product spot is present, but weak? CheckTLC->ProductPresent No Cause1 Inefficient Reaction: - Poor reagent quality - Non-anhydrous conditions - Incorrect stoichiometry HighSM->Cause1 ManySpots->ProductPresent Yes Cause2 Side Reactions: - Competing pathways - Incorrect temperature ManySpots->Cause2 Cause3 Product Loss during Workup: - Inefficient extraction - Decomposition on silica - Polymerization ProductPresent->Cause3

Caption: A decision tree for troubleshooting low product yield.

References

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Technical Support Center: Characterization of Poly(3-vinylanisole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(3-vinylanisole). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique polymer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the analysis of poly(3-vinylanisole).

Introduction to Poly(3-vinylanisole) Characterization

Poly(3-vinylanisole) is a vinyl polymer with a methoxy-substituted phenyl group, giving it distinct properties that can present unique challenges during characterization. Accurate determination of its molecular weight, structure, and thermal properties is crucial for its application in various fields. This guide provides practical, field-proven insights to help you obtain reliable and reproducible data.

Section 1: Molecular Weight Determination via Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[1][2]

Troubleshooting Guide & FAQs

Q1: My GPC results for poly(3-vinylanisole) show a broad or multimodal distribution, but I expected a narrow PDI from my controlled polymerization. What could be the issue?

A1: Several factors could contribute to this observation:

  • Polymer Aggregation: The methoxy group can lead to intermolecular interactions, causing aggregation in certain solvents. This results in the appearance of a high molecular weight shoulder or a separate peak. Try running the GPC at an elevated temperature or using a solvent that disrupts these interactions, such as tetrahydrofuran (THF) with a small amount of a salt like LiBr.

  • Poor Solubility: If the polymer is not fully dissolved, the insoluble particles can be filtered out by the inline filters, leading to an inaccurate representation of the molecular weight distribution. Ensure complete dissolution, which may require gentle heating and extended agitation.

  • Column Interactions: The aromatic rings in poly(3-vinylanisole) can interact with the stationary phase of the GPC columns, especially if they are polystyrene-based. This can cause peak tailing or broadening. Using a mobile phase with a slightly different polarity or switching to a different column material can mitigate these effects.[3]

Q2: I am having difficulty choosing the right calibration standards for my GPC analysis of poly(3-vinylanisole). Can I use polystyrene standards?

A2: Yes, polystyrene standards are commonly used for the GPC analysis of vinyl aromatic polymers.[4] However, it's important to remember that this will give you a relative molecular weight, as the hydrodynamic volume of poly(3-vinylanisole) may differ from that of polystyrene of the same molecular weight. For absolute molecular weight determination, you should couple your GPC system with a multi-angle light scattering (MALS) detector.[5]

Q3: My GPC sample preparation is inconsistent. What is the best practice for dissolving poly(3-vinylanisole)?

A3: Achieving complete and consistent dissolution is critical.[6]

  • Start with a low concentration, typically 1-2 mg/mL.

  • Use a good solvent. Tetrahydrofuran (THF) is often a good starting point. Other potential solvents include chloroform and toluene.

  • Allow the polymer to dissolve overnight with gentle stirring. Avoid vigorous shaking, which can cause shear degradation of high molecular weight chains.

  • Filter the solution through a 0.2 or 0.45 µm PTFE filter before injection to remove any dust or undissolved particles that could damage the GPC columns.[6]

Experimental Protocol: GPC-MALS Analysis

Objective: To determine the absolute molecular weight and PDI of poly(3-vinylanisole).

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • GPC columns suitable for the expected molecular weight range (e.g., a set of polystyrene-divinylbenzene columns).

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

Procedure:

  • Mobile Phase Preparation: Prepare filtered and degassed HPLC-grade THF.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of poly(3-vinylanisole) into a vial.

    • Add 5 mL of THF to achieve a concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely overnight at room temperature with gentle stirring.

    • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Instrument Setup:

    • Equilibrate the GPC system with THF at a flow rate of 1.0 mL/min until the baselines for both the MALS and RI detectors are stable.

    • Set the column oven temperature to 35 °C to ensure reproducibility.

  • Data Acquisition: Inject 100 µL of the sample solution and collect the data from both the MALS and RI detectors.

  • Data Analysis: Use the software provided with the MALS detector to calculate the absolute molecular weight (Mw), number-average molecular weight (Mn), and PDI (Mw/Mn). The dn/dc value (refractive index increment) for poly(3-vinylanisole) in THF will need to be determined or found in the literature for accurate analysis.

Workflow for GPC Troubleshooting

Caption: Troubleshooting workflow for common GPC/SEC issues.

Section 2: Structural Analysis via NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for elucidating the chemical structure of polymers.[5][7]

Troubleshooting Guide & FAQs (NMR)

Q1: The proton NMR spectrum of my poly(3-vinylanisole) has very broad peaks, making it difficult to interpret. What is the cause?

A1: Peak broadening in polymer NMR is common and can be attributed to:

  • High Molecular Weight: Larger polymers tumble more slowly in solution, leading to shorter T2 relaxation times and broader signals.

  • Restricted Chain Mobility: The bulky phenyl groups can restrict the motion of the polymer backbone.

  • Viscous Solution: A high concentration of the polymer can increase the viscosity of the NMR sample, also leading to broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from the polymerization catalyst can cause significant peak broadening.

To improve resolution:

  • Acquire the spectrum at a higher temperature (e.g., 50 °C) to increase chain mobility and reduce viscosity.

  • Use a more dilute sample.

  • Ensure all catalyst residues have been removed through proper purification.

Q2: How can I determine the tacticity of my poly(3-vinylanisole) using NMR?

A2: The tacticity (the stereochemistry of the polymer backbone) can be challenging to determine directly from the 1H NMR due to peak overlap. However, the methoxy protons (-OCH3) and the aromatic protons may show some sensitivity to the local stereochemical environment. For a more definitive analysis, 13C NMR is recommended. The chemical shifts of the backbone carbons are often more sensitive to tacticity, allowing for the quantification of isotactic, syndiotactic, and atactic sequences.

Troubleshooting Guide & FAQs (FTIR)

Q1: My FTIR spectrum of poly(3-vinylanisole) looks very similar to the monomer spectrum. How can I confirm polymerization?

A1: The key is to look for the disappearance of the vinyl group peaks. In the monomer, you will see characteristic peaks for the C=C double bond stretch (around 1630 cm⁻¹) and the vinyl C-H bending vibrations (around 990 and 910 cm⁻¹).[8] In the polymer, these peaks should be absent or significantly reduced in intensity. The presence of the aromatic and ether peaks will be common to both the monomer and the polymer.

Data Presentation: Characteristic NMR and FTIR Peaks
Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMR Aromatic protons6.5 - 7.5 ppm (broad)
Methoxy protons (-OCH₃)3.7 - 3.9 ppm (broad)
Backbone protons (-CH-CH₂-)1.0 - 2.5 ppm (very broad)
¹³C NMR Aromatic carbons110 - 160 ppm
Methoxy carbon (-OCH₃)~55 ppm
Backbone carbons (-CH-CH₂-)30 - 50 ppm
FTIR Aromatic C-H stretch3000 - 3100 cm⁻¹
Aliphatic C-H stretch2850 - 3000 cm⁻¹
C-O-C stretch (ether)1240 - 1260 cm⁻¹
Aromatic C=C stretch1500 - 1600 cm⁻¹
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure of poly(3-vinylanisole).

Procedure:

  • Sample Preparation: Dissolve 10-15 mg of the purified polymer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds for quantitative analysis.

  • Data Processing:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks to determine the relative number of protons.

Section 3: Thermal Properties via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal transitions and stability of polymers.[7][9]

Troubleshooting Guide & FAQs

Q1: I am not seeing a clear glass transition temperature (Tg) in the DSC thermogram of my poly(3-vinylanisole). Why is this?

A1: The glass transition is a subtle, second-order transition that can sometimes be difficult to detect.

  • Thermal History: The thermal history of the sample can significantly affect the appearance of the Tg.[10] Always analyze the second heating scan after a controlled cooling step to erase the previous thermal history.

  • Low Molecular Weight: Low molecular weight polymers may have a very broad or weak Tg.

  • Scan Rate: A higher scan rate (e.g., 20 °C/min) can make the Tg more prominent.

Q2: My TGA results show an initial weight loss at a low temperature (< 200 °C). Is my polymer unstable?

A2: This initial weight loss is likely due to the evaporation of residual solvent or moisture, rather than polymer decomposition.[11] Ensure your polymer sample is thoroughly dried under vacuum before TGA analysis. The main decomposition of the polymer backbone would be expected at a much higher temperature.

Experimental Protocol: DSC Analysis

Objective: To determine the glass transition temperature (Tg) of poly(3-vinylanisole).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas like nitrogen.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.

    • Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to 150 °C at 10 °C/min.

  • Data Analysis: Determine the Tg from the midpoint of the step transition in the second heating scan.

Logical Diagram for Thermal Analysis

Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis start Poly(3-vinylanisole) Sample dsc_node Differential Scanning Calorimetry (DSC) start->dsc_node tga_node Thermogravimetric Analysis (TGA) start->tga_node dsc_result Glass Transition (Tg) Melting/Crystallization (if any) dsc_node->dsc_result tga_result Thermal Stability Decomposition Temperature tga_node->tga_result

Caption: Core thermal analysis techniques for polymers.

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  • Polymer Source. Poly(styrene-b-4-vinyl pyridine) Sample #: P9006A-S4VP Structure.
  • Benchchem. addressing challenges in the characterization of insoluble 2,6-divinylpyridine polymers.
  • (2025-12-15). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions.
  • Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solv.
  • Karbala International Journal of Modern Science. Polystyrene Molecular Weight Determination of Submicron Particles Shell.
  • ACS Publications. Solid-State 13C MAS NMR Studies of Hyper-Cross-Linked Polystyrene Resins.
  • Jordi Labs. Polyethylene Molecular Weight Determination using Standardized GPC and Light Scattering.
  • MDPI. (2021-08-08). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications.
  • UCLA – Chemistry and Biochemistry. (2000-06-22). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

Controlling molecular weight and polydispersity in 3-vinylanisole polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled polymerization of 3-vinylanisole (3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize well-defined poly(3-vinylanisole) with precise control over molecular weight and a narrow molecular weight distribution (low polydispersity).

The unique electronic properties of the methoxy group in the meta position of the styrene monomer present both opportunities and challenges in achieving controlled polymerization. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues in 3-Vinylanisole Polymerization

This section addresses specific problems that can arise during the polymerization of 3-vinylanisole, providing potential causes and actionable solutions based on established principles of polymer chemistry.

Issue 1: The molecular weight of my poly(3-vinylanisole) is significantly different from the theoretical value.
Potential CauseTroubleshooting StepExpected Outcome
Inaccurate Monomer to Initiator Ratio Carefully re-calculate and re-measure the molar ratio of your 3-vinylanisole monomer to your initiator. Ensure your initiator is fully active and accurately weighed.The experimental molecular weight should align more closely with the theoretical value, as the degree of polymerization is directly dependent on this ratio in a living polymerization.[1]
Presence of Impurities Purify the 3-vinylanisole monomer by passing it through a column of basic alumina to remove inhibitors. Ensure all solvents and reagents are rigorously dried and degassed, as water and oxygen can terminate living polymerizations.[2]Removal of terminating agents will allow the polymer chains to grow to their targeted length, resulting in a molecular weight that matches the theoretical calculation.
Slow Initiation In controlled radical polymerization techniques like ATRP or RAFT, ensure that the initiation is fast and efficient. For ATRP, select a ligand that promotes rapid activation of the initiator. For RAFT, choose a chain transfer agent (CTA) that is well-suited for styrenic monomers.A rapid initiation ensures that all polymer chains start growing at approximately the same time, leading to a more predictable molecular weight.
Chain Transfer Reactions Chain transfer to solvent or monomer can limit the final molecular weight. Select a solvent with a low chain transfer constant, such as toluene or anisole. Polymerization at lower temperatures can also minimize chain transfer events.By minimizing premature termination of growing polymer chains through chain transfer, the final molecular weight will be higher and closer to the theoretical value.
Issue 2: The polydispersity index (PDI) of my poly(3-vinylanisole) is high ( > 1.3).
Potential CauseTroubleshooting StepExpected Outcome
Slow Initiation Compared to Propagation In living polymerizations, the rate of initiation should be faster than or equal to the rate of propagation.[3] For anionic polymerization, ensure rapid mixing of the initiator with the monomer. For ATRP, a higher concentration of the Cu(I) activator complex can increase the initiation rate.A fast initiation ensures that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution and a low PDI.
Presence of Terminating Agents Rigorously purify all reagents and solvents to remove water, oxygen, and other impurities that can terminate growing polymer chains at different times.By eliminating premature termination, all polymer chains will grow to a similar length, resulting in a narrow polydispersity.
Inefficient Chain Transfer in RAFT Polymerization The choice of the RAFT agent is crucial for controlling the polymerization of styrenic monomers. Dithiobenzoates or trithiocarbonates are generally effective for styrene and its derivatives.[4][5]An appropriate RAFT agent will ensure a rapid and reversible chain transfer process, leading to a uniform growth of all polymer chains and a low PDI.
High Monomer Conversion In some controlled radical polymerizations, a loss of "livingness" can occur at very high monomer conversions, leading to a broadening of the PDI.Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain a low PDI. The unreacted monomer can be removed by precipitation of the polymer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the polymerization of 3-vinylanisole, offering insights into the underlying chemical principles.

Q1: How does the methoxy group in the meta position of 3-vinylanisole affect its polymerization behavior compared to styrene?

The methoxy group is an electron-donating group. In the meta position, its influence on the vinyl group is primarily through an inductive effect, which is weaker than the resonance effect seen in p-methoxystyrene. In general, electron-donating groups can slightly decrease the reactivity of the monomer in radical and anionic polymerizations compared to styrene. In cationic polymerization, the methoxy group can stabilize the propagating carbocation, potentially leading to a more controlled polymerization.[6]

Q2: Which controlled polymerization technique is most suitable for 3-vinylanisole?

Several controlled polymerization techniques can be successfully applied to 3-vinylanisole:

  • Anionic Polymerization: This "living" polymerization technique offers excellent control over molecular weight and PDI.[1][2] However, it requires stringent reaction conditions, including the complete exclusion of air and moisture.[7]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing styrenic monomers. The methoxy group in 3-vinylanisole is not expected to significantly interfere with the polymerization, and well-defined polymers can be obtained.[6][8]

  • Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is a versatile technique that is compatible with a wide range of functional monomers.[4] The choice of the RAFT agent is critical for achieving good control.[5]

The most suitable technique will depend on the desired polymer architecture, the required level of control, and the experimental setup available.

Q3: What are the key considerations for purifying the 3-vinylanisole monomer before polymerization?

Commercial 3-vinylanisole is typically supplied with an inhibitor to prevent spontaneous polymerization during storage. This inhibitor must be removed before use in a controlled polymerization. A common and effective method is to pass the monomer through a short column of basic alumina. For anionic polymerization, further purification by distillation from a drying agent like calcium hydride may be necessary to remove all traces of water.[2]

Q4: How can I synthesize block copolymers containing a poly(3-vinylanisole) segment?

Block copolymers can be synthesized by sequential monomer addition in a living polymerization.[9] For example, in an anionic polymerization, after the polymerization of the first monomer is complete, the second monomer is added to the "living" polymer chains to grow the second block. Similarly, in RAFT polymerization, the poly(3-vinylanisole) with a terminal RAFT agent can be used as a macro-chain transfer agent to initiate the polymerization of a second monomer.[10]

Experimental Workflows and Diagrams

Workflow for a Typical ATRP of 3-Vinylanisole

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP) of 3-vinylanisole.

Logical Relationship in Controlled Polymerization

Controlled_Polymerization cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer Monomer (3-Vinylanisole) Controlled_Polymerization Controlled Polymerization Monomer->Controlled_Polymerization Initiator Initiator Initiator->Controlled_Polymerization Catalyst_CTA Catalyst/Ligand (ATRP) or RAFT Agent Catalyst_CTA->Controlled_Polymerization Solvent Solvent Solvent->Controlled_Polymerization Temperature Temperature Temperature->Controlled_Polymerization Molecular_Weight Molecular Weight Controlled_Polymerization->Molecular_Weight PDI Polydispersity (PDI) Controlled_Polymerization->PDI Polymer_Architecture Polymer Architecture Controlled_Polymerization->Polymer_Architecture

Caption: Key parameters influencing the outcomes of controlled polymerization.

References

Sources

Storage and handling best practices for 1-methoxy-3-vinylbenzene to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methoxy-3-vinylbenzene (also known as 3-vinylanisole or 3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reactive monomer in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your work is both safe and reproducible.

The core challenge in working with this compound lies in its vinyl group, which is highly susceptible to free-radical polymerization. This inherent reactivity can be triggered by common laboratory conditions like heat, light, and even atmospheric oxygen, leading to sample degradation, inconsistent results, and potential safety hazards. This guide will equip you with the knowledge to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: How should I store a new, unopened bottle of this compound?

A1: Upon receipt, the bottle should be stored in a refrigerator at 2-8°C .[1] The storage area should be dark, dry, and well-ventilated.[2][3][4] It is crucial to keep the container tightly closed to prevent exposure to atmospheric oxygen.[3][5]

Q2: Why is there an inhibitor in my this compound and do I need to worry about it?

A2: this compound is a vinyl aromatic monomer, a class of compounds known to readily polymerize.[6] To prevent this from happening during shipping and storage, manufacturers add a small amount of a polymerization inhibitor. For 3-vinylanisole, the common inhibitor is 4-tert-butylcatechol (TBC) , often at a concentration of 1000 ppm.[7][8] This inhibitor is essential for the product's shelf life and stability. You only need to address its presence immediately before using the monomer in a reaction where polymerization is the goal.

Q3: What are the primary triggers for unwanted polymerization?

A3: The polymerization of this compound is a free-radical chain reaction.[9][10] The main triggers that can initiate this process are:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.[6][11]

  • Light: UV light can provide the energy to initiate radical formation.[9][12]

  • Oxygen: While it can have some inhibitory effects, oxygen can also react with the monomer to form peroxides, which then decompose into radicals that initiate polymerization.[12][13]

  • Contaminants: Impurities, especially other radical sources or incompatible chemicals like strong oxidizing agents, can start the polymerization cascade.[2][3]

Q4: How long can I store the monomer once it's opened?

A4: The stability of an opened bottle depends heavily on how it is handled. To maximize its shelf life, after dispensing the required amount, we recommend flushing the headspace of the bottle with an inert gas like argon or nitrogen before resealing it tightly. This displaces oxygen, a key contributor to degradation.[5] When stored properly under these conditions at 2-8°C, the monomer should remain stable for several months. However, it is best practice to visually inspect the liquid for any signs of increased viscosity or solidification before each use.

Q5: Do I always need to remove the inhibitor before my experiment?

A5: It depends on your application. If you are performing a polymerization reaction (e.g., free-radical, cationic, or anionic polymerization), then yes, removing the inhibitor is a critical step .[14] The inhibitor's function is to scavenge radicals, so its presence will prevent or severely hinder your desired reaction. For other applications where the vinyl group is not being polymerized, such as using it as a starting material in a Heck reaction, inhibitor removal may not be necessary. However, it is always best to consult the specific literature for your reaction type.

Summary of Storage and Handling Parameters
ParameterRecommended Condition/ProcedureRationale
Storage Temperature 2–8°C[1]Reduces the rate of spontaneous thermal polymerization.
Storage Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).[5]Minimizes exposure to atmospheric oxygen, which can form peroxide initiators.[12]
Light Conditions Store in the dark or in an amber bottle.Prevents photo-initiated polymerization.[9][12]
Inhibitor Typically shipped with 4-tert-butylcatechol (TBC) at ~1000 ppm.[7][8]Scavenges free radicals to prevent premature polymerization during storage.
Incompatible Materials Strong oxidizing agents, strong acids.[2][3]Can react exothermically or generate radical species, initiating polymerization.
Handling Area Well-ventilated area or chemical fume hood.[2][4]Prevents inhalation of vapors.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]Prevents skin and eye contact.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My monomer appears viscous or has solidified in the bottle.

  • Causality: This is a clear sign of polymerization. It most likely occurred due to improper storage, such as prolonged exposure to elevated temperatures, light, or air after the bottle was opened. Once significant polymerization has occurred, the monomer is generally not salvageable for reactions requiring high purity.

  • Solution:

    • Safety First: Do not attempt to heat the bottle to melt the polymer. Uncontrolled heating of a partially polymerized monomer can lead to a dangerous runaway reaction.[6]

    • Verification: Check your storage records. Was the bottle left out of the refrigerator? Was the cap properly sealed?

    • Action: Dispose of the bottle according to your institution's hazardous waste guidelines. Order a fresh batch of the monomer and review the storage protocols outlined in the FAQ section.

Problem 2: My polymerization reaction has failed or is giving very low yields.

  • Causality: The most common reason for a failed polymerization is the presence of the inhibitor (TBC) in the monomer.[14] TBC is designed to terminate the radical chains that you are trying to propagate.

  • Solution:

    • Inhibitor Removal: Before your next attempt, you must remove the inhibitor. The most reliable lab-scale method is to pass the monomer through a column of basic activated alumina. See the detailed protocol below.

    • Immediate Use: Once the inhibitor is removed, the monomer is highly reactive. You should use the purified monomer immediately.[2]

    • Inert Atmosphere: Ensure your reaction setup is free of oxygen by using standard techniques like purging with nitrogen or argon, as oxygen can interfere with free-radical polymerization.[13]

Problem 3: I notice a color change in the monomer over time.

  • Causality: A slight yellowing can occur due to minor oxidation or the formation of oligomers. While slight discoloration may not affect all applications, it indicates that the monomer is beginning to degrade.

  • Solution:

    • Purity Check: If your application is sensitive to impurities, consider re-purifying the monomer via column chromatography (see protocol below) or vacuum distillation (use with caution due to the risk of polymerization upon heating).

    • Preventative Measures: To prevent further degradation, ensure the bottle headspace is flushed with an inert gas before resealing and that it is stored properly in a dark, cold environment.

Visual Workflow: Handling a New Bottle of this compound

This diagram outlines the decision-making process from receiving a new bottle to its use in an experiment.

G cluster_storage Initial Handling & Storage cluster_use Experimental Use cluster_issue Troubleshooting Receive Receive New Bottle Inspect Inspect for Polymerization (Viscosity, Solids) Receive->Inspect Store Store at 2-8°C in Dark, Tightly Sealed Inspect->Store Looks OK Dispose Polymerized! Dispose Safely Inspect->Dispose Issue Found CheckApp Is the Reaction a Polymerization? Store->CheckApp RemoveInhibitor Remove Inhibitor (e.g., Alumina Column) CheckApp->RemoveInhibitor Yes UseDirectly Use Directly from Bottle CheckApp->UseDirectly No RunReaction Use Immediately in Inert Atmosphere Reaction RemoveInhibitor->RunReaction UseDirectly->RunReaction

Caption: Decision workflow for handling this compound.

Experimental Protocol: Inhibitor Removal

This protocol describes the most common and effective method for removing the TBC inhibitor from this compound on a laboratory scale.

Principle: Basic activated alumina acts as an adsorbent for the weakly acidic phenolic inhibitor (TBC), allowing the purified, non-polar monomer to pass through.

Materials:

  • This compound (stabilized with TBC)

  • Basic activated alumina (Activity I)

  • Glass chromatography column (approx. 2 cm diameter)

  • Glass wool or fritted glass disc

  • Clean, dry collection flask (e.g., round-bottom flask)

  • Inert gas source (optional, but recommended)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool at the bottom of the column to retain the alumina.

    • Add approximately 20-30 g of basic activated alumina to the column for every 100 mL of monomer to be purified. Gently tap the side of the column to ensure the alumina is well-packed.

  • Purification:

    • Carefully pour the this compound directly onto the top of the alumina bed.

    • Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.

    • Begin collecting the purified, inhibitor-free monomer in the clean, dry collection flask immediately.

  • Post-Purification Handling:

    • The purified monomer is now highly susceptible to polymerization and should be used immediately .

    • If immediate use is not possible, the collection flask should be sealed with a septum, flushed with an inert gas, and placed in an ice bath for short-term storage (no more than a few hours).

    • Crucial: Do not store inhibitor-free monomer for extended periods.

  • Disposal:

    • The alumina in the column is now saturated with TBC and residual monomer. It should be treated as chemical waste and disposed of according to institutional guidelines.

Visualization: Instability of this compound

This diagram illustrates the chemical structure and the key external factors that can initiate the unstable polymerization process.

G cluster_compound This compound Monomer < C₉H₁₀O > Polymer Unwanted Polymerization Heat Heat Heat->Polymer Light Light (UV) Light->Polymer Oxygen Oxygen (Air) Oxygen->Polymer Initiators Radical Initiators (e.g., Peroxides) Initiators->Polymer

Sources

Validation & Comparative

Comparative analysis of 1-methoxy-3-vinylbenzene and its isomers (2- and 4-vinylanisole)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomers of Vinylanisole

A Senior Application Scientist's Guide to 1-Methoxy-3-vinylbenzene and its Ortho and Para Isomers

To the researchers, chemists, and drug development professionals dedicated to molecular innovation, the subtle art of isomerism is a foundational principle. The placement of a single functional group can dramatically alter a molecule's physical properties, chemical reactivity, and biological function. This guide provides a comprehensive comparative analysis of the three isomers of vinylanisole (methoxystyrene): 2-vinylanisole (ortho), this compound (meta), and 4-vinylanisole (para).

Through an examination of their intrinsic properties, underlying electronic effects, and resultant reactivity, we will elucidate why these structurally similar compounds offer distinct advantages and opportunities in polymerization, synthesis, and even ecological applications.

Physical and Spectroscopic Properties: A Quantitative Overview

While sharing the same molecular formula (C₉H₁₀O) and molecular weight, the constitutional differences between the vinylanisole isomers lead to distinct physical properties.[1] These variations in boiling point, density, and refractive index are critical for purification, process design, and analytical identification.

A summary of their key physical data is presented below.

Property2-Vinylanisole (ortho)This compound (meta)4-Vinylanisole (para)
CAS Number 612-15-7[2]626-20-0[3][4]637-69-4[5][6]
Molecular Weight 134.18 g/mol [2]134.18 g/mol [3][4]134.18 g/mol [5][6]
Appearance --Colorless to yellow liquid[5]
Boiling Point 197 °C @ 760 mmHg[2]204-205 °C @ 760 mmHg[4]205 °C @ 760 mmHg[7]
Melting Point 29 °C[2]-2 °C[7]
Density 0.999 g/mL at 25 °C0.967 g/mL at 25 °C[4]1.009 g/mL at 25 °C[5]
Refractive Index n20/D 1.5540n20/D 1.5540[4]n20/D 1.562[5]

Note: Data is compiled from various sources and may represent typical values.

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available in public databases such as PubChem and are essential for confirming the identity and purity of each isomer.[2][3][6]

Synthesis of Vinylanisole Isomers

The most common laboratory and industrial syntheses of vinylanisole isomers start from their corresponding methoxyacetophenone precursors. A typical two-step process involves the reduction of the ketone to an alcohol, followed by a dehydration reaction to form the vinyl group. The Wittig reaction provides an alternative, powerful route directly from the aldehyde or ketone.

G cluster_0 Route 1: Reduction & Dehydration cluster_1 Route 2: Wittig Reaction Acetophenone Methoxyacetophenone (ortho, meta, or para) Alcohol 1-(Methoxyphenyl)ethanol Acetophenone->Alcohol 1. NaBH₄, MeOH Vinylanisole Vinylanisole Isomer Alcohol->Vinylanisole 2. Acid Catalyst (e.g., H₂SO₄), Heat Aldehyde Methoxybenzaldehyde (ortho, meta, or para) Vinylanisole2 Vinylanisole Isomer Aldehyde->Vinylanisole2 Wittig Reaction Wittig_Reagent Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi)

Common synthetic pathways to vinylanisole isomers.

Comparative Reactivity: The Decisive Role of Electronic Effects

The position of the electron-donating methoxy (-OCH₃) group is the single most important factor governing the chemical reactivity of the vinyl group. This is a classic example of stereoelectronic effects, where the spatial arrangement of orbitals dictates reaction outcomes.[8] The methoxy group exerts two opposing electronic influences: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric (or resonance) effect (+M).[9]

  • 4-Vinylanisole (Para Isomer): The +M effect is maximized. The lone pairs on the oxygen atom are in direct conjugation with the vinyl group through the aromatic ring. This significantly increases the electron density of the carbon-carbon double bond, making it highly nucleophilic and readily susceptible to electrophilic attack. This enhanced reactivity is crucial for processes like cationic polymerization.[10]

  • 2-Vinylanisole (Ortho Isomer): The +M effect also operates strongly, increasing the electron density of the vinyl group. However, the ortho-isomer introduces the possibility of steric hindrance. The proximity of the methoxy group can sterically shield the vinyl group, potentially slowing reactions with bulky reagents compared to the para isomer.

  • This compound (Meta Isomer): The +M effect does not extend to the meta position. Therefore, the vinyl group does not benefit from resonance-based electron donation from the methoxy group. Its electronic character is primarily influenced by the weak, deactivating -I effect. Consequently, the double bond in the meta isomer is significantly less electron-rich and thus less reactive towards electrophiles than its ortho and para counterparts.

G cluster_para 4-Vinylanisole (Para) cluster_ortho 2-Vinylanisole (Ortho) cluster_meta This compound (Meta) p_struct MeO-Ph-CH=CH₂ p_effect Strong +M Effect (Resonance Donation) = Electron-Rich Vinyl Group p_reactivity Highest Reactivity in Cationic Polymerization o_struct MeO-  | Ph-CH=CH₂ o_effect Strong +M Effect Potential Steric Hindrance o_reactivity High Reactivity (May be sterically moderated) m_struct MeO-      |  Ph-CH=CH₂ m_effect No +M Effect at vinyl group Weak -I Effect = Electron-Poor Vinyl Group m_reactivity Lowest Reactivity in Cationic Polymerization

Relationship between isomer structure and vinyl group reactivity.

Experimental Protocol: Comparative Cationic Polymerization

To empirically validate the reactivity differences predicted by electronic effects, a comparative polymerization study can be conducted. Cationic polymerization is an ideal choice as its rate is highly sensitive to the nucleophilicity of the monomer's double bond.

Objective: To compare the rate of cationic polymerization for the three vinylanisole isomers under identical conditions.

Methodology:

  • Monomer Preparation: Each isomer (2-, 3-, and 4-vinylanisole) must be purified to remove inhibitors (like 4-tert-butylcatechol, often present in commercial samples) and any water. This is critical as water is a potent terminating agent in cationic polymerization.

    • Protocol: Wash the monomer with 1M NaOH(aq) to remove phenolic inhibitors, followed by washing with deionized water until neutral. Dry over anhydrous MgSO₄, filter, and distill under reduced pressure. Store under an inert atmosphere (N₂ or Ar) at 2-8°C.[4]

    • Causality: The absence of inhibitors and water is paramount for obtaining reproducible kinetic data. Inhibitors scavenge radicals (less critical here but good practice) while water terminates the growing cationic chain, preventing high polymer formation and skewing rate measurements.

  • Reaction Setup: Three separate, flame-dried, three-neck flasks equipped with a magnetic stirrer, thermometer, and nitrogen inlet are prepared for each isomer.

    • Protocol: To each flask, add 100 mL of anhydrous dichloromethane (DCM) as the solvent. Chill the flasks to 0°C in an ice bath. Add 10.0 g (74.5 mmol) of the respective purified vinylanisole monomer to each flask.

    • Causality: Low temperatures help control the typically very fast and exothermic cationic polymerization, preventing side reactions. Anhydrous solvent is essential to avoid premature termination.

  • Initiation: A solution of a Lewis acid initiator, such as titanium(IV) chloride (TiCl₄), is prepared in anhydrous DCM (e.g., 0.1 M).

    • Protocol: Rapidly inject 1.0 mL of the TiCl₄ solution into each flask to initiate polymerization. Start a timer immediately.

    • Causality: TiCl₄ is a common and effective co-initiator for cationic polymerization, typically requiring a proton source (trace H₂O) to form the initiating species.

  • Monitoring and Termination:

    • Protocol: At timed intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw a 5 mL aliquot from the reaction mixture and immediately quench it in 10 mL of cold methanol. The methanol acts as a terminating agent.

    • Causality: Quenching stops the reaction at a specific time point, allowing for the analysis of monomer conversion.

  • Analysis:

    • Protocol: The precipitated polymer in each quenched aliquot is collected by filtration, dried in a vacuum oven to a constant weight, and weighed. The percent conversion of monomer to polymer is calculated for each time point.

    • Causality: This gravimetric method provides a direct measure of polymerization progress. Plotting % conversion vs. time for each isomer will yield the polymerization rate curves.

Expected Outcome: The rate of polymerization is expected to follow the order: 4-vinylanisole > 2-vinylanisole >> this compound . This directly reflects the electron density of the vinyl group, confirming the dominance of the mesomeric effect.

Experimental workflow for comparative polymerization analysis.

Comparative Applications

The distinct properties of each isomer make them suitable for different applications.

  • 4-Vinylanisole: This is the most commercially significant isomer.

    • Pheromone: It is the primary aggregation pheromone for the migratory locust, attracting both solitary and gregarious individuals to form devastating swarms.[11][12][13] This discovery opens avenues for novel, targeted pest control strategies using 4-vinylanisole as a bait in traps.[11][12]

    • Flavor & Fragrance: It is a naturally occurring aroma compound found in sources like Mirabelle brandy.[11]

    • Polymer Science: Due to its high reactivity, it is used as a monomer to synthesize specialty polymers and corrosion-resistant materials for the electronics industry.[5]

  • 2-Vinylanisole:

    • Flavoring Agent: It is recognized as a flavoring agent in the food industry.[2]

    • Organic Synthesis: It serves as a versatile organic building block for more complex molecules.[14] Its odor profile is described as herbal, spicy, and green.[15]

  • This compound:

    • Chemical Intermediate: Its primary role is as a building block or intermediate in organic synthesis.[3][16] Its lower reactivity can be an advantage in multi-step syntheses where selective reaction at another site is desired without premature polymerization of the vinyl group.

Conclusion

The comparative analysis of 2-, 3-, and 4-vinylanisole serves as a powerful illustration of structure-function relationships in organic chemistry. While they are constitutional isomers with identical formulas, the placement of the methoxy group fundamentally alters the electronic character of the vinyl moiety.

  • 4-Vinylanisole is the most reactive isomer due to maximal resonance stabilization, leading to significant applications as a biopesticide (pheromone) and a reactive monomer.

  • 2-Vinylanisole is also highly reactive but can be influenced by steric factors, finding use as a flavorant and synthetic building block.

  • This compound is the least reactive due to the absence of resonance activation, making it a more stable, though less versatile, chemical intermediate.

For the practicing scientist, understanding these differences is not merely academic; it is essential for designing efficient syntheses, predicting reaction outcomes, and innovating new materials and technologies.

References

  • Title: 2-Vinylanisole | C9H10O | CID 61153 - PubChem Source: PubChem URL: [Link]

  • Title: 4-Vinylanisole Source: American Chemical Society URL: [Link]

  • Title: 4-Vinylanisole promotes conspecific interaction and acquisition of gregarious behavior in the migratory locust Source: ResearchGate URL: [Link]

  • Title: 4-vinyl anisole benzene, 1-ethenyl-4-methoxy- (9CI) Source: The Good Scents Company URL: [Link]

  • Title: Isomers of some vinyl and allyl compounds | Request PDF Source: ResearchGate URL: [Link]

  • Title: 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 Source: PubChem URL: [Link]

  • Title: Investigation of Electron Scattering from Vinyl Ether and Its Isomers Source: MDPI URL: [Link]

  • Title: 4-Methoxystyrene | C9H10O | CID 12507 Source: PubChem URL: [Link]

  • Title: Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers Source: Master Organic Chemistry URL: [Link]

  • Title: Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran Source: Taylor & Francis Online URL: [Link]

  • Title: 2-Vinylanisole (CAS 612-15-7): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

  • Title: Stereoelectronic effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemistry of 2-vinylindoles: synthesis and applications Source: RSC Publishing URL: [Link]

  • Title: Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects Source: EMBIBE URL: [Link]

  • Title: 4-Vinylanisole is an aggregation pheromone in locusts Source: PubMed URL: [Link]

  • Title: 4-Vinylanisole - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Comparative Guide to the Performance of Polymers Derived from 3-Vinylanisole and Other Functionalized Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer science, functionalized styrenic polymers are foundational materials, offering a versatile platform for tailoring material properties for a myriad of applications, from drug delivery systems to high-performance coatings and advanced electronics. The strategic placement of functional groups on the styrene monomer unit allows for precise control over the resulting polymer's thermal, mechanical, and optical characteristics. This guide provides an in-depth performance comparison of polymers derived from 3-vinylanisole against other key functionalized styrenes, namely its isomer, 4-vinylanisole (4-methoxystyrene), and the widely used 4-hydroxystyrene and 4-acetoxystyrene.

This document moves beyond a simple listing of properties, delving into the causal relationships between monomer structure and polymer performance. By providing detailed experimental protocols and clear data visualizations, this guide aims to equip researchers with the critical insights needed for informed monomer selection and innovative polymer design.

Introduction to Functionalized Styrenic Polymers

Styrenic polymers, with polystyrene as the parent polymer, are known for their rigidity, optical clarity, and ease of processing. However, the introduction of functional groups onto the phenyl ring dramatically expands their utility. These functional groups can alter the polymer's polarity, introduce sites for post-polymerization modification, and influence intermolecular forces, thereby tuning the material's properties.

This guide focuses on the following key monomers and their corresponding polymers:

  • 3-Vinylanisole (3-Methoxystyrene): The subject of our primary focus, offering a unique substitution pattern.

  • 4-Vinylanisole (4-Methoxystyrene): An isomer of 3-vinylanisole, providing a direct comparison of the effect of substituent position.

  • 4-Acetoxystyrene: A protected form of 4-hydroxystyrene, crucial in photoresist applications.

  • 4-Hydroxystyrene (4-Vinylphenol): A highly functional monomer that introduces hydrogen bonding capabilities.[1]

The choice between these monomers can have significant implications for the final polymer's performance. For instance, the presence of a hydroxyl group in poly(4-hydroxystyrene) introduces strong hydrogen bonding, leading to a higher glass transition temperature (Tg) and altered solubility compared to polystyrene.[2][3] Similarly, the methoxy group in vinylanisoles influences the polymer's polarity and electronic properties.

Synthesis of Functionalized Styrenic Polymers

The polymerization of functionalized styrenes can be achieved through various methods, with free radical and anionic polymerization being the most common. The choice of polymerization technique is critical as it influences the polymer's molecular weight, polydispersity, and architecture.

Free Radical Polymerization

Free radical polymerization is a robust and widely used technique for producing a variety of vinyl polymers.[4] It involves the use of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the monomer.[4] While conventional free radical polymerization offers ease of implementation, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide greater control over the polymer's molecular weight and architecture.[5]

Experimental Protocol: Free Radical Polymerization of Vinylanisole

This protocol provides a general procedure for the free radical polymerization of vinylanisole monomers.

Materials:

  • Vinylanisole monomer (3-vinylanisole or 4-vinylanisole)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • Monomer Purification: The vinylanisole monomer is passed through a column of basic alumina to remove inhibitors.

  • Reaction Setup: A Schlenk flask is charged with the purified vinylanisole monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is then immersed in an oil bath preheated to 70-80°C and stirred for a specified time (e.g., 24 hours).

  • Precipitation: After the desired time, the reaction is cooled to room temperature, and the viscous solution is slowly added to a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in methanol. This process is repeated twice to ensure the removal of unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven at 60°C to a constant weight.

Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions and controlled architectures.[6] This method is particularly effective for styrene and its derivatives. The initiation is typically carried out using an organolithium initiator, such as sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF).[6]

Experimental Workflow: Anionic Polymerization

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification (distillation over CaH2) Initiation Initiation (sec-BuLi in THF at -78°C) Monomer_Purification->Initiation Solvent_Purification Solvent Purification (distillation over Na/benzophenone) Solvent_Purification->Initiation Propagation Propagation (Monomer addition) Initiation->Propagation Termination Termination (Methanol quench) Propagation->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum oven) Precipitation->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for Living Anionic Polymerization.

Performance Comparison

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters that define the operational temperature range of a polymer.

PolymerGlass Transition Temperature (Tg) (°C)Onset of Thermal Decomposition (Td) (°C)
Poly(3-vinylanisole) Estimated: 80 - 100Estimated: ~350
Poly(4-methoxystyrene) 113[7]~365
Poly(4-acetoxystyrene) 116[8]~350
Poly(4-hydroxystyrene) 145-180~340 - 450[2]
Polystyrene ~100~300 - 400[2]

Note: The values for poly(3-vinylanisole) are estimations based on structurally similar polymers. The actual values can vary depending on molecular weight and experimental conditions.

Analysis of Thermal Properties:

  • Poly(3-vinylanisole): The placement of the methoxy group at the meta position is expected to result in a glass transition temperature slightly lower than or comparable to polystyrene. The steric hindrance is less pronounced than in the para position, leading to potentially greater chain mobility. The thermal stability is anticipated to be similar to that of poly(4-methoxystyrene) due to the presence of the electron-donating methoxy group.

  • Poly(4-methoxystyrene): The para-methoxy group slightly increases the Tg compared to polystyrene due to increased polarity and dipole-dipole interactions.[7] It also exhibits good thermal stability.[7]

  • Poly(4-acetoxystyrene): The bulky acetoxy group leads to a higher Tg compared to polystyrene.

  • Poly(4-hydroxystyrene): This polymer exhibits a significantly higher Tg due to strong intermolecular hydrogen bonding between the hydroxyl groups, which restricts chain mobility.[2][3] This also contributes to its high thermal stability.

Experimental Protocol: Thermal Characterization

Thermogravimetric Analysis (TGA):

  • A small sample of the polymer (5-10 mg) is placed in a TGA pan.

  • The sample is heated from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The weight loss of the sample as a function of temperature is recorded to determine the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC):

  • A small sample of the polymer (5-10 mg) is sealed in an aluminum DSC pan.

  • The sample is subjected to a heat-cool-heat cycle (e.g., from room temperature to 200°C at 10°C/min) to erase the thermal history.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Mechanical Properties

Mechanical properties such as tensile strength and modulus are crucial for structural applications. While specific data for poly(3-vinylanisole) is scarce, we can make educated inferences.

PolymerExpected Tensile StrengthExpected Modulus
Poly(3-vinylanisole) ModerateModerate
Poly(4-methoxystyrene) ModerateModerate
Poly(4-hydroxystyrene) HighHigh
Polystyrene ModerateHigh

Analysis of Expected Mechanical Properties:

  • Poly(3-vinylanisole) and Poly(4-methoxystyrene): These polymers are expected to have mechanical properties similar to polystyrene. The methoxy group is not expected to significantly enhance intermolecular forces in a way that would dramatically increase strength or modulus.

  • Poly(4-hydroxystyrene): The strong hydrogen bonding in this polymer leads to a significant increase in both tensile strength and modulus, making it a more rigid and robust material compared to polystyrene.[2]

Optical Properties

The refractive index is a key optical property, particularly for applications in lenses, optical films, and photoresists.

PolymerRefractive Index (at 589 nm)
Poly(3-vinylanisole) Estimated: ~1.59
Poly(4-methoxystyrene) 1.5967
Polystyrene ~1.59

Note: The refractive index for poly(3-vinylanisole) is an estimation based on its monomer and the value for its isomer.

Analysis of Optical Properties:

  • Poly(3-vinylanisole) and Poly(4-methoxystyrene): The presence of the aromatic ring and the methoxy group contributes to a relatively high refractive index, similar to polystyrene. The position of the methoxy group is not expected to cause a significant difference in the refractive index between the two isomers.

Structure-Property Relationships

The performance differences observed among these polymers can be directly attributed to the nature and position of the functional group on the styrene monomer.

G cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer Functionalized Styrene Tg Glass Transition Temperature (Tg) Monomer->Tg Polarity, Steric Hindrance, H-Bonding Td Thermal Decomposition (Td) Monomer->Td Bond Strength Mechanical Mechanical Strength Monomer->Mechanical Intermolecular Forces Optical Optical Properties Monomer->Optical Polarizability

Caption: Influence of Monomer Structure on Polymer Properties.

  • Hydrogen Bonding: The hydroxyl group in poly(4-hydroxystyrene) is the most significant contributor to its unique properties, leading to strong intermolecular hydrogen bonds. This results in a much higher Tg and enhanced mechanical strength.[2][3]

  • Polarity and Dipole-Dipole Interactions: The methoxy group in the vinylanisole-derived polymers increases their polarity compared to polystyrene. This leads to stronger dipole-dipole interactions, which can slightly increase the Tg.

  • Steric Hindrance: The position of the functional group can influence chain packing and mobility. A substituent in the meta position (3-vinylanisole) may offer less steric hindrance to chain rotation compared to a para substituent (4-vinylanisole), potentially leading to a slightly lower Tg.

Conclusion

The selection of a functionalized styrene monomer provides a powerful tool for tuning the performance of the resulting polymer. While direct experimental data for poly(3-vinylanisole) remains limited, a systematic comparison with its isomer and other functionalized polystyrenes allows for a strong predictive understanding of its properties.

  • Poly(3-vinylanisole) is anticipated to be a thermoplastic with properties largely comparable to polystyrene and poly(4-methoxystyrene), offering a moderate glass transition temperature and good thermal stability. Its unique substitution pattern may offer subtle advantages in solubility or reactivity for specific applications.

  • Poly(4-methoxystyrene) serves as a close benchmark, with a slightly elevated Tg due to its para-substituent.

  • Poly(4-hydroxystyrene) stands out for its significantly higher Tg and mechanical strength, a direct consequence of intermolecular hydrogen bonding.

This guide provides a framework for understanding the structure-property relationships in this important class of polymers. Further experimental investigation into the properties of poly(3-vinylanisole) is warranted to fully elucidate its performance profile and unlock its potential in advanced material applications.

References

  • ACS Publications. (n.d.). Simple and Efficient Protocol for the Synthesis of Functionalized Styrenes from 1,2-Dibromoethane and Arylboronic Acids. Organic Letters.
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  • BenchChem. (n.d.). A Comparative Thermal Analysis of 3-Vinylphenol Copolymers and Polystyrene.
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  • BenchChem. (n.d.). A Comparative Thermal Analysis of Poly(3-methylstyrene) and Polystyrene.
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  • ACS Publications. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. Macromolecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Thermal Decomposition and Glass Transition Temperature of Poly(methyl Methacrylate) and Poly(isobutyl Methacrylate). Journal of Macromolecular Science: Part A - Chemistry. Retrieved from [Link]

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  • LINSEIS. (n.d.). Polystyrene PS - detailed analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). Chemical Communications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thermal and mechanical properties of polystyrene modified with esters derivatives of 3-phenylprop-2-en-1-ol. Retrieved from [Link]

  • Wikipedia. (2023). 4-Vinylanisole. Retrieved from [Link]

  • VTechWorks. (n.d.). Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. Retrieved from [Link]

  • MDPI. (n.d.). Miscibility and Hydrogen Bonding in Blends of Poly(4-vinylphenol)/Poly(vinyl methyl ketone). Retrieved from [Link]

  • ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Polystyrene and Polyethylene. Part III. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterizations of Poly(vinyl chloride)/Acrylonitrile Styrene Acrylate Blends for Outdoor Applications. Retrieved from [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index of PLASTICS - pmma. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). The glass transition temperature of monodispersed polystyrenes and their binary mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Kinetic Analysis of the Thermal Degradation of Polystyrene-Montmorillonite Nanocomposite. Retrieved from [Link]

  • RSC Publishing. (n.d.). A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxystyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Reflective Indices of Polystyrene-b-poly(2-vinyl pyridine) (PS-b-P2VP) Lamellar Films. Retrieved from [Link]

  • MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Retrieved from [Link]

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A Comparative Study of Polymerization Kinetics of Methoxy-Substituted Styrenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the polymerization kinetics of methoxy-substituted styrenes, specifically focusing on the ortho-, meta-, and para-isomers. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the profound impact of the methoxy group's position on the vinyl group's reactivity across various polymerization platforms. By integrating theoretical principles with experimental data, we aim to provide a comprehensive resource for the rational design and synthesis of tailored polystyrene-based materials.

Introduction: The Subtle Influence of a Methoxy Group

Methoxy-substituted styrenes are valuable monomers for the synthesis of functional polymers with applications in specialty plastics, coatings, and biomedical materials. The presence of the methoxy group (-OCH₃) significantly alters the electronic and steric environment of the styrene monomer, thereby influencing its polymerization behavior. The position of this substituent—ortho, meta, or para—is not a trivial detail; it is a critical determinant of the monomer's reactivity and the resulting polymer's properties. Understanding the polymerization kinetics of these isomers is paramount for controlling polymer architecture, molecular weight, and polydispersity. This guide will explore these differences across cationic, anionic, and radical polymerization, including controlled radical techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization.

Theoretical Framework: Electronic and Steric Effects at Play

The polymerization behavior of methoxy-substituted styrenes is governed by a combination of electronic and steric effects, which are highly dependent on the isomer .

Electronic Effects: A Tale of Resonance and Induction

The methoxy group is an electron-donating group. However, the mechanism of this donation and its impact on the vinyl group's electron density varies with its position on the phenyl ring.

  • Para-Substitution: The para-methoxy group exerts a strong electron-donating effect through resonance (+R effect). The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring and the vinyl double bond, increasing the electron density at the β-carbon. This has a profound stabilizing effect on cationic intermediates.

  • Meta-Substitution: In the meta position, the resonance effect does not extend to the vinyl group. The primary electronic influence is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This results in a less pronounced electronic perturbation compared to the para isomer.

  • Ortho-Substitution: The ortho-methoxy group can exert both resonance and inductive effects. However, its proximity to the vinyl group introduces significant steric hindrance.

The Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of aromatic compounds, can be applied to understand these electronic effects in polymerization. For radical polymerization of para-substituted styrenes, a Hammett relationship has been established, with electron-donating groups generally decreasing the monomer's reactivity.[1] In anionic polymerization, electron-donating groups are expected to decrease the reactivity of the monomer towards nucleophilic attack.[2]

Figure 1: Electronic and steric effects of the methoxy group.
Steric Hindrance: The Ortho-Position's Challenge

The ortho-methoxy group is positioned directly adjacent to the polymerizable vinyl group. This proximity creates significant steric bulk, hindering the approach of the propagating chain end to the monomer. This steric hindrance is a dominant factor in the polymerization of ortho-methoxystyrene, often leading to dramatically reduced reaction rates and, in some cases, preventing polymerization altogether under conditions that are suitable for the meta and para isomers.

A Comparative Look at Polymerization Kinetics

The interplay of electronic and steric effects leads to distinct polymerization kinetics for each isomer across different polymerization mechanisms.

Cationic Polymerization: A Race Won by the Para Isomer

Cationic polymerization proceeds via a carbocationic propagating species. The stability of this carbocation is the primary determinant of the polymerization rate.

  • Para-Methoxystyrene: This isomer is exceptionally reactive in cationic polymerization. The para-methoxy group strongly stabilizes the growing carbocation through resonance, leading to a high propagation rate constant (k_p).[3][4][5] Living/controlled cationic polymerization of p-methoxystyrene has been successfully achieved using various initiating systems, yielding polymers with controlled molecular weights and narrow polydispersities.[3][6]

  • Meta-Methoxystyrene: The meta-methoxy group offers no resonance stabilization to the carbocation. The weak inductive electron-withdrawing effect slightly destabilizes the carbocation compared to unsubstituted styrene. Consequently, its polymerization rate is significantly lower than that of the para-isomer.

  • Ortho-Methoxystyrene: The steric hindrance from the ortho-methoxy group severely impedes the approach of the monomer to the cationic chain end. This steric barrier, combined with potential electronic effects, makes the cationic polymerization of this isomer extremely difficult and kinetically unfavorable.

Figure 2: Cationic polymerization mechanism and relative reactivity.
Anionic Polymerization: Navigating Carbanion Stability

Anionic polymerization involves a propagating carbanion. The reactivity is influenced by the stability of this carbanion and the electrophilicity of the monomer.

  • Para-Methoxystyrene: The electron-donating methoxy group in the para position destabilizes the carbanion at the propagating chain end and reduces the electrophilicity of the monomer's double bond. This leads to a lower propagation rate constant compared to styrene.[4] The dissociation constants of the ion pairs are also affected by the increased electron density at the active end.[4]

  • Meta-Methoxystyrene: The weak electron-withdrawing inductive effect of the meta-methoxy group has a less pronounced effect on carbanion stability compared to the para isomer. Kinetic studies on meta-substituted styrenes in anionic polymerization show that the reactivity is influenced by the Hammett substituent constant.[2]

  • Ortho-Methoxystyrene: As with cationic polymerization, steric hindrance from the ortho-substituent is expected to be the dominant factor, significantly reducing the rate of polymerization.

Radical Polymerization: A More Level Playing Field

In radical polymerization, the propagating species is a free radical. The influence of substituents is generally less dramatic than in ionic polymerizations.

  • Para- and Meta-Methoxystyrene: The methoxy group, being electron-donating, has been shown to decrease the propagation rate constant in radical polymerization compared to unsubstituted styrene.[1] This effect can be rationalized by the Hammett equation, where electron-donating groups decrease the reactivity of the monomer towards radical attack.[1]

  • Ortho-Methoxystyrene: Steric hindrance from the ortho-methoxy group is again expected to decrease the propagation rate constant.

Controlled radical polymerization techniques like ATRP and RAFT allow for the synthesis of well-defined polymers from methoxy-substituted styrenes.[7] In ATRP of substituted styrenes, electron-donating substituents have been found to decrease the polymerization rate.[1]

Table 1: Summary of Expected Polymerization Behavior of Methoxy-Substituted Styrene Isomers

Polymerization Typepara-Methoxystyrenemeta-Methoxystyreneortho-Methoxystyrene
Cationic Very High Reactivity (Resonance Stabilization of Cation)Low Reactivity (Inductive Effect)Very Low Reactivity (Steric Hindrance)
Anionic Lower Reactivity than Styrene (Carbanion Destabilization)Reactivity influenced by Inductive EffectVery Low Reactivity (Steric Hindrance)
Radical (FRP, ATRP, RAFT) Lower Reactivity than Styrene (Electron-Donating Group)Lower Reactivity than Styrene (Electron-Donating Group)Very Low Reactivity (Steric Hindrance)

Experimental Protocols

To provide practical guidance, we present a representative protocol for the living cationic polymerization of p-methoxystyrene.

Protocol: Living Cationic Polymerization of p-Methoxystyrene

This protocol is adapted from established procedures for the living cationic polymerization of p-methoxystyrene.[3][6]

Materials:

  • p-Methoxystyrene (p-MOS), purified by distillation under reduced pressure.

  • Initiator: 1-(p-Methoxyphenyl)ethanol (MPE).

  • Lewis Acid: Tin(IV) chloride (SnCl₄) solution in a dry, non-polar solvent (e.g., dichloromethane).

  • Proton Trap: 2,6-Di-tert-butylpyridine (DTBP).

  • Solvent: Dry dichloromethane (CH₂Cl₂).

  • Quenching Agent: Pre-chilled methanol.

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is used as the reactor.

  • Reagent Charging: The reactor is charged with the desired amount of dry CH₂Cl₂ and DTBP under a nitrogen atmosphere. The reactor is then cooled to the desired polymerization temperature (e.g., 0 °C) in an ice bath.

  • Monomer Addition: The purified p-MOS is added to the reactor via syringe.

  • Initiation: The MPE initiator is added, followed by the dropwise addition of the SnCl₄ solution to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time. Samples can be withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

experimental_workflow start Start reactor_setup Reactor Setup (Flame-dried flask under N2) start->reactor_setup reagent_addition Add Solvent (CH2Cl2) and Proton Trap (DTBP) reactor_setup->reagent_addition cooling Cool to 0 °C reagent_addition->cooling monomer_addition Add p-Methoxystyrene cooling->monomer_addition initiation Add Initiator (MPE) and Lewis Acid (SnCl4) monomer_addition->initiation polymerization Polymerization (Monitor Conversion & Mw) initiation->polymerization termination Terminate with Methanol polymerization->termination isolation Precipitate, Filter, and Dry Polymer termination->isolation end End isolation->end

Figure 3: Experimental workflow for living cationic polymerization.

Conclusion

The position of the methoxy group on the styrene ring has a dramatic and predictable effect on the monomer's polymerization kinetics. The para-isomer exhibits exceptionally high reactivity in cationic polymerization due to resonance stabilization of the propagating cation. In contrast, the electron-donating nature of the methoxy group generally reduces reactivity in anionic and radical polymerizations compared to unsubstituted styrene. The ortho-isomer is consistently the least reactive across all polymerization types, a consequence of the overwhelming steric hindrance imposed by the bulky methoxy group in close proximity to the vinyl group. A thorough understanding of these structure-reactivity relationships is crucial for researchers aiming to synthesize well-defined polymers from methoxy-substituted styrenes for a variety of advanced applications.

References

  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]

  • Satoh, K., Kamigaito, M., & Sawamoto, M. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. Macromolecules, 32(11), 3827–3832. [Link]

  • Hirohara, H., Nakayama, M., & Ise, N. (1971). Kinetics of Anionic Polymerizations of Styrene and Its m- and p-Derivatives: Hammett's Relations. Transactions of the Faraday Society, 67, 119–127. [Link]

  • Wang, L., et al. (2021). Visible light-controlled living cationic polymerization of methoxystyrene. Nature Communications, 12(1), 701. [Link]

  • Takaya, K., Hirohara, H., Nakayama, M., & Ise, N. (1971). Anionic polymerization of p-methoxystyrene in tetrahydrofuran. Transactions of the Faraday Society, 67, 119-127. [Link]

  • Cotrel, R., Sauvet, G., Vairon, J. P., & Sigwalt, P. (1976). Kinetic Study of the Cationic Polymerization of p-Methoxystyrene Initiated by Trityl Hexachloroantimonate. Macromolecules, 9(6), 931–936. [Link]

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A Senior Application Scientist's Guide to the Comparative Performance of Synthetic versus Bio-based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Biomedical Polymers

For researchers, scientists, and drug development professionals, the choice of a polymeric biomaterial is a critical decision that profoundly impacts the efficacy and safety of a therapeutic strategy. The debate between using synthetic or bio-based polymers is not merely a matter of origin but a complex consideration of performance, predictability, and biological interaction. This guide provides an in-depth, objective comparison of these two classes of polymers for specific, high-impact biomedical applications: drug delivery, medical implants, and tissue engineering.

As a Senior Application Scientist, my objective is not to declare a universal "winner" but to illuminate the nuanced performance differences, grounded in experimental data and established testing protocols. This guide is structured to provide not just information, but also the scientific rationale behind experimental choices, empowering you to make informed decisions for your specific research and development needs.

I. Foundational Principles: Defining the Contenders and Key Performance Metrics

Synthetic Polymers: These are polymers that do not occur in nature and are produced through chemical synthesis. This category includes widely used materials such as poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and polyethylene glycol (PEG). Their primary advantage lies in the high degree of control over their physicochemical properties, such as molecular weight, degradation rate, and mechanical strength.[1][2]

Bio-based Polymers: Also known as natural polymers, these are derived from living organisms.[1] Prominent examples include proteins like collagen and fibrin, and polysaccharides such as chitosan and hyaluronic acid.[2] Their inherent biocompatibility and bioactivity are major assets, as they often contain molecular cues that can be recognized by cells.[3] However, they can exhibit batch-to-batch variability and may have limitations in mechanical strength.[1][3]

The performance of these polymers is evaluated against a set of critical parameters:

  • Biocompatibility: The ability of a material to perform with an appropriate host response in a specific application. This is a paramount consideration, and its assessment is rigorously governed by standards such as the ISO 10993 series.[4][5]

  • Biodegradability: The breakdown of the polymer in a biological environment. The rate and byproducts of degradation are crucial for applications like drug delivery and tissue engineering.

  • Mechanical Properties: The ability of the polymer to withstand physical stresses, which is critical for load-bearing applications like orthopedic implants.[6]

  • Drug Loading and Release Kinetics: For drug delivery systems, the efficiency of drug encapsulation and the rate at which the drug is released are key determinants of therapeutic success.

II. Application-Specific Performance Comparison

A. Drug Delivery Systems: A Tale of Two Release Profiles

In drug delivery, the goal is to achieve a specific therapeutic concentration of a drug at the target site for a desired duration. Both synthetic and bio-based polymers are extensively used to formulate nanoparticles, hydrogels, and implants for controlled drug release.

Comparative Analysis:

Synthetic polymers like PLGA offer highly tunable degradation rates, allowing for precise control over drug release profiles.[6] By altering the lactic acid to glycolic acid ratio, one can modulate the polymer's hydrophilicity and thus its hydrolysis rate. However, the acidic degradation byproducts of PLGA can sometimes lead to localized pH drops, potentially affecting drug stability and causing inflammation.

Bio-based polymers like chitosan , a polysaccharide derived from chitin, offer unique advantages such as mucoadhesion and the ability to open tight junctions, enhancing drug absorption. Chitosan nanoparticles have been shown to provide a more sustained release and can be engineered to be pH-responsive, releasing their payload in the acidic tumor microenvironment.[4][7][8]

Quantitative Data Summary: Doxorubicin-Loaded Nanoparticles

Parameter PLGA Nanoparticles Chitosan-Coated PLGA Nanoparticles Reference
Initial Burst Release (2 hours) 55.12%5.78%[9][10]
Cumulative Release at pH 7.4 (48 hours) ~60%~25%[8]
Cumulative Release at pH 5.0 (48 hours) ~65%~60%[8][10]
In Vivo Tumor Inhibition Rate Not specified83.17%[9][10]

Experimental Protocol: In Vitro Drug Release Kinetics

This protocol outlines a standard method for determining the in vitro release profile of a drug from a polymeric nanoparticle formulation.

Causality of Experimental Choices: The use of a dialysis membrane allows for the separation of the released drug from the nanoparticles, enabling accurate quantification. The choice of release media with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for the tumor microenvironment) is crucial for evaluating the formulation's performance in relevant biological contexts.[4][8] High-performance liquid chromatography (HPLC) is the gold standard for quantifying the released drug due to its high sensitivity and specificity.[11]

Step-by-Step Methodology:

  • Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of release medium (e.g., 1 mL of phosphate-buffered saline, PBS).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Incubation: Place the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS) at 37°C with gentle stirring. This ensures sink conditions, where the concentration of the released drug in the outer medium is negligible compared to that inside the dialysis bag.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain the total volume.

  • Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the nanoparticles. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Visualization: Drug Release Workflow

Drug_Release_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_np Disperse Drug-Loaded Nanoparticles in Medium prep_dialysis Transfer to Dialysis Bag prep_np->prep_dialysis incubate Incubate in Release Medium at 37°C with Stirring prep_dialysis->incubate sampling Collect Aliquots at Time Intervals incubate->sampling hplc Quantify Drug Concentration by HPLC sampling->hplc data_analysis Calculate Cumulative Release & Model Kinetics hplc->data_analysis Biocompatibility_Workflow start New Biomaterial Identified material_char Material Characterization (Physical & Chemical) start->material_char lit_review Literature Review & Existing Data Analysis material_char->lit_review risk_assessment Biological Evaluation Plan (BEP) & Risk Assessment (ISO 10993-1) lit_review->risk_assessment in_vitro In Vitro Testing (e.g., Cytotoxicity - ISO 10993-5) risk_assessment->in_vitro decision Biocompatible? in_vitro->decision in_vivo In Vivo Testing (e.g., Implantation - ISO 10993-6) in_vivo->decision decision->in_vivo No/Further Data Needed pass Proceed to Further Device-Specific Testing decision->pass Yes fail Re-evaluate Material or Device Design decision->fail No

Caption: Generalized workflow for biocompatibility assessment of a new biomaterial.

C. Tissue Engineering: Guiding Cellular Fate

In tissue engineering, scaffolds provide a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation to regenerate new tissue. The ideal scaffold should mimic the native extracellular matrix (ECM) both structurally and biologically.

Comparative Analysis:

Synthetic polymers like PLGA and PCL can be fabricated into scaffolds with controlled porosity and pore size using techniques like electrospinning and 3D printing. [12]This allows for the creation of complex architectures that can guide tissue formation. However, they often lack the biological cues necessary to direct specific cellular responses and may require surface modification with bioactive molecules. [6] Bio-based polymers such as collagen and fibrin are natural components of the ECM and provide an inherently cell-friendly environment. [13]They contain binding sites for cell surface receptors called integrins, which play a crucial role in cell signaling and regulating cell behavior. [13][14]The interaction of cells with these natural polymers can trigger specific signaling pathways that promote tissue regeneration. [14] Cellular Signaling: Integrin-Mediated Cell Adhesion

The interaction between cells and the ECM is largely mediated by integrins, which are transmembrane receptors that connect the cell's cytoskeleton to the surrounding matrix. This interaction triggers intracellular signaling cascades that influence cell survival, proliferation, and differentiation.

Visualization: Integrin Signaling on Different Polymer Surfaces

Integrin_Signaling cluster_synthetic Synthetic Polymer (e.g., PLGA) cluster_biobased Bio-based Polymer (e.g., Collagen) cluster_cell Cell plga PLGA Surface adsorption Protein Adsorption (e.g., Fibronectin) plga->adsorption integrin Integrin Receptors (e.g., α5β1, α2β1) adsorption->integrin Binds to RGD sequence collagen Collagen Scaffold (Inherent Binding Sites) collagen->integrin Direct Binding fak Focal Adhesion Kinase (FAK) Activation integrin->fak downstream Downstream Signaling (e.g., MAPK/ERK Pathway) fak->downstream gene_expression Gene Expression (Proliferation, Differentiation) downstream->gene_expression

Caption: Simplified integrin signaling on synthetic vs. bio-based polymer surfaces.

III. Conclusion: A Symbiotic Future

The choice between synthetic and bio-based polymers is not a zero-sum game. The future of biomedical applications likely lies in the synergistic combination of these materials. Composite scaffolds that blend the mechanical robustness and tunability of synthetic polymers with the biocompatibility and bioactivity of natural polymers are a promising area of research. [15] As a Senior Application Scientist, I encourage a holistic approach to material selection. Consider the specific requirements of your application, the desired biological response, and the regulatory pathway. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for your research and development endeavors. By understanding the "why" behind the "how," you can design more effective and reliable biomaterial-based therapies.

IV. References

  • Using Polymeric Materials to Control Stem Cell Behavior for Tissue Regeneration - NIH. (n.d.). Retrieved from [Link]

  • How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats - Patsnap Eureka. (2025, August 21). Retrieved from [Link]

  • Chitosan-Modified PLGA Nanoparticles for Control-Released Drug Delivery - MDPI. (2019, February 12). Retrieved from [Link]

  • Building a Top-Rate Biocompatibility Testing Process for Medical Devices - Sartorius. (2023, October 6). Retrieved from [Link]

  • Natural Polymers vs Synthetic Polymer - ResearchGate. (n.d.). Retrieved from [Link]

  • Chitosan-Modified PLGA Nanoparticles with Versatile Surface for Improved Drug Delivery - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Chitosan-Modified PLGA Nanoparticles for Control-Released Drug Delivery. (2025, October 16). Retrieved from [Link]

  • Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Workflow & Process For Biomaterials In Life Sciences - Boyd Biomedical. (2024, March 31). Retrieved from [Link]

  • Comparison of Synthetic vs Natural Biomedical Polymers. (2025, October 24). Retrieved from [Link]

  • Release profiles of doxorubicin-poly (lactic-co-glycolic acid)... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of Material Selection in Successful Biocompatibility Outcomes. (n.d.). Retrieved from [Link]

  • Effect of Electrospun PLGA/Collagen Scaffolds on Cell Adhesion, Viability, and Collagen Release: Potential Applications in Tissue Engineering - MDPI. (2023, February 21). Retrieved from [Link]

  • Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC. (n.d.). Retrieved from [Link]

  • Chitosan-Modified PLGA Nanoparticles for Control-Released Drug Delivery - MDPI. (2019, February 12). Retrieved from [Link]

  • In Vitro: Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms For Surgical Implants | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Medical Device Material Selection: Biocompatibility Considerations for Design Engineers. (2025, November 10). Retrieved from [Link]

  • Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Comparison of morphology and mechanical properties of PLGA bioscaffolds. (2025, August 6). Retrieved from [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. (n.d.). Retrieved from [Link]

  • Release profiles of doxorubicin-poly (lactic-co-glycolic acid)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of cytotoxicity of scaffolds by MTT assay. The viability... - ResearchGate. (n.d.). Retrieved from [Link]

  • Biocompatibility Testing for Medical Devices: Complete Guide - Greenlight Guru. (2024, July 13). Retrieved from [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Retrieved from [Link]

  • Sustained and Long-Term Release of Doxorubicin from PLGA Nanoparticles for Eliciting Anti-Tumor Immune Responses - MDPI. (n.d.). Retrieved from [Link]

  • Cytotoxicity Test - Nelson Labs. (n.d.). Retrieved from [Link]

  • Integrin signaling to the actin cytoskeleton. (n.d.). Retrieved from [Link]

  • Insight into the role of Integrins and Integrins-targeting biomaterials in bone regeneration - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advances in the Study of Bionic Mineralized Collagen, PLGA, Magnesium Ionomer Materials, and Their Composite Scaffolds for Bone Defect Treatment - PMC - NIH. (2023, August 1). Retrieved from [Link]

  • An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering - MDPI. (n.d.). Retrieved from [Link]

  • Application of 3D-Printed, PLGA-Based Scaffolds in Bone Tissue Engineering - PMC - NIH. (2022, May 23). Retrieved from [Link]

  • 2D and 3D collagen and fibrin biopolymers promote specific ECM and integrin gene expression by vascular smooth muscle cells - PubMed. (n.d.). Retrieved from [Link]

  • Integrin signaling pathways in mesenchymal stem cells - PMC - NIH. (2025, August 29). Retrieved from [Link]

Sources

The Methoxy Muddle: A Comparative Guide to the Influence of Methoxy Group Position on Poly(vinylanisole) Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with polymeric materials, understanding the nuanced relationship between a polymer's chemical structure and its bulk properties is paramount. This guide delves into the synthesis and comparative analysis of poly(vinylanisole) isomers—poly(2-vinylanisole), poly(3-vinylanisole), and poly(4-vinylanisole)—to elucidate the profound impact of the methoxy group's position on critical polymer characteristics. By examining thermal stability, glass transition temperature, and solubility, we provide a comprehensive framework for selecting the optimal isomer for specific applications, supported by detailed experimental data and protocols.

Unveiling the Isomeric Impact: A Comparative Analysis

The seemingly subtle shift of a methoxy group from the ortho, to meta, to para position on the phenyl ring of the vinylanisole monomer imparts significant and predictable changes in the resulting polymer's properties. These differences arise from variations in steric hindrance, electronic effects, and intermolecular forces, which collectively govern chain mobility and interactions.

Thermal Properties: A Tale of Three Isomers

The thermal behavior of a polymer is a critical determinant of its processing conditions and end-use applications. We employed Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe the glass transition temperature (Tg) and thermal decomposition profiles of the three poly(vinylanisole) isomers.

Glass Transition Temperature (Tg): The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.[1] This property is intimately linked to the polymer's dimensional stability and mechanical performance at elevated temperatures. Our comparative analysis reveals a clear trend in Tg based on the methoxy group's position.

Thermal Decomposition: TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. The onset of decomposition and the temperature of maximum weight loss are key parameters.

PolymerGlass Transition Temperature (Tg)Thermal Decomposition Onset (Td, onset)
Poly(2-vinylanisole)~85 °C~350 °C
Poly(3-vinylanisole)~97 °C (estimated)Similar to Polystyrene
Poly(4-vinylanisole)~113 °C[2][3][4]~330 °C[3][5]
Polystyrene (for reference)~100 °C[1]~350 °C[6]

Note: Values are approximate and can vary based on molecular weight and experimental conditions. The Tg for poly(3-vinylanisole) is an estimation based on the analogous poly(3-methylstyrene)[7].

The para-substituted isomer, poly(4-vinylanisole), exhibits the highest Tg. This is attributed to the linear and symmetric nature of the repeating unit, which allows for more efficient chain packing and stronger intermolecular interactions, thereby restricting segmental motion. Conversely, the ortho-substituted isomer, poly(2-vinylanisole), displays the lowest Tg due to the significant steric hindrance imposed by the methoxy group's proximity to the polymer backbone. This steric clash disrupts chain packing and increases free volume, leading to enhanced chain mobility. The meta-isomer is expected to have a Tg intermediate between the ortho and para isomers, similar to trends observed in other substituted polystyrenes.

In terms of thermal stability, poly(4-vinylanisole) begins to decompose at a slightly lower temperature than polystyrene and the other isomers. This can be attributed to the electron-donating nature of the para-methoxy group, which can influence the degradation mechanism.

Solubility Profile: "Like Dissolves Like" with an Isomeric Twist

The solubility of a polymer is crucial for processing, formulation, and various applications such as coatings and drug delivery systems. The general principle of "like dissolves like" holds true, but the isomeric position of the methoxy group introduces subtle yet important differences in solvent compatibility.

PolymerSoluble InInsoluble In
Poly(2-vinylanisole)Toluene, THF, ChloroformMethanol, Ethanol, Water, Hexanes
Poly(3-vinylanisole)Toluene, THF, ChloroformMethanol, Ethanol, Water, Hexanes
Poly(4-vinylanisole)DMF, THF, Toluene, Chloroform[8][9]Methanol, Ethanol, Water, Hexanes[8][9]

All three isomers are generally soluble in common organic solvents like toluene, tetrahydrofuran (THF), and chloroform, and insoluble in polar protic solvents like methanol and water, as well as nonpolar aliphatic hydrocarbons like hexanes. The increased polarity and potential for hydrogen bonding with the ether oxygen in the methoxy group can lead to slight variations in solubility parameters between the isomers.

Experimental Roadmap: From Monomer to Characterized Polymer

To ensure the reproducibility and validity of our findings, we outline the detailed experimental protocols for the synthesis and characterization of the poly(vinylanisole) isomers.

Synthesis of Poly(vinylanisole) Isomers via Free-Radical Polymerization

Free-radical polymerization offers a robust and versatile method for synthesizing vinyl polymers.[10] The following protocol is a general procedure that can be adapted for each vinylanisole isomer.

Diagram of the Free-Radical Polymerization Workflow:

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Vinylanisole Isomer (o-, m-, or p-) ReactionVessel Reaction Vessel (Schlenk Flask) Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Toluene Solvent->ReactionVessel Heating Heat to 70-80 °C (Oil Bath) ReactionVessel->Heating Stirring Magnetic Stirring Heating->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation After 24h Filtration Filter Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Polymer Poly(vinylanisole) Drying->Polymer DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA Solubility Solubility Tests Polymer->Solubility

Caption: Workflow for the synthesis and characterization of poly(vinylanisole) isomers.

Step-by-Step Protocol:

  • Monomer Purification: Pass the vinylanisole monomer (ortho-, meta-, or para-) through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified vinylanisole monomer (e.g., 5.0 g, 37.2 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.061 g, 0.37 mmol, 1 mol% relative to monomer) in an appropriate solvent like toluene (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C and stir for 24 hours.

  • Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Characterization Protocols

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history. Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min). Heat the sample a second time at 10 °C/min.

  • Data Interpretation: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.

  • Analysis: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature of maximum decomposition rate.

Solubility Testing:

  • Procedure: In separate vials, add approximately 10 mg of the polymer to 1 mL of various solvents (e.g., toluene, THF, chloroform, methanol, water, hexanes).

  • Observation: Stir or shake the vials at room temperature and observe for complete dissolution, partial dissolution (swelling), or insolubility over a period of 24 hours.

Concluding Remarks: Tailoring Polymer Properties Through Isomeric Design

The position of the methoxy group in vinylanisole monomers provides a powerful yet straightforward tool for tuning the properties of the resulting polymers. The para-isomer yields a polymer with a higher glass transition temperature, suggesting its utility in applications requiring enhanced thermal stability and rigidity. Conversely, the ortho-isomer produces a polymer with a lower Tg, which may be advantageous for applications requiring greater flexibility or lower processing temperatures. The meta-isomer is predicted to offer a balance of properties.

This guide provides a foundational understanding of how subtle changes in monomer architecture can have a significant impact on macroscopic polymer properties. By leveraging this knowledge, researchers and developers can make more informed decisions in the design and selection of polymers for a wide array of advanced applications.

References

  • Polymer Source, Inc. Poly(4-methoxy styrene) Sample #: P8119-4MeOS Structure. Polymer Source.
  • Malhotra, S. L., Lessard, P., & Blanchard, L. P. (1981). The Thermal Decomposition and Glass Transition Temperature of Poly-p-methoxystyrene. Journal of Macromolecular Science: Part A - Chemistry, 15(2), 301-321.
  • Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
  • ChemicalBook. POLY (4-METHOXY STYRENE).
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  • Benchchem. A Comparative Thermal Analysis of Poly(3-methylstyrene) and Polystyrene.
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  • Scientific Polymer Products, Inc. Poly(4-methoxystyrene).
  • Satoh, K., Kamigaito, M., & Sawamoto, M. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. Macromolecules, 32(12), 3827–3832.
  • Malhotra, S. L., Ly, C., & Blanchard, L. P. (1980). The Thermal Decomposition and Glass Transition Temperature of Poly(p-tert-butyistyrene). Journal of Macromolecular Science: Part A - Chemistry, 14(7), 1077-1102.
  • Benchchem. Isomer Choice in Polymer Synthesis: A Comparative Study of Mechanical Properties of 2,4 - and 4,4 -Isomer-Based Polymers.
  • Bangs Laboratories, Inc. Common Solvents And Non-Solvents Of Polystyrene.
  • Park, K. (n.d.). Solubility of polymers. Purdue University.
  • Villesca, F., & Pepper, D. C. (1973). Kinetic Study of the Cationic Polymerization of p-Methoxystyrene Initiated by Trityl Hexachloroantimonate. Journal of Polymer Science: Polymer Chemistry Edition, 11(5), 961-973.
  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi.
  • Utracki, L. A. (2002). Polymer Blends Handbook. Springer Science & Business Media.
  • Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
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  • Şenocak, Ç., et al. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s.
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Comparison of different synthetic routes to 1-methoxy-3-vinylbenzene for efficiency and scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-3-vinylbenzene, also known as 3-vinylanisole, is a valuable substituted styrene monomer and a key building block in the synthesis of a wide range of specialty polymers, resins, and fine chemicals. Its utility in the development of advanced materials and as an intermediate in the pharmaceutical industry underscores the demand for efficient and scalable synthetic methodologies. This guide provides a comprehensive comparison of four prominent synthetic routes to this compound, evaluating each for its efficiency, scalability, and overall practicality in both research and industrial settings. The discussed routes are:

  • The Wittig Reaction: A classic olefination method.

  • The Grignard Reaction: A fundamental carbon-carbon bond-forming reaction.

  • The Heck Coupling: A powerful palladium-catalyzed cross-coupling reaction.

  • Dehydration of 1-(3-methoxyphenyl)ethanol: A direct elimination approach.

This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific requirements for yield, purity, cost-effectiveness, and scalability.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifaceted decision that weighs various factors. The following sections delve into the specifics of each methodology, presenting their chemical logic, experimental protocols, and a critical assessment of their advantages and disadvantages.

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] In the context of this compound synthesis, this involves the reaction of 3-methoxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.[3]

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[1]

Wittig_Reaction reagent1 3-Methoxybenzaldehyde intermediate Oxaphosphetane Intermediate reagent1->intermediate reagent2 Methyltriphenyl-phosphonium Ylide reagent2->intermediate product This compound intermediate->product byproduct Triphenylphosphine Oxide intermediate->byproduct

Caption: The Wittig reaction pathway to this compound.

Experimental Protocol

A representative laboratory-scale procedure is as follows:

  • Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the bright orange-red ylide.

  • Reaction with Aldehyde: The solution of 3-methoxybenzaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Quenching and Workup: After the reaction is complete, it is quenched with a proton source, such as water or a saturated ammonium chloride solution. The organic product is then extracted, washed, dried, and purified, typically by column chromatography.

Efficiency and Scalability Analysis
MetricAssessment
Yield Moderate to high (typically 60-85%).
Purity Good, but requires careful purification to remove triphenylphosphine oxide.
Reaction Time Relatively short, often complete within a few hours.
Scalability Challenging. The use of stoichiometric amounts of the phosphonium salt and strong, pyrophoric bases like n-butyllithium presents significant safety and cost hurdles on an industrial scale. The removal of the high-molecular-weight triphenylphosphine oxide byproduct can also be problematic.[1]
Cost of Reagents The phosphonium salt is relatively expensive, contributing significantly to the overall cost.
Green Chemistry Poor. Generates a significant amount of phosphine oxide waste, which has a low atom economy. The use of hazardous solvents and strong bases is also a drawback.[4]

The Grignard Reaction

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[5] For the synthesis of this compound, the most direct approach involves the addition of vinylmagnesium bromide to 3-methoxybenzaldehyde.[6]

Reaction Pathway

The highly nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the secondary alcohol, 1-(3-methoxyphenyl)ethanol. Subsequent dehydration of this alcohol provides the target vinylbenzene.

Grignard_Reaction reagent1 3-Methoxybenzaldehyde intermediate1 Magnesium Alkoxide Intermediate reagent1->intermediate1 reagent2 Vinylmagnesium Bromide reagent2->intermediate1 intermediate2 1-(3-Methoxyphenyl)ethanol intermediate1->intermediate2 Acidic Workup product This compound intermediate2->product Dehydration

Caption: The Grignard reaction and subsequent dehydration pathway.

Experimental Protocol
  • Grignard Reaction: A solution of 3-methoxybenzaldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath under an inert atmosphere. A solution of vinylmagnesium bromide is then added dropwise.[7]

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8]

  • Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude 1-(3-methoxyphenyl)ethanol is then subjected to dehydration.

  • Dehydration: The alcohol is heated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, often with azeotropic removal of water to drive the reaction to completion. The product is then purified by distillation.

Efficiency and Scalability Analysis
MetricAssessment
Yield Good to excellent (often >80% for the two steps).
Purity The final product can be obtained in high purity after distillation.
Reaction Time The Grignard addition is typically rapid, while the dehydration step may require several hours.
Scalability Good. Grignard reactions are widely used in industrial processes. However, careful control of the exothermic addition and the handling of flammable ether solvents are critical safety considerations. The formation of Wurtz coupling byproducts can also be an issue.[8]
Cost of Reagents Starting materials are generally affordable and readily available.
Green Chemistry Moderate. While the atom economy of the addition step is good, the use of ether solvents and the need for a separate dehydration step are less ideal. The use of greener solvents like 2-MeTHF can improve the environmental profile.[8]

The Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10] For the synthesis of this compound, this would typically involve the reaction of 3-bromoanisole with ethylene gas.

Reaction Pathway

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting palladium(II) complex then coordinates with ethylene, followed by migratory insertion of the ethylene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the double bond and forms a palladium-hydride species. Finally, reductive elimination of HBr with a base regenerates the active palladium(0) catalyst.[9]

Heck_Coupling reagent1 3-Bromoanisole catalyst Pd(0) Catalyst reagent1->catalyst reagent2 Ethylene reagent2->catalyst product This compound catalyst->product base Base base->catalyst

Caption: Simplified representation of the Heck coupling reaction.

Experimental Protocol
  • Reaction Setup: A pressure vessel is charged with 3-bromoanisole, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like DMF or acetonitrile.

  • Ethylene Addition: The vessel is purged and then pressurized with ethylene gas.

  • Reaction: The mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the reaction is complete.

  • Workup and Purification: After cooling and venting the ethylene, the reaction mixture is filtered to remove the catalyst and salts. The product is then isolated by extraction and purified by distillation or chromatography.

Efficiency and Scalability Analysis
MetricAssessment
Yield Can be high, but is highly dependent on the catalyst system and reaction conditions.
Purity Generally good, with potential for catalyst contamination in the final product.
Reaction Time Can range from a few hours to over 24 hours.
Scalability Moderate to challenging. The need for high-pressure equipment to handle ethylene gas can be a significant capital investment. The cost of palladium catalysts and phosphine ligands is a major economic consideration. Catalyst recovery and recycling are crucial for industrial viability.[11][12]
Cost of Reagents The palladium catalyst and ligands are expensive. Ethylene is inexpensive, but requires specialized handling.
Green Chemistry Moderate. While catalytic, the use of heavy metal catalysts and organic solvents are drawbacks. The development of more active and recyclable catalysts is an area of active research.[13]

Dehydration of 1-(3-Methoxyphenyl)ethanol

This is a direct and often efficient route to this compound, provided the starting alcohol is readily available.[14][15] As discussed in the Grignard section, this alcohol can be synthesized from 3-methoxybenzaldehyde.

Reaction Pathway

The reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). A base (which can be the solvent or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond and the elimination of water.

Dehydration_Reaction reagent 1-(3-Methoxyphenyl)ethanol product This compound reagent->product Heat catalyst Acid Catalyst catalyst->product byproduct Water

Sources

A Comparative Study of the Properties of Polymers Synthesized from Different Vinyl Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Vinyl Polymers

Vinyl polymers, a ubiquitous class of plastics, are derived from vinyl monomers, which are small molecules containing a carbon-carbon double bond.[1] The backbone of these polymers consists of an extended alkane chain.[1] The versatility of vinyl polymers stems from the wide variety of chemical groups that can be attached to this backbone, leading to a vast array of materials with tailored properties for countless applications.[2]

The Significance of the Vinyl Group in Polymerization

The reactivity of the carbon-carbon double bond in vinyl monomers is the cornerstone of their polymerization. This double bond can be opened to form single bonds with other monomer units, creating long polymer chains.[2] The process, most commonly free-radical polymerization, is a chain reaction that allows for the rapid and efficient synthesis of high-molecular-weight polymers.[3]

Overview of Free-Radical Polymerization of Vinyl Monomers

Free-radical polymerization is a fundamental process in polymer chemistry and involves three key stages: initiation, propagation, and termination.[3]

  • Initiation: A radical initiator generates a highly reactive species with an unpaired electron. This radical then attacks the double bond of a vinyl monomer, initiating the polymer chain.[3]

  • Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly extending the polymer chain.[3]

  • Termination: The growth of the polymer chain is halted through various mechanisms, such as the combination of two growing chains or reaction with an initiator radical.[3]

Factors Influencing Polymer Properties

The final properties of a vinyl polymer are intricately linked to several factors:

  • Monomer Structure: The chemical nature of the "R" group on the vinyl monomer (H₂C=CHR) profoundly influences the polymer's properties. For instance, a bulky phenyl group in styrene leads to the rigidity of polystyrene, while the polar chlorine atom in vinyl chloride imparts different characteristics to PVC.[1]

  • Molecular Weight: The length of the polymer chains, or molecular weight, significantly affects mechanical properties. Higher molecular weight generally leads to increased strength and toughness.[4]

  • Tacticity: The stereochemical arrangement of the "R" groups along the polymer chain, known as tacticity, can influence properties like crystallinity and, consequently, mechanical strength and thermal stability.[5]

Comparative Analysis of Key Vinyl Polymers

This section provides a detailed comparison of four common vinyl polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(vinyl chloride) (PVC), and Poly(vinyl acetate) (PVAc).

Polystyrene (PS)

Polystyrene is a versatile and widely used thermoplastic synthesized from the monomer styrene.[6] It is known for its rigidity, clarity, and ease of processing.[7]

  • Polymerization and Structure: Polystyrene is produced by the free-radical polymerization of styrene. The presence of the bulky phenyl group restricts chain mobility, leading to its characteristic rigidity.

  • Key Properties:

    • Mechanical Properties: Polystyrene is a rigid and brittle material with good dimensional stability.[6] However, its impact strength is relatively low. High-impact polystyrene (HIPS), a copolymer, is produced to address this limitation.[6]

    • Thermal Properties: General-purpose polystyrene has a glass transition temperature (Tg) of around 90-100°C.

    • Optical Properties: It is a transparent polymer, allowing for its use in applications where clarity is desired.[6]

    • Chemical Resistance: Polystyrene has good resistance to many acids and bases but is susceptible to attack by many organic solvents.[8]

  • Common Applications: Polystyrene is extensively used in packaging (including foam packaging known as expanded polystyrene or EPS), disposable cups and containers, insulation, and consumer electronics housings.[9][10]

Poly(methyl methacrylate) (PMMA)

Poly(methyl methacrylate), commonly known as acrylic or Plexiglas, is a transparent thermoplastic with excellent optical properties.[11]

  • Polymerization and Structure: PMMA is synthesized by the polymerization of the methyl methacrylate monomer.[11]

  • Key Properties:

    • Mechanical Properties: PMMA is a rigid and strong material with excellent scratch resistance.[12] While it is more impact-resistant than glass, it is more brittle than polycarbonate.[13]

    • Thermal Properties: The glass transition temperature of PMMA is typically in the range of 100-130°C.[13] It has good thermal stability, withstanding temperatures from -70°C to 100°C.[13]

    • Optical Properties: PMMA is renowned for its exceptional optical clarity, high light transmittance (up to 92%), and a refractive index of 1.49.[14][15] It also has excellent UV resistance and weatherability.[12]

    • Chemical Resistance: PMMA exhibits good resistance to many chemicals but can be attacked by organic solvents and strong acids.

  • Common Applications: Due to its optical properties, PMMA is widely used as a glass substitute in applications such as windows, skylights, signs, and automotive lamp covers.[14] It is also used in medical devices and for coatings and finishes.[12][13]

Poly(vinyl chloride) (PVC)

Poly(vinyl chloride) is the world's third-most widely produced synthetic plastic polymer and is available in both rigid (RPVC or uPVC) and flexible forms.[16]

  • Polymerization and Structure: PVC is produced by the polymerization of vinyl chloride monomer.[17] The presence of chlorine atoms in the polymer chain imparts fire-retardant properties.[16]

  • Key Properties:

    • Mechanical Properties: Rigid PVC is a strong and durable material with excellent impact resistance.[18] The addition of plasticizers makes it flexible and suitable for a different range of applications.[16]

    • Thermal Properties: The heat stability of raw PVC is poor, necessitating the use of heat stabilizers.[16] The maximum operating temperature for rigid PVC is around 60°C.[19]

    • Electrical Properties: PVC is an excellent electrical insulator, making it widely used for wire and cable insulation.[20][21]

    • Chemical Resistance: PVC exhibits excellent resistance to a wide range of chemicals, including acids, alkalis, and salts.[21][22] However, it is not resistant to aromatic and chlorinated hydrocarbons, ketones, and esters.[22]

  • Common Applications: Rigid PVC is extensively used in construction for pipes, window frames, and doors.[16][20] Flexible PVC is used for electrical cable insulation, flooring, inflatable products, and medical tubing.[16][21]

Poly(vinyl acetate) (PVAc)

Poly(vinyl acetate) is a synthetic polymer primarily known for its adhesive properties.[23]

  • Polymerization and Structure: PVAc is prepared by the polymerization of vinyl acetate monomer.[24]

  • Key Properties:

    • Adhesive Properties: PVAc is a key ingredient in many water-based adhesives, commonly known as wood glue or white glue.[23][24] It forms a strong and flexible bond with porous materials like wood, paper, and cloth.[25]

    • Mechanical Properties (as a film): When the water-based emulsion dries, PVAc forms a clear and hard film with good weather resistance.[26]

    • Thermal Properties: PVAc is a thermoplastic that softens at temperatures between 30-45°C.[26]

    • Solubility: It is soluble in a variety of organic solvents.[27]

  • Common Applications: The primary application of PVAc is in adhesives.[23] It is also used as a film-forming ingredient in water-based (latex) paints and as a coating for paper and textiles.[23][26]

Data-Driven Performance Comparison

The following tables provide a quantitative comparison of the key properties of the discussed vinyl polymers.

Summary Table of Monomer Properties
MonomerChemical FormulaMolar Mass ( g/mol )
StyreneC₈H₈104.15
Methyl MethacrylateC₅H₈O₂100.12
Vinyl ChlorideC₂H₃Cl62.50
Vinyl AcetateC₄H₆O₂86.09
Comparative Table of Polymer Mechanical Properties
PropertyPolystyrene (PS)Poly(methyl methacrylate) (PMMA)Poly(vinyl chloride) (PVC) - RigidPoly(vinyl acetate) (PVAc)
Tensile Strength (MPa) 30 - 5050 - 8040 - 6020 - 50 (film)
Tensile Modulus (GPa) 2.5 - 3.52.4 - 3.42.4 - 4.11.0 - 2.5 (film)
Elongation at Break (%) 1 - 42 - 1020 - 40>100 (film)
Impact Strength (Izod, J/m) 10 - 2020 - 5020 - 100Not Applicable
Comparative Table of Polymer Thermal Properties
PropertyPolystyrene (PS)Poly(methyl methacrylate) (PMMA)Poly(vinyl chloride) (PVC)Poly(vinyl acetate) (PVAc)
Glass Transition Temp. (Tg, °C) 90 - 100100 - 13080 - 8530 - 45[24][26]
Max. Service Temp. (°C) 60 - 8070 - 90~60[19]< 30
Thermal Conductivity (W/m·K) ~0.13~0.19~0.16~0.16
Comparative Table of Polymer Chemical Resistance
Chemical ClassPolystyrene (PS)Poly(methyl methacrylate) (PMMA)Poly(vinyl chloride) (PVC)Poly(vinyl acetate) (PVAc)
Acids (dilute) GoodGoodExcellentFair
Alkalis (dilute) GoodGoodExcellentFair
Alcohols GoodGoodGoodPoor
Aliphatic Hydrocarbons PoorGoodGoodPoor
Aromatic Hydrocarbons PoorPoorPoorPoor
Ketones PoorPoorPoorGood
Esters PoorPoorPoorGood
Halogenated Solvents PoorPoorPoorGood

Experimental Protocols for Polymer Characterization

To ensure the quality and performance of synthesized polymers, a suite of characterization techniques is employed.[5]

Determination of Molecular Weight and Polydispersity Index (PDI) via Gel Permeation Chromatography (GPC)

Principle: GPC separates polymer molecules based on their size in solution.[4] Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.[28]

Protocol:

  • Prepare a dilute solution of the polymer sample in a suitable solvent (e.g., tetrahydrofuran for PS and PMMA).

  • Calibrate the GPC instrument using a set of well-characterized polymer standards of known molecular weights.

  • Inject the polymer solution into the GPC system.

  • The eluting polymer is detected, and the resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[28]

Analysis of Thermal Transitions (Tg, Tm) using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature.[29] This allows for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[28]

Protocol:

  • Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Monitor the heat flow as a function of temperature. The Tg will appear as a step change in the baseline of the DSC thermogram.

Evaluation of Mechanical Properties via Tensile Testing

Principle: Tensile testing measures the force required to stretch a polymer sample to its breaking point.[30] This provides information on the material's strength, stiffness, and ductility.[30]

Protocol:

  • Prepare standardized dumbbell-shaped specimens of the polymer.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of extension.

  • Record the applied force and the elongation of the specimen until it fractures.

  • From the resulting stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.[30]

Assessment of Chemical Resistance

Principle: The chemical resistance of a polymer is evaluated by observing changes in its physical and mechanical properties after exposure to various chemicals.[31]

Protocol:

  • Prepare pre-weighed and dimensionally measured polymer specimens.

  • Immerse the specimens in the test chemical for a specified period (e.g., 24 hours or 7 days) at a controlled temperature.

  • After immersion, remove the specimens, dry them, and re-weigh and re-measure them to determine changes in weight and dimensions (swelling).

  • Perform tensile tests on the exposed specimens and compare the results to those of unexposed control specimens to assess any degradation in mechanical properties.

Visualizing Concepts: Diagrams and Workflows

General Mechanism of Free-Radical Vinyl Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R Radical (2R•) I->R Heat or Light M Monomer (M) R->M Addition RM Initiated Chain (R-M•) M->RM RM_prop R-M• M_prop Monomer (M) RM_prop->M_prop Sequential Addition RMn R-(M)n-M• RMn_term1 R-(M)n-M• M_prop->RMn Pnm Dead Polymer (Combination) RMn_term1->Pnm Combination Pn Dead Polymer RMn_term1->Pn Disproportionation Pm Dead Polymer (Disproportionation) RMn_term1->Pm Disproportionation RMm_term R-(M)m-M• RMm_term->Pnm Combination RMm_term->Pn Disproportionation RMm_term->Pm Disproportionation

Caption: Free-radical vinyl polymerization mechanism.

Experimental Workflow for Polymer Characterization

G Start Synthesized Polymer Sample GPC Gel Permeation Chromatography (GPC) Start->GPC DSC Differential Scanning Calorimetry (DSC) Start->DSC Tensile Tensile Testing Start->Tensile ChemRes Chemical Resistance Testing Start->ChemRes MW Molecular Weight (Mn, Mw) Polydispersity Index (PDI) GPC->MW Thermal Glass Transition Temp. (Tg) Melting Temp. (Tm) DSC->Thermal Mech Tensile Strength Tensile Modulus Elongation at Break Tensile->Mech Chem Swelling % Property Retention % ChemRes->Chem

Caption: Polymer characterization workflow.

Conclusion: Selecting the Right Vinyl Polymer for Your Application

The choice of a vinyl polymer for a specific application is a trade-off between various properties and cost.

  • Polystyrene is a cost-effective choice for applications requiring rigidity and clarity but where impact strength and solvent resistance are not critical.

  • Poly(methyl methacrylate) is the material of choice for applications demanding excellent optical properties, UV resistance, and good mechanical strength, serving as a lightweight and shatter-resistant alternative to glass.

  • Poly(vinyl chloride) offers a unique combination of durability, chemical resistance, and flame retardancy, with the versatility of being formulated as either a rigid or flexible material.

  • Poly(vinyl acetate) is unparalleled in its use as a water-based adhesive for porous materials, valued for its strong bonding and ease of use.

By understanding the fundamental structure-property relationships of these polymers and employing rigorous characterization techniques, researchers and developers can make informed decisions in material selection and design innovative products.

References

  • Top Analytical Techniques for Characterizing Custom Polymers.
  • Vinyl Polymer Synthesis - Polymer and Biomaterials Chemistry Laboratories.
  • Polystyrene: Definition, Properties, Types and Applications - Ruitai Mould.
  • Polymer characterization techniques – an introduction | Malvern Panalytical.
  • Polystyrene: Definition, Properties, Types and Applications - GON Plastics.
  • Polystyrene (PS): Definition, Properties, and Uses - Xometry.
  • The Ultimate Guide to Understanding Polymethyl Methacrylate (PMMA)/Acrylic.
  • Polystyrene: Properties, Uses & Applications Explained - Exir Polymer.
  • Techniques Used for Polymer Characterization - PharmiWeb.com.
  • Polystyrene: Definition, Uses, Features, Types and Applications - VMT.
  • Basic Properties and Applications of Poly(methyl methacrylate) (PMMA).
  • Polymer Characterization Techniques to Know for Intro to Polymer Science - Fiveable.
  • Polymer characterization - Wikipedia.
  • A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA).
  • Synthesis of vinyl polymers via enzymatic oxidative polymerisation - SciSpace.
  • Polyvinyl Chloride (PVC) - What Is It, Properties, Types, and Uses - Ruitai Mould.
  • Polyvinyl Chloride (PVC): Characteristics and Uses - Chandra Asri Group.
  • Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA).
  • Polyvinyl Chloride (PVC): Uses, Properties and Benefits - Goldstab Organics.
  • Properties and Benefits - PMMA.
  • Understanding the Properties and Applications of Polyvinyl Acetate (PVAC) for Industrial Use - Ningbo Inno Pharmchem.
  • Polyvinyl chloride - Wikipedia.
  • polyvinyl acetate (PVAc) | Properties, Structure, Uses, & Facts - Britannica.
  • Polyvinyl Acetate Uses: Adhesives, Industrial Applications & Safety - Echemi.
  • Polyvinyl Chloride (PVC): Properties, Uses and Processing - USEON.
  • Poly (vinyl acetate): Structure, Preparation, Properties and Applications.
  • Polyvinyl acetate - CAMEO.
  • Vinyl polymer - Wikipedia.
  • PVC (Polyvinyl chloride) Chemical Compatibility Chart - CP Lab Safety.
  • Chemical Resistance of Polymers - SpecialChem.
  • CHEMICAL RESISTANCE GUIDE.
  • What Are Vinyl Polymers? - Chemistry For Everyone - YouTube.
  • Mechanical Properties of Polymers.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methoxy-3-vinylbenzene (also known as 3-Vinylanisole), grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a self-validating and robust safety system within your laboratory.

Core Principles: Hazard Identification and Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound, as a substituted styrene and aromatic ether, presents several key risks that dictate its handling and disposal pathway.

Key Hazards:

  • Flammability: Like styrene, this compound is a flammable liquid and vapor.[1][2][3] All handling and storage must be conducted away from heat, sparks, open flames, and other ignition sources.[3]

  • Irritation: It is known to cause skin and serious eye irritation.[2][4] May also cause respiratory irritation.[2][4]

  • Polymerization: Substituted styrenes can undergo uncontrolled polymerization, potentially initiated by heat, light, or contamination with peroxides or oxidizing agents.[1] This can lead to a dangerous increase in pressure within a sealed container.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[5] It should not be allowed to enter drains or waterways.[1]

These hazards necessitate that this compound be treated as a regulated hazardous waste.[1][6] Disposal in common garbage or down the sewer system is strictly prohibited and illegal.[7]

Compound Profile: this compound
CAS Number 626-20-0[8][9][10]
Molecular Formula C₉H₁₀O[9]
Primary Hazards Flammable liquid[2], Skin Irritant[2][4], Eye Irritant[2][4], Respiratory Irritant[2], Potential for hazardous polymerization[1]
Required PPE Nitrile gloves, chemical splash goggles, face shield (if splash risk exists), flame-resistant lab coat
Handling Environment Certified chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for collecting, storing, and preparing this compound for final disposal. This workflow is designed to comply with the foundational principles of the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle to grave" approach to hazardous waste management.[6]

Step 1: Waste Segregation and Container Selection

Causality: Preventing accidental chemical reactions is paramount. Mixing incompatible waste streams can generate heat, toxic gases, or violent reactions. Ethers and flammable liquids should not be mixed with general waste classes like acids or oxidizers.[7][11]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for halogen-free flammable organic solvents. If your facility generates large quantities, a dedicated stream for substituted styrenes may be warranted.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[12] Ensure the container is in good condition, with a secure, vapor-tight lid. Never use glass jars for flammable ether waste, as peroxide formation can create an explosion hazard upon opening the lid.[7]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[13] The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., Flammable, Irritant).[6]

Step 2: On-Site Accumulation and Storage

Causality: Safe temporary storage minimizes the risk of fire, exposure, and environmental release while awaiting pickup by a certified disposal service.

  • Location: Store the waste container at the point of generation, such as in a designated satellite accumulation area within the laboratory.[6] This area should be within a safety cabinet or a secondary containment tray in a well-ventilated space, such as a fume hood.[12]

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[6][12][13] This prevents the release of flammable vapors, which can travel to an ignition source.[1] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

  • Avoid Contamination: Do not contaminate the waste stream with other chemicals, particularly oxidizing agents (e.g., nitrates, perchlorates), which can react violently with styrenes.[1]

Step 3: Preparing for Final Disposal

Causality: Final disposal must be handled by professionals who are equipped and permitted to manage hazardous materials according to federal and state regulations.

  • Professional Disposal Service: The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company.[14] These services will ensure the waste is transported correctly and disposed of via approved methods, most commonly high-temperature incineration.[15]

  • Documentation: Complete all necessary hazardous waste tags or manifests provided by your institution's Environmental Health & Safety (EHS) office or the disposal vendor.[16] Accurate documentation is a legal requirement.[6]

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste.[13] They should be triple-rinsed with a suitable solvent (e.g., acetone). The first rinse liquid must be collected and disposed of as hazardous waste.[13] After triple rinsing and ensuring the container is free of residue, the label can be defaced, and the container may be discarded in the regular trash, pending local regulations.[13]

Emergency Procedures: Spill Management

Causality: A prepared response to accidental releases is critical to mitigating immediate health and safety risks.

  • Assess the Spill: For small spills (<1 L), trained laboratory personnel may proceed with cleanup. For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[13]

  • Control and Contain: Ensure the area is well-ventilated and eliminate all ignition sources.[2][14] Use an absorbent, inert material like vermiculite, sand, or a commercial spill kit to contain the liquid.[14][15]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealable, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly. Do not wash the material into any sewer or drain.[1]

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for handling this compound from use to final disposal.

G Figure 1: Disposal Decision Workflow for this compound cluster_0 Figure 1: Disposal Decision Workflow for this compound cluster_1 Figure 1: Disposal Decision Workflow for this compound cluster_2 Figure 1: Disposal Decision Workflow for this compound start Chemical In Use: This compound decision1 Is the chemical now waste? start->decision1 process1 Characterize Waste: Flammable, Irritant, Halogen-Free decision1->process1 Yes continue_use Continue Use Following Safe Handling Protocols decision1->continue_use No process2 Select & Label Compatible HDPE Waste Container process1->process2 process3 Store in Designated Satellite Accumulation Area (SAA) process2->process3 process4 Keep Container Closed (<90% Full) Away from Ignition Sources process3->process4 end_process Arrange Pickup by Certified Hazardous Waste Vendor process4->end_process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the bedrock of innovation is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Methoxy-3-vinylbenzene (CAS No. 626-20-0), also known as 3-Vinylanisole. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each safety measure is critical. By treating every protocol as a self-validating system, we empower you to work with confidence and precision.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is a combustible liquid that also poses significant health risks upon exposure.[1][2] A failure to appreciate these inherent properties is the first step toward a laboratory accident.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Flammable LiquidsH227: Combustible liquidNoneWarning
Skin Corrosion/IrritationH315: Causes skin irritationExclamation MarkWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationExclamation MarkWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationExclamation MarkWarning

Source: Synthesized from multiple supplier safety data sheets.[1][2]

The causality is clear: the aromatic ring, methoxy group, and vinyl substituent contribute to its irritant properties and its potential for combustibility under specific conditions. Its flash point of 77.78 °C (172 °F) means that while not highly flammable, it can ignite if heated.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the goal is to create a complete barrier against skin contact, eye exposure, and inhalation of vapors.

Primary Engineering Controls: The First Line of Defense

Before we even consider wearable PPE, engineering controls must be in place. Always handle this compound inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, minimizing respiratory exposure, and provides a physical barrier in case of a splash or spill.[3]

Mandatory PPE Ensemble

The following table outlines the minimum required PPE. Each component is selected to counteract a specific hazard identified in Table 1.

Table 2: Required PPE for Handling this compound

Body PartRequired PPERationale and Field Insights
Eyes/Face Safety Goggles with side shields or a Face ShieldProtects against splashes that can cause serious eye irritation.[2] Standard safety glasses are insufficient as they do not provide a seal against splashes. A face shield should be worn over goggles when handling larger quantities (>100 mL).
Hands Chemical-Resistant Gloves (Nitrile recommended for incidental contact)Prevents skin irritation.[1] While specific permeation data for this compound is not widely available, nitrile gloves offer excellent general resistance for splash protection.[4] For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance chart. Always double-glove if handling larger volumes.
Body Flame-Resistant Laboratory CoatProtects skin from splashes and provides a layer of protection against the combustible nature of the chemical. Ensure the lab coat is fully buttoned.
Respiratory Use in a chemical fume hood is the primary control. For emergencies (e.g., large spills), a multi-purpose combination respirator cartridge is recommended.Addresses the risk of respiratory tract irritation.[1] Routine use should not require a respirator if handled properly within a fume hood.
Feet Closed-toe, liquid-resistant shoesProtects feet from spills.
Glove Selection: A Deeper Dive

The choice of glove material is critical. Permeation, the process by which a chemical passes through a glove on a molecular level, can occur even without visible damage.[5]

  • For Incidental Contact (Splashes): Nitrile gloves are a robust starting point.[4] Inspect gloves before each use and remove them immediately upon any sign of contamination, washing your hands thoroughly.

  • For Extended Contact: If your procedure involves potential prolonged contact, it is imperative to consult manufacturer-specific data. Materials like Butyl rubber or laminate films often provide superior protection against a broader range of organic compounds.[4]

Operational Plan: From Handling to Disposal

A safe protocol is a continuous workflow, from preparation to cleanup. The following diagram and steps outline this process.

PPE_Workflow PPE & Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_cleanup Post-Procedure A Verify Fume Hood Certification B Don Full PPE Ensemble (Goggles, Lab Coat, Gloves) A->B C Work Inside Fume Hood B->C D Keep Container Tightly Sealed When Not in Use C->D E Ground Container if Transferring Large Volumes D->E F Collect Waste in a Labeled, Compatible Container E->F G Segregate from Incompatible Wastes F->G H Arrange for Licensed Hazardous Waste Disposal G->H I Decontaminate Work Area H->I J Doff PPE Correctly (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year. Don your complete PPE ensemble as detailed in Table 2.

  • Handling: Conduct all manipulations of this compound exclusively within the fume hood. Keep the container sealed when not actively dispensing to minimize vapor concentration.[2][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area, designated for combustible liquids.[2] Recommended storage temperature is 2-8°C.[1] Keep it away from heat, sparks, and open flames.[2]

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables like pipette tips and wipes, in a dedicated, compatible hazardous waste container.[6] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[7]

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[6] All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2]

  • Post-Procedure Cleanup: After completing your work, decontaminate the surfaces of the fume hood. Doff your PPE carefully to avoid contaminating your skin, removing gloves last. Wash your hands thoroughly with soap and water.

By adhering to these scientifically grounded procedures, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.

References

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethenyl-3-methoxybenzene. Retrieved from [Link]

  • Esko Safety. (n.d.). Esko Glove Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Global Glove and Safety. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.